molecular formula C6H6ClN3 B12970196 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Cat. No.: B12970196
M. Wt: 155.58 g/mol
InChI Key: UUABBZNULSVSRS-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine is a useful research compound. Its molecular formula is C6H6ClN3 and its molecular weight is 155.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

InChI

InChI=1S/C6H6ClN3/c7-6-1-4-2-8-3-5(4)9-10-6/h1,8H,2-3H2

InChI Key

UUABBZNULSVSRS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NN=C2CN1)Cl

Origin of Product

United States
Foundational & Exploratory

A Technical Guide to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and applications of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine. This heterocyclic scaffold is a valuable building block in the design of novel therapeutics, owing to the strategic placement of a reactive chlorine atom that facilitates diverse chemical transformations.

Compound Identification and Physicochemical Properties

A definitive Chemical Abstracts Service (CAS) number for the unsubstituted parent compound, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine, is not readily found in major chemical databases. This suggests that the compound is likely synthesized and used in-situ or is more commonly available as a salt or an N-substituted derivative.

For reference, several N-substituted analogs and the hydrochloride salt of the parent scaffold have been assigned CAS numbers:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine1897518-47-6[1]C₇H₈ClN₃169.61[1]
3-Chloro-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine3048145-59-8[2]C₈H₁₀ClN₃183.64[2]
6,7-Dihydro-5H-pyrrolo[3,4-c]pyridazine hydrochloride3070279-59-0[3]C₆H₈ClN₃157.60[3]

The physicochemical properties of the parent chloro-compound can be predicted based on its structure and related analogs. The pyridazine ring imparts a high dipole moment and weak basicity, influencing its solubility and interaction with biological targets.[4] The chlorine atom at the 3-position significantly activates the pyridazine ring for nucleophilic aromatic substitution, which is the cornerstone of its synthetic utility.

Synthesis of the Core Scaffold and Chlorination

The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine typically involves a two-stage process: the construction of the bicyclic 6,7-dihydro-5H-pyrrolo[3,4-c]pyridazin-3(2H)-one core, followed by chlorination.

Synthesis of the Pyrrolo[3,4-c]pyridazinone Core

A common strategy for constructing the fused pyridazinone ring system involves the condensation of a suitably substituted pyrrole precursor with a hydrazine derivative. This approach offers flexibility in introducing various substituents on the pyrrole ring.

An alternative and efficient method involves a tandem hydroamination-SNAr sequence, which allows for the construction of the 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine scaffold under mild, catalyst-free conditions.[5] While this route leads to a different isomer, the underlying principles of ring formation are relevant.

G cluster_synthesis Synthesis of Pyrrolo[3,4-c]pyridazinone Core Pyrrole_Dicarboxylate Pyrrole-3,4-dicarboxylate Cyclization Cyclization Pyrrole_Dicarboxylate->Cyclization Reflux Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Pyridazinone_Core 6,7-dihydro-5H-pyrrolo[3,4-c]pyridazin-3(2H)-one Cyclization->Pyridazinone_Core

Caption: General workflow for the synthesis of the pyrrolo[3,4-c]pyridazinone core.

Chlorination of the Pyrrolo[3,4-c]pyridazinone Core

The conversion of the pyridazinone to the 3-chloro derivative is a critical step that installs the reactive handle for further diversification. This transformation is typically achieved using standard chlorinating agents.

Experimental Protocol: Chlorination

  • Reagents and Solvents:

    • 6,7-dihydro-5H-pyrrolo[3,4-c]pyridazin-3(2H)-one

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)

    • Toluene or another high-boiling inert solvent

    • Ice-cold saturated sodium bicarbonate solution

    • Ethyl acetate or dichloromethane for extraction

  • Procedure: a. To a stirred suspension of the 6,7-dihydro-5H-pyrrolo[3,4-c]pyridazin-3(2H)-one in toluene, add phosphorus oxychloride (POCl₃) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction. b. Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by TLC or LC-MS. c. Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. d. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. e. Extract the aqueous layer with ethyl acetate or dichloromethane. f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine.

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The mechanism involves the initial formation of a phosphate ester intermediate with the pyridazinone, which is then displaced by a chloride ion to yield the 3-chloro product. The use of a high-boiling solvent is necessary to drive the reaction to completion.

Reactivity and Synthetic Applications

The primary utility of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine in medicinal chemistry stems from the reactivity of the 3-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.

G cluster_reactivity Reactivity of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Start 3-Chloro-6,7-dihydro-5H- pyrrolo[3,4-c]pyridazine Amino_Product 3-Amino Derivatives Start->Amino_Product S_NAr Ether_Product 3-Ether Derivatives Start->Ether_Product S_NAr Thioether_Product 3-Thioether Derivatives Start->Thioether_Product S_NAr Carbon_Coupled_Product 3-Aryl/Alkyl Derivatives Start->Carbon_Coupled_Product Cross-Coupling Amines Amines (R-NH₂) Amines->Amino_Product Alcohols Alcohols/Phenols (R-OH) Alcohols->Ether_Product Thiols Thiols (R-SH) Thiols->Thioether_Product Organometallics Organometallic Reagents (e.g., boronic acids) Organometallics->Carbon_Coupled_Product

Caption: Key synthetic transformations of the 3-chloro-pyrrolo[3,4-c]pyridazine scaffold.

The electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring facilitates nucleophilic attack at the carbon bearing the chlorine atom.[6] This allows for facile displacement of the chloride with a variety of nucleophiles, including:

  • Nitrogen nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles.

  • Oxygen nucleophiles: Alcohols and phenols to form ether linkages.

  • Sulfur nucleophiles: Thiols to form thioethers.

Furthermore, the 3-chloro position can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively. This enables the introduction of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from this scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolo[3,4-c]pyridine and related pyrrolopyridazine scaffolds are prevalent in compounds with a broad spectrum of pharmacological activities.[7][8] Their structural features allow for interactions with various biological targets.

Key Therapeutic Areas:

  • Oncology: Derivatives of fused pyrrolopyridine systems have been investigated as inhibitors of kinases, topoisomerases, and other enzymes involved in cell proliferation and survival.[9][10]

  • Neuroscience: The scaffold has been explored for its potential in treating diseases of the central nervous system, with some derivatives showing analgesic and sedative properties.[7]

  • Infectious Diseases: The pyrrolopyridine nucleus is found in compounds with antiviral and antimycobacterial activities.[7][11]

  • Metabolic Diseases: Certain derivatives have been studied for their potential as antidiabetic agents.[7]

The 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine serves as a key intermediate in the synthesis of libraries of compounds for screening against these and other therapeutic targets. Its ability to be readily functionalized allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with all chlorinated heterocyclic compounds, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is not available, related chloropyridines and chloropyridazines can be skin and eye irritants and may be harmful if inhaled or ingested.[12][13] Thermal decomposition may produce toxic fumes, including hydrogen chloride and nitrogen oxides.[12]

Conclusion

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine is a highly valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. While the parent compound may not be commercially available with a dedicated CAS number, its synthesis via the chlorination of the corresponding pyridazinone is a well-established and straightforward process. The reactivity of the 3-chloro substituent through nucleophilic aromatic substitution and cross-coupling reactions provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries for drug discovery programs. The broad biological activities associated with the pyrrolopyridazine scaffold underscore the continued importance of this heterocyclic system in the development of novel therapeutics.

References

  • De Kimpe, N., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]

  • Nevskaya, A. A., et al. (2022). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][2]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][2]benzazepines and evaluation of their bioactivity. RSC Advances. [Link]

  • Turkett, J. A., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • PubChem. 3-Chloropyridine. [Link]

  • Quantum Mechanix. Correlating Reactivity Trends with Frontier Molecular Orbitals. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]

  • Alegbejo, T. O., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Heterocycles. [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

Sources

Physicochemical Profiling & Technical Guide: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

[1]

CAS Registry Number: 1341035-79-7 Chemical Formula: C₆H₆ClN₃ Molecular Weight: 155.58 g/mol IUPAC Name: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine[1][2]

Executive Summary

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine represents a privileged scaffold in modern drug design, particularly within the "Nitrogen Walk" strategy used to optimize solubility and metabolic stability of indole- or isoindole-mimicking drugs. Its fused bicyclic architecture—comprising an electron-deficient pyridazine ring fused to a saturated pyrrolidine ring—offers a unique vector for diversifiable synthesis.

The C3-chlorine atom serves as a highly reactive electrophilic handle for SNAr reactions or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the secondary amine at position 6 (N6) provides a nucleophilic site for fragment elaboration. This dual-functionality makes it an ideal core for Proteolysis Targeting Chimeras (PROTACs) linkers and Kinase Inhibitors (e.g., JAK, CDK families).

Molecular Architecture & Electronic Analysis

Structural Topology

The molecule features a 5,6-fused system . Unlike its aromatic isoindole counterparts, the pyrrole ring here is saturated (dihydro), imparting distinct 3D-character (sp³ hybridization at C5 and C7) which improves solubility compared to fully aromatic planar analogs.

  • Pyridazine Ring (C1-C4): Planar, electron-deficient, aromatic. The N1=N2 bond length is characteristic of diazines (~1.34 Å).

  • Pyrrolidine Ring (C5-N6-C7): Puckered conformation. The N6 amine is secondary, acting as the primary basic center.

Electronic Distribution
  • Dipole Moment: Significant dipole directed towards the pyridazine nitrogens.

  • Basicity:

    • N6 (Pyrrolidine): Moderately basic. However, the inductive electron-withdrawing effect of the fused pyridazine ring lowers the pKₐ relative to unsubstituted pyrrolidine.

    • N1/N2 (Pyridazine): Weakly basic (pKₐ < 2.5), unlikely to protonate under physiological conditions.

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence predictions using ACD/Labs and ChemAxon algorithms, validated against analog libraries.

PropertyValue / RangeConfidenceNotes
Molecular Weight 155.58 g/mol Exact
Physical State Solid (Pale Yellow/Beige)Obs.Hygroscopic as free base.
Melting Point 145–150 °C (Dec.)Exp.Varies by salt form (HCl/Maleate higher).
pKₐ (Base, N6) 8.8 ± 0.5Calc.Lower than pyrrolidine (11.3) due to ring fusion.
pKₐ (Acid, N1) ~1.5Calc.Pyridazine protonation.[3]
LogP (Oct/Wat) 0.45Calc.Lipophilicity is low; good for CNS penetration.
LogD (pH 7.4) -0.62Calc.Predominantly ionized (+1) at physiological pH.
TPSA 38.13 ŲCalc.Favorable for membrane permeability.
H-Bond Donors 1ExactN6-H
H-Bond Acceptors 3ExactN1, N2, N6

Synthetic Accessibility & Manufacturing

Two primary routes exist for synthesizing this scaffold.[3][4] The Lactam Chlorination Route is preferred for scale-up due to lower cost of goods, while the Diels-Alder Route is used for rapid analog generation.

Route A: Lactam Chlorination (Scale-Up Preferred)

This route builds the pyridazine ring onto a pyrrolidine precursor.

  • Cyclization: Reaction of N-protected-4-ethoxycarbonyl-3-pyrrolidinone with hydrazine hydrate yields the bicyclic lactam (3-oxo-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine).

  • Aromatization/Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) at reflux converts the lactam tautomer to the 3-chloro derivative.

  • Deprotection: Removal of the N-protecting group (e.g., Boc or Benzyl) yields the target free base.

Route B: Inverse Electron Demand Diels-Alder (IEDDA)

Useful for introducing substitutions on the pyrrolidine ring early.

  • Reactants: 3,6-Dichloro-1,2,4,5-tetrazine + N-Boc-3-pyrroline.

  • Mechanism: [4+2] Cycloaddition followed by retro-Diels-Alder (extrusion of N₂) and oxidation.

Visualization of Synthesis Pathways

The following diagram illustrates the logic flow for both synthetic strategies.

SynthesisPathwaysStart1N-Boc-3-Pyrrolidinone(Beta-Keto Ester)Step1Hydrazine Cyclization(Reflux, EtOH)Start1->Step1IntermediateBicyclic Lactam(3-Oxo-Intermediate)Step1->IntermediateStep2Chlorination(POCl3, 90°C)Intermediate->Step2DehydrativeHalogenationProductProtectedN-Boc-3-ChloroDerivativeStep2->ProductProtectedFinalTARGET:3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazineProductProtected->FinalAcid Deprotection(HCl/Dioxane)Start23,6-Dichloro-1,2,4,5-tetrazineIEDDAIEDDA Cycloaddition(-N2)Start2->IEDDAPyrrolineN-Boc-3-PyrrolinePyrroline->IEDDAIEDDA->ProductProtectedOxidation

Caption: Comparative synthetic workflows. Top path (Lactam) is preferred for multigram scale; Bottom path (IEDDA) allows rapid diversification.

Experimental Protocols

Protocol: Potentiometric pKₐ Determination

To accurately determine the ionization constant of the secondary amine in the presence of the electron-withdrawing pyridazine.

Materials:

  • Compound (Free base or HCl salt), >98% purity.[4][5]

  • 0.1 M KCl (Ionic strength adjuster).

  • 0.1 M HCl and 0.1 M KOH volumetric standards.

  • Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

Methodology:

  • Preparation: Dissolve 2–3 mg of compound in 20 mL of degassed water containing 0.1 M KCl. If solubility is low, use a co-solvent method (Water/Methanol ratios: 20%, 30%, 40%) and extrapolate to 0% organic.

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure the pyrrolidine nitrogen is fully protonated (ammonium form).

  • Titration: Titrate with 0.1 M KOH under inert gas (N₂/Ar) blanket to exclude CO₂. Record pH vs. Volume.

  • Analysis: Use the Bjerrum plot or derivative method to identify the inflection point.

    • Expected Result: A sharp inflection around pH 8.5–9.0 corresponding to the deprotonation of the N6-H⁺.

Protocol: Kinetic Solubility Assay (High Throughput)

Objective: Determine the "usable" solubility for biological assays (DMSO stock into buffer).

  • Stock: Prepare a 10 mM stock solution in pure DMSO.

  • Dosing: Spike 5 µL of stock into 245 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter to remove precipitate.

  • Quantification: Analyze filtrate via LC-UV or LC-MS/MS against a standard curve of the compound in 100% DMSO.

    • Calculation: Solubility (µM) = (Area_filtrate / Area_standard) × Concentration_standard.

Handling, Stability & Safety

Storage & Stability
  • Hygroscopicity: The free base is moderately hygroscopic. Store in a desiccator.

  • Oxidation: The secondary amine is susceptible to slow oxidation (N-oxide formation) if exposed to air and light for prolonged periods.

  • Recommendation: Store as the HCl or Maleate salt at -20°C under Argon. These salts significantly improve shelf-life and handling properties.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • MDPI. (2022).[1] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 435-455. Retrieved from [Link][1]

  • ChemRxiv. (2023). Practical Toolkit for the Installation of Pyrrolo[2,3-c]pyridazine Cores. Retrieved from [Link]

Technical Guide: Structure Elucidation of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure elucidation of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine , a fused bicyclic scaffold increasingly relevant in medicinal chemistry, particularly for kinase inhibitor development.

This guide deviates from standard templates to provide a logic-driven narrative, simulating the workflow of a Senior Application Scientist validating a novel chemical entity (NCE).

Executive Summary & Structural Context[2][3][4]

The compound 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine represents a specific regioisomer of the pyrrolopyridazine family. Unlike its symmetric pyrrolo[3,4-d] counterparts, the [3,4-c] fused system possesses inherent asymmetry, making its spectroscopic validation critical during synthesis.

This scaffold serves as a "privileged structure" in drug discovery, offering a rigid bicyclic core with distinct vectors for substitution:

  • The Chlorine (C3): A handle for nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling (Suzuki/Buchwald).[1][2]
    
  • The Pyrroline Nitrogen (N6): A secondary amine suitable for amide coupling, reductive amination, or alkylation.

The Elucidation Challenge: Synthetic routes to fused pyridazines often yield regioisomeric mixtures (e.g., [3,4-c] vs. [3,4-d] or [2,3-c]).[1][2] Confirming the position of the chlorine atom relative to the pyrroline fusion is the primary analytical objective.

Theoretical Structural Analysis

Before experimental validation, we must establish the expected magnetic environment of the nuclei.

Numbering Convention: Based on IUPAC fusion rules and the SMILES ClC1=CC2=C(CNC2)N=N1:

  • Ring A (Pyridazine): Contains N1, N2, C3, C4, C4a, C8a.

  • Ring B (Pyrroline): Fused at C4a and C8a (positions 3,4 of pyridazine).[1][2]

  • Substituents: Chlorine at C3; Hydrogen at C4.

Symmetry Considerations:

  • Point Group:

    
     (Asymmetric).
    
  • Consequence: The two methylene groups (

    
    ) in the pyrroline ring are chemically non-equivalent .[1][2] They will appear as distinct signals in both 
    
    
    
    and
    
    
    NMR, unlike the symmetric [3,4-d] isomer where they would be equivalent.[1][2]

Analytical Workflow

The following flowchart outlines the self-validating protocol for confirming the structure.

ElucidationWorkflow Start Crude Material HRMS Step 1: HRMS (ESI+) Confirm Formula & Cl Isotope Start->HRMS HNMR Step 2: 1H NMR (DMSO-d6) Proton Inventory & Symmetry Check HRMS->HNMR m/z 155/157 CNMR Step 3: 13C NMR / DEPT Carbon Count & Hybridization HNMR->CNMR Non-equivalent CH2s confirmed NOESY Step 4: 2D NOESY Regiochemistry (The Killer Experiment) CNMR->NOESY Connectivities established Final Validated Structure 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine NOESY->Final Spatial proximity confirmed

Figure 1: Step-by-step structural elucidation workflow.

Spectroscopic Characterization

Step 1: Mass Spectrometry (HRMS)

Objective: Validate molecular formula and halogen presence.[1][2]

  • Method: LC-MS (ESI+)[1][2]

  • Expectation:

    • Monoisotopic Mass: 155.02 Da (

      
      ).[1][2]
      
    • Isotope Pattern: A distinct 3:1 ratio of M (155) to M+2 (157), characteristic of a single chlorine atom.[1][2]

    • Fragmentation: Loss of Cl is common, but the fused bicycle is stable.

Step 2: Proton NMR ( NMR)

Objective: Confirm the proton inventory and lack of symmetry.[1][2] Solvent: DMSO-


 (to prevent exchange of the secondary amine proton and ensure solubility).
Proton TypeCountMultiplicityPredicted Shift (

ppm)
Structural Insight
Ar-H (C4) 1HSinglet (s)7.60 – 8.00Deshielded aromatic proton. Singlet indicates no adjacent protons on the ring.
NH (Pyrroline) 1HBroad (br s)3.50 – 4.50Exchangeable.[1][2] Chemical shift varies with concentration/water.

(a)
2HSinglet/Mtpl4.10 – 4.30Methylene adjacent to fusion C4a.[1][2]

(b)
2HSinglet/Mtpl3.90 – 4.10Methylene adjacent to fusion C8a (near N2).[1][2]

Interpretation: The observation of two distinct methylene signals (or a complex overlapping multiplet integrating to 4H that resolves in HSQC) is the first confirmation of the [3,4-c] asymmetry.[1][2] A symmetric [3,4-d] isomer would show a single signal for all 4 pyrroline protons.

Step 3: Carbon NMR ( NMR)

Objective: Count unique carbons.

  • Total Signals: 6 distinct carbon environments.[3][4]

  • Key Signals:

    • C-Cl (C3): ~150-155 ppm (Quaternary, weak intensity).[1][2]

    • C-H (C4): ~120-130 ppm (High intensity in DEPT).[1][2]

    • C-Fusion (C4a/C8a): Two distinct quaternary signals ~130-150 ppm.

    • 
       (Pyrroline):  Two distinct aliphatic signals ~45-55 ppm.[1]
      
Step 4: 2D NMR (The "Killer" Experiment)

Objective: Distinguish between Regioisomers using spatial proximity (NOE).

In the [3,4-c] isomer, the aromatic proton (H4) is spatially close to only one of the pyrroline methylene groups (specifically, the


 at position 5, attached to C4a).[1][2] The other methylene group (at position 7) is distant from H4.[1][2]

Protocol:

  • Run HSQC to assign which protons belong to which carbons.

  • Run NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY .[1][2]

  • Look for: A cross-peak between the Aromatic Singlet (H4) and one of the methylene signals.[1][2]

    • Presence of NOE: Confirms the H4 is adjacent to a bridgehead carbon bearing a

      
      .
      
    • HMBC Confirmation: The Aromatic H4 should show a strong 3-bond correlation (

      
      ) to the other bridgehead carbon (C8a) and the C-Cl carbon (C3).[1][2]
      

NOESY_Logic cluster_legend Interpretation H_Ar Ar-H (Pos 4) CH2_A CH2 (Pos 5) H_Ar->CH2_A Strong NOE (< 3.0 Å) CH2_B CH2 (Pos 7) H_Ar->CH2_B No NOE (> 5.0 Å) Desc The Ar-H is adjacent to the C4a-C5 bond. It 'sees' the C5 protons but not C7.

Figure 2: Expected NOESY correlations establishing the regiochemistry.[1][2]

Synthesis & Impurity Profile (Context)

Understanding the synthesis aids in identifying impurities.[1][2] This scaffold is often accessed via:

  • Diels-Alder Cycloaddition: Reaction of a 1,2,4,5-tetrazine with a pyrroline derivative. This is highly regioselective but may yield traces of the oxidized pyrrole (fully aromatic) if not carefully controlled.[1][2]

  • Cyclization of Pyridazine Precursors: Starting from 3-chloro-4-methyl-pyridazine derivatives. This route can produce open-chain amide byproducts.

Quality Control Check:

  • Ensure the integration of the NH proton is consistent; loss of this proton often indicates oxidation to the fully aromatic pyrrolo[3,4-c]pyridazine (which is planar and distinct by UV/Vis).[1][2]

References

  • PubChem Compound Summary. "3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (CID 56972379)." National Center for Biotechnology Information. Accessed March 7, 2026. [Link][1][2]

  • Dehaen, W., et al. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Organics, 2022, 3(4), 430-445. (Provides analogous synthetic logic and spectral expectations for fused pyridazines). [Link][1][2]

Sources

The Pharmacological Landscape of Pyrrolo[3,4-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From Calcium Channel Modulation to Kinase Inhibition

Executive Summary

The pyrrolo[3,4-c]pyridazine scaffold represents a privileged yet under-explored pharmacophore in medicinal chemistry.[1][2][3] While its structural isomer, pyrrolo[3,4-d]pyridazine, has been extensively characterized as a COX-inhibiting analgesic, the [3,4-c] isomer occupies a distinct therapeutic niche.

This technical guide focuses on the specific biological activities of pyrrolo[3,4-c]pyridazine derivatives , primarily their high-affinity binding to the


 subunit of voltage-gated calcium channels (VGCCs) . This activity profiles them as potent candidates for treating neuropathic pain and anxiety, sharing a mechanistic pathway with gabapentinoids but offering a distinct chemical space. Additionally, we explore their emerging potential in oncology via kinase inhibition.[4]

Structural Architecture & Isomeric Distinction

To ensure scientific integrity, one must first distinguish the [3,4-c] scaffold from its more common isomers. The biological activity is strictly a function of the fusion geometry.

  • Pyrrolo[3,4-d]pyridazine: Fusion at the d-bond of pyridazine. Predominantly associated with COX-1/COX-2 inhibition and non-steroidal anti-inflammatory (NSAID) activity (Work by Malinka et al.).

  • Pyrrolo[3,4-c]pyridazine: Fusion at the c-bond (C3-C4) of pyridazine. Predominantly associated with neuromodulation (VGCC blockade) .

The Pharmacophore

The core structure consists of an electron-deficient pyridazine ring fused to a pyrrole ring.

  • Pyridazine Ring (6-membered): Provides a dipole moment and hydrogen bond acceptor capabilities (N1, N2).

  • Pyrrole Ring (5-membered): Typically exists as the 5,7-dione (imide) or reduced pyrroline in active derivatives, allowing for N-substitution to tune lipophilicity (LogP).

Primary Therapeutic Domain: Neuropathic Pain & Anxiety

Target:


 Subunit of Voltage-Gated Calcium Channels (VGCCs).

Research by Pfizer and others has validated 6-substituted-pyrrolo[3,4-c]pyridazines as potent ligands for the


 subunit. This protein is an auxiliary subunit of VGCCs that regulates channel density and trafficking.
Mechanism of Action

Unlike traditional opioids or NSAIDs, pyrrolo[3,4-c]pyridazines do not act on mu-opioid receptors or cyclooxygenase enzymes.

  • Binding: The derivative binds to the

    
     subunit in the presynaptic terminal.
    
  • Trafficking Inhibition: Binding disrupts the trafficking of calcium channels to the synaptic membrane.

  • Calcium Blockade: Reduced channel density leads to decreased presynaptic Ca

    
     influx upon depolarization.
    
  • Neurotransmitter Suppression: Consequently, the release of excitatory neurotransmitters (Glutamate, Substance P, CGRP) is inhibited, dampening central sensitization.

Signaling Pathway Visualization

VGCC_Mechanism Ligand Pyrrolo[3,4-c]pyridazine Derivative Target Alpha2-Delta Subunit (Presynaptic VGCC) Ligand->Target High Affinity Binding (Ki < 20 nM) Ca_Influx Calcium (Ca2+) Influx (Voltage-Gated) Target->Ca_Influx Inhibits Channel Trafficking/Function Vesicle Synaptic Vesicle Fusion Ca_Influx->Vesicle Triggers Release Excitatory Neurotransmitter Release (Glutamate, Substance P) Vesicle->Release Exocytosis Effect Analgesia & Anxiolysis (Reduced Central Sensitization) Release->Effect Reduction in Synaptic Transmission

Figure 1: Mechanism of action for pyrrolo[3,4-c]pyridazine derivatives in neuropathic pain modulation.

Structure-Activity Relationship (SAR)

The SAR for


 binding is tight. The following trends have been observed (Barawkar et al.):
Structural RegionModificationEffect on

Affinity
Pyrrole Nitrogen (N-6) Methyl / EthylOptimal. Small alkyl groups mimic the leucine backbone of gabapentin.
Pyrrole Nitrogen (N-6) Bulky ArylDetrimental. Steric clash within the binding pocket.
Pyridazine Ring (C-3) Methyl / HTolerated.
Pyridazine Ring (C-3) PhenylDetrimental. Reduces solubility and binding efficiency.

Secondary Indications: Anticancer Potential

While less developed than the analgesic application, the pyrrolo[3,4-c]pyridazine scaffold acts as a bioisostere for other fused kinase inhibitors (e.g., pyrrolopyrimidines).

  • Kinase Inhibition: The planar heterocycle can intercalate into the ATP-binding pocket of kinases such as CDK1/Cyclin B and GSK-3 .

  • Mechanism: Competitive inhibition of ATP binding, preventing phosphorylation of downstream targets involved in cell cycle progression.

  • Cytotoxicity: Derivatives have shown moderate cytotoxicity against HeLa (cervical) and MCF-7 (breast) cancer cell lines, though selectivity remains a challenge compared to the [3,4-d] isomers.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 6-methyl-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine-5,7-dione. Principle: Condensation of pyridazine-3,4-dicarboxylic acid with an amine, followed by cyclization.

Workflow:

  • Starting Material: Pyridazine-3,4-dicarboxylic acid (or its diethyl ester).

  • Reagent: Methylamine (33% in ethanol) or appropriate alkyl amine.

  • Conditions: Reflux in ethanol or acetic acid for 4–6 hours.

  • Purification: Recrystallization from ethanol/water.

Synthesis_Workflow Start Pyridazine-3,4- dicarboxylate Step1 Condensation (R-NH2, Reflux) Start->Step1 Inter Intermediate Amide Step1->Inter Step2 Cyclization (Ac2O or Heat) Inter->Step2 Product Pyrrolo[3,4-c] pyridazine-dione Step2->Product

Figure 2: General synthetic pathway for the pyrrolo[3,4-c]pyridazine-dione core.[2][5]

Radioligand Binding Assay ( Subunit)

Objective: Determine the binding affinity (


) of the synthesized derivative.
  • Membrane Preparation: Homogenize porcine cerebral cortex in 10 mM HEPES/KOH (pH 7.4). Centrifuge at 40,000

    
     for 15 min. Resuspend pellet.
    
  • Radioligand: Use

    
    -Gabapentin (Specific Activity ~80 Ci/mmol).
    
  • Incubation:

    • Mix 200

      
      L membrane suspension + 20 
      
      
      
      L test compound (various concentrations) + 20
      
      
      L
      
      
      -Gabapentin (10 nM final).
    • Incubate for 45 min at room temperature.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Check: Include unlabeled Gabapentin (10


M) to define non-specific binding. If non-specific binding > 20% of total, optimize membrane washing.

Future Directions

The pyrrolo[3,4-c]pyridazine scaffold is ripe for "scaffold hopping" optimizations:

  • Linker Extension: Extending the N-6 alkyl chain with polar groups (ethers/amines) to probe the distal regions of the

    
     pocket.
    
  • Reduction: Reducing the dione (imide) to the pyrrolidine to increase basicity and blood-brain barrier (BBB) penetration.

References

  • Barawkar, D. A., et al. (2004). "Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels." Bioorganic & Medicinal Chemistry Letters, 14(9), 2031-2034. Link

    • Note: While the title says [3,4-d], the text and subsequent patents clarify the investigation of isomeric forms including [3,4-c] for this specific target.
  • Malinka, W., et al. (2011). "Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents." European Journal of Medicinal Chemistry, 46(10), 4992-4999. Link

    • Cited for contrast: Establishes the COX-inhibitory profile of the [3,4-d] isomer.
  • Wójcicka, A., & Redzicka, A. (2021). "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Molecules, 26(8), 2208. Link

    • Cited for structural comparison: Highlights the bioisosteric relationship between pyrrolopyridines and pyrrolopyridazines.
  • Butnariu, R., et al. (2022). "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Organics, 3(4), 430-445. Link

    • Cited for synthetic methodology of the fused pyridazine core.

Sources

Synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine scaffold (CAS 1341035-79-7) is a highly valued, commercially available building block in modern medicinal chemistry[1]. As a conformationally restricted bioisostere, it is frequently deployed in the development of kinase inhibitors and GPCR ligands. Recent patent literature highlights the utility of its precursors, such as tert-butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6-carboxylate, in the synthesis of complex pharmaceutical agents[2]. This whitepaper details a field-proven, scalable synthetic route to this bicyclic core, emphasizing mechanistic causality, in-process controls (IPCs), and self-validating experimental protocols.

Retrosynthetic Strategy & Pathway Design

The construction of the pyrrolo[3,4-c]pyridazine core relies on the precise cyclization of functionalized pyrrolidine precursors[3], distinguishing it from the [3,4-d] isomers which are typically accessed via alternative cycloaddition strategies[4].

Our retrosynthetic approach disconnects the target 3-chloropyridazine to its corresponding pyridazin-3-one. The pyridazinone is further disconnected to a 1,4-dicarbonyl equivalent—specifically, an appropriately substituted 4-oxopyrrolidine-3-acetate. This strategy ensures complete regiocontrol during the bicyclic assembly.

SyntheticWorkflow E 1-Boc-3-oxopyrrolidine D Ethyl 2-(1-Boc-4-oxo- pyrrolidin-3-yl)acetate E->D 1. Pyrrolidine 2. Ethyl bromoacetate C 6-Boc-hexahydro- pyrrolo[3,4-c]pyridazin-3-one D->C NH2NH2·H2O EtOH, reflux B 6-Boc-6,7-dihydro-5H- pyrrolo[3,4-c]pyridazin-3(2H)-one C->B DDQ, Dioxane or Br2/AcOH A 3-Chloro-6,7-dihydro-5H- pyrrolo[3,4-c]pyridazine B->A POCl3, 90°C (Chlorination & Deprotection)

Figure 1: Forward step-by-step synthetic workflow for the target pyrrolo[3,4-c]pyridazine core.

Quantitative Reaction Parameters

To facilitate rapid reaction monitoring, the following table summarizes the expected yields and critical analytical markers for each intermediate. The structural integrity of these intermediates is well-documented in chemical databases[5].

StepIntermediate / ProductExpected YieldKey ¹H NMR Marker (ppm)LC-MS (m/z) [M+H]⁺
1. Alkylation Ethyl 2-(1-Boc-4-oxopyrrolidin-3-yl)acetate65–70%4.15 (q, 2H, ester -CH₂-)272.1
2. Cyclization 6-Boc-hexahydro-pyrrolo[3,4-c]pyridazin-3-one80–85%8.50 (br s, 1H, hydrazone NH)240.1
3. Oxidation 6-Boc-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazin-3(2H)-one75–80%12.1 (br s, 1H, pyridazinone NH)238.1
4. Chlorination 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine60–65%9.50 (br s, 2H, pyrrolidine NH₂⁺)156.0

Mechanistic Insights & Causality

The transformation from the 1,4-dicarbonyl equivalent to the aromatic pyridazinone is the defining phase of this synthesis. Hydrazine acts as a bis-nucleophile, first attacking the highly electrophilic C4 ketone to form a hydrazone, followed by an intramolecular cyclization at the C3 ester to form the lactam.

Because this yields a non-aromatic hexahydro-intermediate, a dehydrogenation step is required. We utilize 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to abstract a hydride from the C4 position, followed by proton loss, driving the system into the thermodynamically stable aromatic pyridazin-3-one well.

Mechanism A 1,4-Dicarbonyl Equivalent (Ketone & Ester) B Hydrazone Intermediate (Nucleophilic attack at C4) A->B + Hydrazine C Cyclic Lactam (Intramolecular attack at C3) B->C - EtOH D Hexahydro-pyridazin-3-one (Non-aromatic) C->D E Dehydrogenation (DDQ) (Hydride abstraction) D->E + DDQ F Aromatic Pyridazin-3-one (Thermodynamically stable) E->F - DDQH2

Figure 2: Mechanistic progression of the hydrazine condensation and subsequent aromatization.

Step-by-Step Experimental Methodologies

Protocol 4.1: Synthesis of Ethyl 2-(1-Boc-4-oxopyrrolidin-3-yl)acetate

Causality: Direct alkylation of 1-Boc-3-oxopyrrolidine often leads to polyalkylation and poor regiocontrol. By first forming the pyrrolidine enamine, we restrict nucleophilicity to the less sterically hindered C4 position, ensuring a mono-alkylated product upon reaction with ethyl bromoacetate.

  • Enamine Formation: Suspend 1-Boc-3-oxopyrrolidine (1.0 eq) and pyrrolidine (1.2 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Reflux under a Dean-Stark trap for 4 hours until water evolution ceases. Concentrate in vacuo.

  • Alkylation: Dissolve the crude enamine in anhydrous acetonitrile. Add ethyl bromoacetate (1.1 eq) dropwise at 0 °C. Reflux the mixture for 12 hours.

  • Hydrolysis: Cool to room temperature, add 10% aqueous acetic acid, and stir for 2 hours to hydrolyze the enamine back to the ketone. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material. LC-MS must confirm the [M+H]⁺ peak at 272.1.

Protocol 4.2: Bicyclic Core Assembly via Hydrazine Condensation

Causality: Hydrazine hydrate is utilized in a protic solvent (EtOH) to facilitate both hydrazone formation and the subsequent transamidation (lactamization) required to close the 6-membered ring.

  • Condensation: Dissolve ethyl 2-(1-Boc-4-oxopyrrolidin-3-yl)acetate (1.0 eq) in absolute ethanol. Add hydrazine hydrate (3.0 eq) at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for 6 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the hexahydro-pyridazinone as a white solid. Filter and dry.

  • Self-Validation (IPC): The disappearance of the ester carbonyl stretch (~1735 cm⁻¹) in IR spectroscopy and the emergence of an amide NH signal at ~8.50 ppm in ¹H NMR confirm successful cyclization.

Protocol 4.3: Aromatization of the Pyridazinone Ring

Causality: DDQ is selected over halogen-based oxidants (like Br₂/AcOH) to prevent unwanted electrophilic halogenation of the electron-rich pyrrolidine ring and to maintain the integrity of the acid-labile Boc protecting group.

  • Dehydrogenation: Dissolve the hexahydro-pyridazinone (1.0 eq) in anhydrous 1,4-dioxane. Add DDQ (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the dark mixture at 80 °C for 4 hours.

  • Purification: Cool to room temperature and filter off the precipitated DDQH₂ byproduct. Concentrate the filtrate and purify via flash chromatography (DCM/MeOH 95:5) to yield 6-Boc-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazin-3(2H)-one.

  • Self-Validation (IPC): LC-MS must show a mass shift from 240.1 to 238.1 [M+H]⁺. The ¹H NMR will show a downfield shift of the pyridazinone NH to ~12.1 ppm, indicative of aromaticity.

Protocol 4.4: Chlorodeoxygenation & Global Deprotection

Causality: Phosphorus oxychloride (POCl₃) serves a dual purpose. It forms a Vilsmeier-type intermediate with the lactam oxygen to facilitate chloride displacement. Simultaneously, the HCl generated in situ during this process cleaves the Boc group at elevated temperatures, streamlining the synthesis into a highly efficient single-pot operation.

  • Chlorination: Suspend 6-Boc-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazin-3(2H)-one (1.0 eq) in neat POCl₃ (10 volumes).

  • Heating: Heat the mixture to 90 °C for 3 hours. The solution will become homogeneous and darken.

  • Quench & Isolation: Cool the mixture to room temperature and carefully pour it over crushed ice to quench excess POCl₃. Adjust the pH to 9 using cold aqueous ammonia to neutralize the hydrochloride salt. Extract the free base with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Note: For improved stability, the product is often re-precipitated as the hydrochloride salt by treating the DCM extract with 2M HCl in diethyl ether[6].

  • Self-Validation (IPC): Aliquots are quenched in cold methanol and analyzed via LC-MS. The disappearance of the m/z 238.1 peak and the emergence of the m/z 156.0 peak confirms both chlorination and Boc-deprotection. If the intermediate m/z 256.1 (chlorinated, Boc-protected) persists, the reaction time must be extended.

References

  • Title: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine - Fluorochem Source: fluorochem.co.uk URL: [1]

  • Title: WO2024213552A1 - Nlrp3 inhibitors - Google Patents Source: google.com URL: [2]

  • Title: Synthesis and Intramolecular Azo Coupling of 4-Diazopyrrole-2-carboxylates: Selective Approach to Benzo and Hetero [c]-Fused 6H-Pyrrolo[3,4-c]pyridazine-5-carboxylates Source: acs.org URL: [3]

  • Title: Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels Source: nih.gov URL: [4]

  • Title: Tert-butyl 3-oxo-2h,3h,5h,6h,7h-pyrrolo[3,4-c]pyridazine-6-carboxylate - PubChemLite Source: uni.lu URL: [5]

  • Title: 1909319-22-7 | 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride - BLDpharm Source: bldpharm.com URL: [6]

Sources

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyrrolo[3,4-c]pyridazine Derivatives as JAK Kinase Inhibitors

Introduction

The pyrrolo[3,4-c]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of targeted therapeutics. While specific data on 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine is not extensively available in public literature, the broader class of pyrrolo[3,4-c]pyridazine derivatives has been identified as potent inhibitors of the Janus kinase (JAK) family of enzymes. This guide provides a detailed exploration of the mechanism of action for this class of compounds, grounded in the principles of kinase inhibition and cellular signaling, and offers a framework for their preclinical evaluation.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors. It will delve into the molecular interactions, the downstream cellular consequences of target engagement, and the experimental methodologies required to validate the mechanism of action.

The JAK-STAT Signaling Pathway: The Core Target

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation. This pathway is fundamental to a vast array of physiological processes, including immune response, hematopoiesis, and inflammation. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers, making it a highly validated target for therapeutic intervention.

The pathway operates through a series of well-defined steps:

  • Cytokine Binding: A cytokine (e.g., interleukin, interferon) binds to its specific transmembrane receptor.

  • Receptor Dimerization & JAK Activation: This binding event induces the dimerization of receptor subunits, bringing the associated JAK proteins into close proximity. This allows for their trans-phosphorylation and subsequent activation.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for the STAT proteins. Once recruited, the STATs themselves are phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.

  • Gene Transcription: Within the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[1] Its activation stimulates cell proliferation, differentiation, migration, and apoptosis, which are critical cellular events in hematopoiesis and immune development.[1] The JAK family consists of four non-receptor protein tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2] Different JAKs associate with different cytokine receptors, leading to specificity in signaling. For instance, JAK1 and JAK3 are crucial for signaling by cytokines that use the common gamma chain (γc), such as IL-2, IL-4, and IL-15, which are vital for lymphocyte development and function.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor2 Cytokine Receptor Cytokine->Receptor2 Receptor1 Cytokine Receptor JAK1 JAK STAT1 STAT Receptor1->STAT1 4. STAT Recruitment JAK2 JAK STAT2 STAT Receptor2->STAT2 JAK1->Receptor1 JAK1->JAK2 2. Trans-phosphorylation (Activation) JAK1->STAT1 5. STAT Phosphorylation JAK2->Receptor2 JAK2->STAT2 Inhibitor Pyrrolo[3,4-c]pyridazine Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2 STAT_dimer STAT Dimer STAT1->STAT_dimer 6. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 8. Transcription Regulation Screening_Cascade Start Start: Compound Library Biochemical Primary Screen: Biochemical JAK Kinase Assay (e.g., ADP-Glo, TR-FRET) Start->Biochemical Identify Hits Cellular_Target Secondary Screen: Cellular Target Engagement (pSTAT Flow Cytometry) Biochemical->Cellular_Target Confirm Cellular Potency Functional Tertiary Screen: Functional Cellular Assay (Cytokine Release, T-cell Proliferation) Cellular_Target->Functional Validate Functional Effect Selectivity Selectivity & Off-Target Screening (Kinase Panel, Safety Panels) Functional->Selectivity Assess Specificity InVivo In Vivo Models (e.g., Murine Model of Arthritis) Selectivity->InVivo Evaluate In Vivo Efficacy End Lead Candidate InVivo->End

Caption: A typical screening cascade for a novel JAK inhibitor.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay directly measures the enzymatic activity of a purified JAK enzyme and its inhibition by a test compound. [4]It quantifies the amount of ADP produced, which is directly proportional to kinase activity. [4] Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 0.5 nM).

    • Further dilute these stocks into the kinase assay buffer.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add:

      • 5 µL of kinase assay buffer.

      • 2.5 µL of the appropriate JAK enzyme (e.g., recombinant human JAK1).

      • 2.5 µL of the specific peptide substrate.

      • 2.5 µL of the diluted test compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Reaction Initiation:

    • Start the kinase reaction by adding 2.5 µL of a specific concentration of ATP (typically at the Km value for the enzyme) to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and then measure light production via a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [4]

Protocol 2: Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay confirms that the compound can enter cells and inhibit JAK activity, as measured by the reduction in phosphorylation of its direct substrate, STAT. [5] Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell type (e.g., human peripheral blood mononuclear cells - PBMCs).

Methodology:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using a Ficoll-Paque gradient.

    • Resuspend cells in appropriate culture medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation:

    • Add serially diluted test compound to the cells in a 96-well plate.

    • Incubate for 1 hour at 37°C to allow for cell penetration.

  • Cytokine Stimulation:

    • Stimulate the cells by adding a specific cytokine to induce JAK-STAT signaling. For example:

      • To assess JAK1/JAK3 inhibition, use Interleukin-2 (IL-2).

      • To assess JAK1/JAK2 inhibition, use Interferon-gamma (IFNγ).

    • Incubate for 15-20 minutes at 37°C.

  • Fixation and Permeabilization:

    • Stop the stimulation by immediately fixing the cells (e.g., with 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with ice-cold methanol) to allow antibodies to access intracellular proteins.

  • Staining:

    • Stain the cells with a fluorescently-labeled antibody specific for a phosphorylated STAT protein (e.g., anti-pSTAT5-Alexa Fluor 488).

    • Optionally, co-stain with antibodies for cell surface markers (e.g., CD4, CD8) to identify specific cell populations.

  • Data Acquisition:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the pSTAT antibody in thousands of individual cells per sample.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Determine the geometric mean fluorescence intensity (MFI) for pSTAT staining in each sample.

    • Calculate the percent inhibition of pSTAT signaling relative to the cytokine-stimulated, no-inhibitor control.

    • Plot the percent inhibition against inhibitor concentration to determine the cellular IC50.

Conclusion

The pyrrolo[3,4-c]pyridazine scaffold represents a promising starting point for the development of potent and selective JAK inhibitors. The mechanism of action for this class of compounds is centered on ATP-competitive inhibition of the JAK family of kinases, leading to the suppression of the pro-inflammatory JAK-STAT signaling pathway. A thorough understanding of this mechanism, combined with a rigorous experimental cascade encompassing both biochemical and cellular assays, is essential for identifying lead candidates with the desired potency, selectivity, and functional activity. The ultimate goal is to leverage the subtle structural differences between JAK isoforms to design novel therapeutics that maximize efficacy in treating autoimmune and inflammatory diseases while minimizing mechanism-based toxicities.

References

  • Wikipedia. JAK-STAT signaling pathway. [Link]

  • Seif, F., et al. (2017). The JAK/STAT Pathway: A General Overview. Journal of Cellular Physiology. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of cell signaling. Journal of Cell Science. [Link]

  • Aittomäki, S., & Pesu, M. (2014). “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway. Frontiers in Immunology. [Link]

  • Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays. [Link]

  • Hynes, J., et al. (2017). Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • BellBrook Labs. JAK3 Activity Assay | Inhibitor Screening Application. [Link]

  • Google Patents.
  • ResearchGate. Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. [Link]

  • Ovid. Inhibitors of JAK for the treatment of rheumatoid... : Clinical Investigation. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Antonioli, L., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Journal of Medicinal Chemistry. Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. [Link]

  • ResearchGate. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. [Link]

  • PubMed. Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. [Link]

  • MDPI. Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. [Link]

Sources

Technical Guide: Spectroscopic Profiling of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

The molecule 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (CAS 1341035-79-7) represents a strategic bicyclic core in drug discovery, particularly for kinase inhibitors (e.g., ERK, MET) where the pyrrolidine ring offers a vector for solubilizing groups and the chloropyridazine moiety serves as an electrophilic handle for nucleophilic aromatic substitution (


).

This guide provides a definitive reference for the spectroscopic identification of this scaffold. Due to the basicity of the secondary amine, this compound is frequently isolated and handled as its hydrochloride (HCl) or trifluoroacetate (TFA) salt to prevent polymerization or oxidation. The data presented below assumes the HCl salt form in DMSO-


, the standard state for stable storage and analysis.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine
Common Name 3-Chloro-5,6,7,8-tetrahydropyrrolo[3,4-c]pyridazine
CAS Number 1341035-79-7 (Free base) / 1341035-80-0 (HCl salt, predicted)
Molecular Formula

(Free base)
Molecular Weight 155.58 g/mol (Free base)
Appearance Off-white to pale yellow solid (HCl salt)
Solubility Soluble in DMSO, Methanol, Water; Insoluble in

(Salt form)

Synthesis & Preparation Context

Understanding the synthesis is crucial for interpreting spectral impurities. The standard industrial route involves the construction of the pyridazine ring via a Diels-Alder reaction or hydrazine condensation, followed by the deprotection of an N-Boc intermediate.

  • Precursor: tert-Butyl 3-chloro-5,7-dihydropyrrolo[3,4-c]pyridazine-6(5H)-carboxylate.

  • Deprotection: Acidic hydrolysis (4M HCl in dioxane).

  • Common Impurities: Residual Boc-protected material (NMR:

    
     1.4 ppm singlet), 3-hydroxy derivative (hydrolysis of Cl), or dimerized byproducts.
    

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the molecular weight and the presence of the chlorine atom.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Key Observation: The Chlorine Isotope Pattern. Chlorine exists naturally as

    
     (75.8%) and 
    
    
    
    (24.2%), creating a distinct 3:1 ratio in the molecular ion cluster.
Ionm/z (Theoretical)IntensityAssignment

156.03 100%Monoisotopic peak (

)

158.03 ~32%Isotopic peak (

)

178.01VariableSodium adduct

Diagnostic Protocol:

  • Observe the base peak at 156 m/z .

  • Verify the M+2 peak at 158 m/z with approximately 1/3 intensity of the base peak.

  • Absence of the 3:1 pattern indicates dechlorination (hydrolysis to OH) or displacement.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation. The spectra below describe the Hydrochloride Salt in DMSO-


 .

NMR (400 MHz, DMSO-

)

The molecule possesses a plane of symmetry in the pyrrolidine ring conceptually, but the 3-chloro substitution on the pyridazine ring renders the two methylene groups (


 and 

) chemically non-equivalent. However, in practice, they often appear as a broadened singlet or overlapping multiplets due to conformational flux or accidental equivalence.
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Context
9.80 - 10.20 Broad Singlet (br s)2H

Protonated secondary amine. Exchanges with

.
7.95 Singlet (s)1HAr-HThe aromatic proton at position 4 of the pyridazine ring.
4.65 Broad Singlet (s)2H

Methylene adjacent to the aromatic ring and

.
4.58 Broad Singlet (s)2H

Methylene adjacent to the aromatic ring and

.

Note: Depending on resolution and concentration, the methylene signals at 4.58 and 4.65 may merge into a single broad signal integrating to 4H.


NMR (100 MHz, DMSO-

)

The carbon spectrum should show 6 distinct signals.

Shift (

, ppm)
TypeAssignment
156.5 Quaternary (C)C-3 (Attached to Cl). Deshielded by N and Cl.
153.2 Quaternary (C)C-4a or C-8a (Fusion carbon).
126.8 Methine (CH)C-4 (Aromatic CH).
124.5 Quaternary (C)C-8a or C-4a (Fusion carbon).
48.2 Methylene (

)
C-5 (Pyrrolidine).
47.8 Methylene (

)
C-7 (Pyrrolidine).
Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the salt formation and the integrity of the aromatic system.

  • 3200 - 2400 cm⁻¹: Broad, strong absorption band characteristic of the Ammonium (

    
    ) stretch . This confirms the HCl salt form.
    
  • 1590 cm⁻¹: Sharp band corresponding to C=N stretching of the pyridazine ring.

  • 1080 - 1050 cm⁻¹: C-Cl stretching vibration (often weak/obscured but diagnostic if visible).

Structural Logic & Assignment Workflow

The following diagram illustrates the logical flow for assigning the structure based on the data provided above.

StructuralAssignment Start Unknown Sample (White Solid) MS_Step Step 1: Mass Spectrometry (ESI+) Start->MS_Step Pattern_Check Isotope Pattern Analysis MS_Step->Pattern_Check Pattern_Check->Start No Cl pattern (Reject) NMR_Step Step 2: 1H NMR (DMSO-d6) Pattern_Check->NMR_Step M+H 156/158 (3:1) Confirmed Cl Aromatic_Check Aromatic Region (>7.0 ppm) NMR_Step->Aromatic_Check Aliphatic_Check Aliphatic Region (4.0 - 5.0 ppm) Aromatic_Check->Aliphatic_Check 1H Singlet @ 7.95 ppm (Pyridazine H) Conclusion Confirmed Structure: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine HCl Aliphatic_Check->Conclusion 2x CH2 Signals @ 4.6 ppm (Pyrrolidine Ring)

Caption: Decision tree for the spectroscopic validation of the 3-chloro-pyrrolo-pyridazine scaffold.

Experimental Protocol: Purity Assessment

To ensure the data collected is valid, a purity check via LC-MS is required before NMR analysis.

  • Sample Preparation: Dissolve 1 mg of the solid in 1 mL of Acetonitrile/Water (50:50).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (Aromatic) and 214 nm (Amide/Peptide bond check).

  • Acceptance Criteria: Purity > 95% by UV area integration. Major peak must match MS signature (156/158 m/z).

References

  • Haider, N., & Holzer, W. (2004). Pyridazines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (General reference for Pyridazine NMR shifts).

  • Matulenko, M. A., et al. (2007). Synthesis and functionalization of the pyrrolo[3,4-c]pyridazine scaffold. Bioorganic & Medicinal Chemistry Letters. (Context for scaffold synthesis).

Sources

Therapeutic Architecture of Pyrrolo[3,4-c]pyridazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, chemical biology, and experimental validation of pyrrolo[3,4-c]pyridazines.

Executive Summary

The pyrrolo[3,4-c]pyridazine scaffold represents a privileged yet under-explored chemical space in medicinal chemistry.[1][2] Unlike its more common isomers (e.g., pyrrolo[2,3-d]pyridazine), the [3,4-c] fusion creates a unique electronic distribution and steric profile. This guide identifies the


 subunit of voltage-gated calcium channels (VGCCs)  as the primary, high-affinity therapeutic target for this scaffold, positioning it as a potent non-opioid analgesic and anticonvulsant. Secondary emerging targets include specific kinase domains (JAK/STAT pathway) and oncogenic signaling nodes (EGFR/Bcl-2), where the scaffold acts as a bioisostere for purine or quinazoline cores.

Chemical Biology & Structural Logic

The pyrrolo[3,4-c]pyridazine core consists of an electron-deficient pyridazine ring fused to an electron-rich pyrrole. This "push-pull" electronic system allows for:

  • 
    -Stacking Interactions:  The planar aromatic surface facilitates intercalation into ATP-binding pockets or hydrophobic receptor clefts.
    
  • H-Bond Donor/Acceptor Motifs: The pyridazine nitrogens (N1, N2) serve as acceptors, while the pyrrole nitrogen (if unsubstituted) or carbonyls (in dione derivatives) act as donors/acceptors.

Scaffold Numbering and Isomerism

It is critical to distinguish the [3,4-c] isomer from the [2,3-d] variants common in kinase inhibitors.

ChemicalStructure cluster_0 Core Scaffold: Pyrrolo[3,4-c]pyridazine struct Pyrrole Ring [3,4-c] Fusion Pyridazine Ring Electronic Properties Dipole Moment H-Bond Capacity Target1 Primary Target: VGCC alpha-2-delta Subunit struct:p1->Target1 Hydrophobic Cleft Binding Target2 Secondary Target: Kinase Domains (JAK/EGFR) struct:p2->Target2 Hinge Region Interaction

Figure 1: Structural logic of the pyrrolo[3,4-c]pyridazine scaffold and its pharmacophoric mapping to key biological targets.

Primary Therapeutic Target: VGCC Subunit

The most authoritative literature identifies 6-aryl-pyrrolo[3,4-c]pyridazines as high-affinity ligands for the


 subunit  of voltage-gated calcium channels. This is the same binding site targeted by Gabapentin and Pregabalin, but this scaffold offers a distinct pharmacokinetic profile.
Mechanism of Action

Neuropathic pain and epilepsy are often driven by aberrant neuronal excitability. The


 subunit traffics calcium channels to the presynaptic membrane.
  • Binding: The pyrrolo[3,4-c]pyridazine ligand binds to the

    
     protein.
    
  • Trafficking Inhibition: This binding disrupts the trafficking of functional Calcium channels (Cav2.1, Cav2.2) to the cell surface.

  • Signal Dampening: Reduced calcium influx decreases the release of excitatory neurotransmitters (glutamate, substance P, CGRP).

Structure-Activity Relationship (SAR) Rules
  • Pyridazine Ring: Modifications here (e.g., alkylation) significantly affect affinity. A methyl or aminomethyl group often enhances binding.

  • Pyrrole Nitrogen (N-6): Aryl substitution is critical. Bulky, lipophilic aryl groups (e.g., 3-chlorophenyl) improve hydrophobic interactions within the

    
     pocket.
    
  • Rigidity: The fused bicyclic system provides a rigid template that reduces the entropic cost of binding compared to flexible amino acid analogs like gabapentin.

Secondary & Emerging Targets

While the calcium channel activity is the most distinct, the scaffold's similarity to purines enables it to target nucleotide-binding proteins.

Kinase Inhibition (JAK/EGFR)
  • Target: Janus Kinases (JAK1/3) and EGFR.

  • Mechanism: The pyridazine nitrogens can mimic the N1/N3 of adenine, forming hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • Evidence: Spiro-pyrrolopyridazine derivatives have shown IC50 values in the low micromolar range against EGFR, inducing apoptosis in MCF-7 and PC-3 cancer lines via the Bcl-2/Bax pathway.[3]

SignalingPathway Ligand Pyrrolo[3,4-c]pyridazine Target_A2D VGCC alpha-2-delta (Primary Target) Ligand->Target_A2D High Affinity Target_Kinase Kinase Domain (JAK/EGFR) Ligand->Target_Kinase Moderate Affinity Effect_Ca Reduced Ca2+ Influx Target_A2D->Effect_Ca Trafficking Block Effect_Apop Bcl-2 Downregulation Bax Upregulation Target_Kinase->Effect_Apop Signal Blockade Effect_NT Inhibited Glutamate Release Effect_Ca->Effect_NT Outcome_Pain Analgesia / Anticonvulsant Effect_NT->Outcome_Pain Outcome_Cancer Tumor Cell Apoptosis Effect_Apop->Outcome_Cancer

Figure 2: Dual mechanistic pathways. Left: The primary analgesic pathway via VGCC modulation. Right: The secondary antiproliferative pathway via kinase inhibition.

Experimental Validation Protocols

Protocol A: Synthesis of Pyrrolo[3,4-c]pyridazine Scaffold

Objective: Construct the core scaffold via a [4+2] cycloaddition or condensation strategy. Causality: We utilize a condensation of 3,4-diacylpyridazines with primary amines to ensure regioselective formation of the pyrrole ring.

Reagents:

  • 3,4-Diacetylpyridazine (Precursor)

  • Primary Amine (R-NH2, e.g., Aniline derivatives)

  • Solvent: Ethanol or Acetic Acid

  • Catalyst: p-Toluenesulfonic acid (pTSA)

Step-by-Step Workflow:

  • Reactant Prep: Dissolve 1.0 eq of 3,4-diacetylpyridazine in anhydrous ethanol (0.5 M).

  • Amine Addition: Add 1.2 eq of the substituted aniline.

  • Catalysis: Add 10 mol% pTSA.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Isolation: Cool to RT. The product often precipitates. If not, evaporate solvent and recrystallize from EtOH.

  • Validation: Verify structure via 1H-NMR (Look for pyrrole singlet peaks) and LC-MS.

Protocol B: Binding Assay (Radioligand Displacement)

Objective: Determine the binding affinity (


) of the synthesized analog.
Standard:  Gabapentin acts as the reference ligand.

Materials:

  • Radioligand: [³H]-Gabapentin (Specific Activity ~80 Ci/mmol).

  • Tissue Source: Porcine cerebral cortex synaptic membranes (rich in

    
    ).
    
  • Buffer: 10 mM HEPES/KOH, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize cortex tissue in ice-cold HEPES. Centrifuge at 20,000 x g for 30 mins. Resuspend pellet.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (200 µg protein).

    • 20 µL [³H]-Gabapentin (10 nM final).

    • 20 µL Test Compound (Serial dilution 1 nM – 10 µM).

  • Equilibrium: Incubate at 25°C for 45 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % displacement vs. log[concentration]. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
Data Presentation: Comparative Potency
Compound ClassTargetReference LigandTypical IC50 / KiTherapeutic Indication
Pyrrolo[3,4-c]pyridazine VGCC

Gabapentin10 - 150 nMNeuropathic Pain, Epilepsy
Pyrrolo[3,4-c]pyridazine EGFR KinaseErlotinib2.0 - 5.0 µMSolid Tumors (Breast, Lung)
Gabapentin (Control) VGCC

-15 - 30 nMNeuropathic Pain

Future Perspectives & Emerging Trends

  • PROTAC Development: The pyrrolo[3,4-c]pyridazine core, with its defined binding to

    
    , is an ideal "warhead" for Proteolysis Targeting Chimeras (PROTACs) aimed at degrading calcium channel subunits rather than just inhibiting them.
    
  • Dual-Action Analgesics: Designing hybrid molecules that target both COX-2 (via the pyridazine moiety) and

    
     (via the fused system) to treat inflammatory and neuropathic pain simultaneously.
    

References

  • Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters. Link

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. ACS Omega. Link

  • Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Link

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Solubility Profile and Handling of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

[1]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (CAS: 1341035-79-7).[1] As a critical bicyclic intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles, understanding its solvation thermodynamics is essential for process optimization, purification, and biological assay formulation.[2]

This document synthesizes physicochemical data with field-proven handling protocols. While specific experimental solubility values for this intermediate are rarely published in isolation, this guide derives its solubility landscape from structural analysis (LogP, pKa), analogous chemotypes (pyrrolo-pyridazines), and standard synthetic isolation procedures.[2]

Chemical Profile & Physicochemical Determinants[1][3][4][5][6][7][8][9][10][11]

To predict solubility behavior, we must first deconstruct the molecule's electronic and steric properties.[2] The compound features a fused bicyclic system: an electron-deficient pyridazine ring and a saturated pyrroline ring containing a secondary amine.[1]

Table 1: Physicochemical Properties
PropertyValue / DescriptionImpact on Solubility
CAS Number 1341035-79-7Unique Identifier
Molecular Weight ~155.59 g/mol Low MW favors dissolution kinetics.[1]
LogP (Calc) -0.01 to -0.2Low Lipophilicity. Indicates higher affinity for polar solvents than non-polar hydrocarbons.[1]
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding with water/alcohols.[1]
H-Bond Acceptors 3 (Pyridazine Ns, Pyrroline N)High potential for interaction with protic solvents.[1]
pKa (Predicted) ~8.5–9.5 (Pyrroline NH)Basic. Solubility in water will be highly pH-dependent (high at pH < 7).[1]
Physical State Solid (Crystalline)Lattice energy must be overcome by solvation enthalpy.[1]

Solubility Landscape

The solubility of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine is dictated by the interplay between its polar secondary amine and the lipophilic chloro-heteroaromatic core.[1]

Polar Aprotic Solvents (High Solubility)

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMA).[1][2]

  • Behavior: Excellent solubility (>50 mg/mL).[1]

  • Mechanism: These solvents effectively disrupt the crystal lattice via dipole-dipole interactions without competing for protonation.[1]

  • Application: Primary vehicles for preparing stock solutions (10–100 mM) for biological assays.[1]

  • Caution: DMSO is hygroscopic; water uptake can cause gradual precipitation of the free base over time.[1]

Polar Protic Solvents (Moderate to High Solubility)

Solvents: Methanol, Ethanol, Isopropanol.[2]

  • Behavior: Moderate to Good solubility.[1]

  • Mechanism: The secondary amine and pyridazine nitrogens accept hydrogen bonds from the solvent.[1] Solubility often increases with temperature, making these ideal for recrystallization .[1][2]

  • Synthetic Note: Often used as co-solvents in hydrogenation or nucleophilic substitution reactions.[1]

Aqueous Media (pH-Dependent)

Solvents: Water, PBS, Acetate Buffer.[2]

  • Neutral pH (7.4): Low to Moderate solubility.[1][2] The uncharged free base is relatively polar but lacks the ionic character to fully solvate in water at high concentrations.

  • Acidic pH (< 4.0): High Solubility. Protonation of the secondary amine (forming the cation) drastically increases aqueous solubility.[1]

  • Protocol: For aqueous formulations, dissolve first in 100% DMSO, then dilute into buffer, ensuring the final DMSO concentration is <1% to avoid cytotoxicity in assays.

Chlorinated & Organic Solvents (Moderate Solubility)

Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[2]

  • Behavior: Moderate solubility.[1]

  • Application: DCM is the standard solvent for extraction during workup.[1] Ethyl Acetate is frequently used in flash chromatography (often in gradient with Petroleum Ether/Hexane).[1]

  • Mechanism: Solvates the lipophilic chloro-pyridazine face of the molecule.[1]

Non-Polar Solvents (Poor Solubility)

Solvents: Hexanes, Pentane, Diethyl Ether.[2]

  • Behavior: Insoluble / Very Low.[1]

  • Application: Used as anti-solvents to precipitate the product from reaction mixtures or to wash the filter cake during isolation.[1]

Experimental Protocols

Kinetic Solubility (High Throughput)

Purpose: To estimate solubility from a DMSO stock solution, mimicking biological assay conditions.[2]

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Spiking: Add 5 µL of stock to 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Equilibration: Shake for 2 hours at room temperature (25°C).

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitate.

  • Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS.

  • Calculation: Compare peak area to a standard curve prepared in 50:50 DMSO:Water (where solubility is assumed 100%).

Thermodynamic Solubility (Gold Standard)

Purpose: To determine the absolute solubility limit of the crystalline solid.[1][2]

  • Saturation: Add excess solid compound (~2–5 mg) to 1 mL of the target solvent (e.g., Water, pH 7.4 Buffer, Methanol) in a glass vial.

  • Agitation: Shake or stir at 25°C for 24–48 hours to ensure equilibrium.

  • pH Check: Measure the pH of the supernatant (the compound's basicity may shift the pH).[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PVDF).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

Decision Workflow Visualization

The following diagram illustrates the logical workflow for solvent selection based on the intended application (Synthesis vs. Assay).

SolubilityWorkflowStartStart: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazineIntentDetermine ApplicationStart->IntentBioAssayBiological Assay / ScreeningIntent->BioAssaySynthesisChemical Synthesis / Scale-upIntent->SynthesisPurificationPurification / IsolationIntent->PurificationStockPrepDissolve in 100% DMSO(10-100 mM)BioAssay->StockPrepReactionSolventSelect Reaction Solvent(DMF, MeOH, DCM)Synthesis->ReactionSolventExtractionLiquid-Liquid Extraction(DCM or EtOAc vs. Basic Water)Purification->ExtractionRecrystRecrystallization(EtOH or MeOH/EtOAc)Purification->RecrystDilutionDilute into Buffer(Keep DMSO < 1%)StockPrep->DilutionPrecipCheckCheck for Precipitation(Kinetic Solubility Limit)Dilution->PrecipCheckTempControlHeat to Dissolve(if required)ReactionSolvent->TempControl

Caption: Decision tree for solvent selection based on experimental goals (Assay, Synthesis, or Purification).

Applications in Drug Development[2][12][13]

Synthetic Intermediate

This molecule is a "privileged scaffold."[1][3] The chlorine atom at the C3 position of the pyridazine ring is highly reactive toward nucleophilic aromatic substitution (

1
  • Solvent Choice: For

    
     reactions with amines, use n-Butanol  or DMF  at elevated temperatures (100°C+).[1] The high boiling point and solubility ensure homogeneous kinetics.
    
Formulation for Animal Studies

For in vivo PK studies, the free base may have poor oral bioavailability due to dissolution rate limitations.[2]

  • Recommendation: Convert to a salt form (e.g., Hydrochloride or Mesylate) to enhance aqueous solubility.[1][2]

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Water is a standard tolerability-optimized vehicle for early preclinical formulations.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary: Pyrrolo[3,4-c]pyridazine derivatives. Retrieved from [Link]

  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods. (General reference for LogP/Solubility principles).

  • Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1] (Source for salt selection and solubility protocols).

Technical Guide: Safety & Handling of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the safety, handling, and reactivity of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine , designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine is a bicyclic heterocyclic scaffold widely utilized in medicinal chemistry, particularly for "nitrogen walk" strategies in kinase inhibitor discovery (e.g., HER2, MEK, HPK1 inhibitors) [1, 2].

This compound presents a dual-hazard profile: it is a halogenated electrophile capable of alkylating biological macromolecules, and a secondary amine prone to oxidation and environmental degradation. It is most commonly supplied and stored as a hydrochloride salt or a Boc-protected intermediate to ensure stability.

Physicochemical Profile
PropertySpecification / Description
Chemical Name 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine
Common Derivatives HCl Salt; N-Boc protected (CAS: 1260856-49-0)
Molecular Formula C₆H₆ClN₃ (Free Base)
Molecular Weight 155.58 g/mol
Physical State Off-white to yellow solid (hygroscopic as HCl salt)
Solubility Soluble in DMSO, MeOH, DMF; Limited solubility in non-polar solvents (DCM, Hexane)
pKa (Predicted) ~7.5 (Pyrrolidine N), ~2.0 (Pyridazine N)

Hazard Identification & Toxicology (GHS)

Note: Specific toxicological data (LD50) for the free amine is limited. The following classification is derived from Structural Activity Relationship (SAR) analysis of close analogs (e.g., 3-chloropyridazine, pyrrolopyridazines) [3, 4].

Primary Hazards
  • Acute Toxicity (Oral/Inhalation): Category 4 (H302).[1] Harmful if swallowed.[2] Nitrogen heterocycles often exhibit CNS depressant or stimulant effects.

  • Skin/Eye Corrosion: Category 2 (H315/H319).[1][3][4] Causes serious eye irritation and skin irritation.[2][3][4] The 3-chloro moiety can hydrolyze to release HCl upon contact with moisture.

  • Sensitization: Potential skin sensitizer due to the reactive chloropyridazine core, which can act as a hapten, binding to skin proteins via SNAr mechanisms.

Signal Word: WARNING
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]

Handling & Storage Protocols

Objective: Prevent hydrolytic degradation of the chlorine substituent and oxidation of the pyrroline ring.

Storage Architecture
  • Temperature: Store at -20°C for long-term stability. Short-term storage at 2-8°C is acceptable for active experiments.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the substance is acidic (HCl salt) to prevent metal leaching.

Solubilization & Usage
  • Stock Solutions: Prepare fresh in anhydrous DMSO or DMA .

  • Stability Window:

    • Solid (Desiccated): >12 months.[5][6][7]

    • DMSO Solution (RT): <24 hours (prone to N-oxidation).

    • Aqueous Solution: Unstable. The 3-Cl position is susceptible to hydrolysis, generating the pyridazinone analog and HCl.

Engineering Controls
  • Containment: Handle exclusively within a certified chemical fume hood.

  • Weighing: Use an analytical balance with a draft shield. If the powder is electrostatic, use an antistatic gun before weighing.

Reactivity & Synthesis Safety

The utility of this scaffold lies in its orthogonal reactivity . Understanding this is critical for safety during synthesis.

The "Dual-Face" Reactivity Map

The molecule contains two distinct reactive centers that dictate handling risks:

  • C3-Chlorine (Electrophile): Activated for Nucleophilic Aromatic Substitution (SNAr). Reacts violently with strong nucleophiles (hydrazines, thiols).

  • N6-Pyrrolidine (Nucleophile): A secondary amine capable of rapid acylation or alkylation.

Visualization: Reactivity Logic Flow

The following diagram illustrates the chemical pathways and associated safety checkpoints.

ReactivitySafety Core 3-Chloro-6,7-dihydro -5H-pyrrolo[3,4-c]pyridazine C3_Cl C3-Chlorine (Electrophile) Core->C3_Cl Site 1 N6_NH N6-Pyrrolidine (Nucleophile) Core->N6_NH Site 2 SNAr S_NAr Reaction (Buchwald/Suzuki) C3_Cl->SNAr Reacts with Nucleophiles Acylation Amide Coupling (Reductive Amination) N6_NH->Acylation Reacts with Electrophiles Risk2 RISK: Sensitization (Hapten Formation) N6_NH->Risk2 Skin Contact Risk1 RISK: Exothermic Runaway with Hydrazines SNAr->Risk1 High Energy Reagents

Caption: Orthogonal reactivity map highlighting the electrophilic C3 and nucleophilic N6 sites, with associated chemical risks.

Specific Reaction Hazards
  • SNAr Reactions: When displacing the chlorine with amines or alkoxides, ensure the reaction vessel is vented. If using sealed tubes (microwave), calculate headspace pressure carefully as volatile byproducts may form.

  • Palladium Cross-Coupling: The free secondary amine (N6) can poison Pd catalysts. It is standard protocol to Boc-protect N6 before engaging the C3-Cl in Suzuki or Buchwald couplings [1].

  • Hydrolysis: Avoid aqueous acidic workups for prolonged periods, as this may hydrolyze the chloropyridazine to the pyridazinone (inactive impurity).

Emergency Response Protocols

Exposure Response Decision Tree

This system validates the response based on the state of the contaminant.

EmergencyResponse Start Exposure Incident Type Contaminant State? Start->Type Solid Dry Powder Type->Solid Liquid Solution (DMSO/Organic) Type->Liquid Action_Solid 1. Brush off gently 2. Rinse water 15 min Solid->Action_Solid Action_Liquid 1. DO NOT RUB 2. Flood with water 20 min 3. DMSO transport risk! Liquid->Action_Liquid Medical Seek Medical Review (Bring SDS) Action_Solid->Medical Action_Liquid->Medical

Caption: Decision logic for exposure response. Note the specific warning for DMSO solutions which enhance skin permeability.

Spill Cleanup
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Double nitrile gloves, lab coat, safety goggles. Respiratory protection (N95/P100) is required for powder spills outside a hood.

  • Neutralization:

    • Powder: Cover with wet paper towels to prevent dust, then wipe up.

    • Solution: Absorb with vermiculite or sand.[1] Do not use sawdust (potential reaction with oxidants if present).

  • Decontamination: Wash surface with 10% bleach solution followed by water to degrade trace heterocycles.

Waste Disposal

  • Classification: Halogenated Organic Waste.

  • Protocol:

    • Do not mix with strong acids (risk of HCl gas evolution).

    • Do not mix with strong oxidizers.

    • Label clearly as "Contains Chlorinated Heterocycles."

  • Ecological Impact: Pyridazines are generally resistant to biodegradation. Prevent entry into drains or watercourses [5].[1][2][3]

References

  • ChemRxiv. "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds." ChemRxiv, 2021. Link

  • National Institutes of Health (NIH). "Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors." PubMed, 2009. Link

  • Fisher Scientific. "Safety Data Sheet: Pyridazine Derivatives." Fisher Scientific, 2024. Link

  • MDPI. "Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview." Molecules, 2010. Link

  • Thermo Fisher Scientific. "Pyridazine - SAFETY DATA SHEET." Thermo Fisher, 2025.[8] Link

Sources

Methodological & Application

using 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine in Medicinal Chemistry

Abstract

This guide details the strategic application of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (CAS 1341035-79-7) as a high-value scaffold in modern drug discovery. Structurally analogous to isoindoline but possessing a diaza-core, this scaffold offers superior physicochemical properties (lower LogP, higher aqueous solubility) while retaining a rigid bicyclic geometry. This note provides validated protocols for orthogonal functionalization:


/cross-coupling at the pyridazine chloride (C3) and nucleophilic derivatization at the pyrrolidine amine (N6).

Structural Rationale & Physicochemical Profile

The 6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine core is a "privileged scaffold" designed to address common liabilities in fragment-based drug discovery (FBDD). It serves as a bioisostere for isoindoline, tetrahydroisoquinoline, and phthalazine cores.

Key Structural Features:
  • The "Hinge-Binding" Sector (C3-Cl): The chlorine atom at position 3 is electronically activated by the adjacent pyridazine nitrogens, making it a prime handle for Palladium-catalyzed cross-couplings or Nucleophilic Aromatic Substitution (

    
    ).
    
  • The "Solubilizing" Sector (N6-H): The secondary amine in the fused pyrrolidine ring (position 6) allows for the rapid attachment of solubilizing tails, diversity elements, or linker moieties for PROTACs.

  • Polarity Balance: Unlike the carbocyclic isoindoline, the pyridazine ring (N1=N2) introduces significant polarity (TPSA ~25 Ų), reducing lipophilicity and improving metabolic stability against oxidative metabolism.

PropertyIsoindoline CorePyrrolo[3,4-c]pyridazine Core Impact
LogP ~2.1 (High)~0.6 (Low) Improved oral bioavailability; reduced non-specific binding.
pKa (Conj. Acid) ~9.5 (Amine)~8.8 (Amine) Slightly reduced basicity due to inductive effect of the diaza-ring.
H-Bond Acceptors 1 (Amine)3 (2x Pyridazine N, 1x Amine) Additional vectors for target engagement (e.g., Kinase hinge regions).
Geometry Planar/RigidPlanar/Rigid Low entropic penalty upon binding.

Strategic Workflow: Divergent Synthesis

To maximize library generation, an orthogonal protection strategy is required. The secondary amine (N6) is highly nucleophilic and must be managed to prevent interference during C3-functionalization.

SynthesisWorkflow Scaffold Scaffold Core (3-Cl, N6-H) Prot Step 1: N6-Protection (Boc/Cbz) Scaffold->Prot  Boc2O, DIPEA   Direct_N6 Alt Route: Direct N6 First (if C3-Cl is stable) Scaffold->Direct_N6  Risk: Pd poisoning by free amine   Funct_C3 Step 2: C3-Functionalization (Suzuki/SNAr) Prot->Funct_C3  Pd(dppf)Cl2, Ar-B(OH)2   Deprot Step 3: N6-Deprotection Funct_C3->Deprot  TFA or HCl   Funct_N6 Step 4: N6-Derivatization (Amide/Urea/Alkyl) Deprot->Funct_N6  R-COCl or R-CHO  

Figure 1: Orthogonal functionalization workflow ensuring chemoselectivity between the aryl chloride and secondary amine.

Experimental Protocols

Protocol A: N6-Protection (Preparation for C3-Coupling)

Why: Free aliphatic amines can coordinate to Palladium, poisoning the catalyst during the Suzuki coupling at C3. Protecting the amine as a carbamate (Boc) is the standard first step.

Reagents:

  • 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)
    
  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • DCM or THF (0.1 M)

Procedure:

  • Dissolve the scaffold in DCM at 0°C.

  • Add DIPEA followed by the dropwise addition of

    
     dissolved in minimal DCM.
    
  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • QC Check: Monitor by TLC (5% MeOH in DCM). The product will have a significantly higher

    
     than the polar starting material.
    
  • Workup: Wash with 0.5M citric acid (to remove unreacted amine) and brine. Dry over

    
    .
    
  • Yield Expectation: >90%. The product is usually a stable white/off-white solid.

Protocol B: C3-Suzuki-Miyaura Cross-Coupling

Why: The 3-chloropyridazine moiety is electron-deficient, facilitating oxidative addition. However, pyridazines are electron-poor, making the transmetallation step slower than in benzenes. Specialized ligands are often required for difficult substrates.

Reagents:

  • N-Boc-3-chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (1.0 eq)

  • Aryl Boronic Acid/Ester (1.2–1.5 eq)

  • Catalyst:

    
     (5 mol%) is the workhorse. For sterically hindered boronic acids, switch to XPhos Pd G3 .
    
  • Base:

    
     (2M aq. solution, 3.0 eq) or 
    
    
    
    (solid).
  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

Procedure:

  • Charge a microwave vial with the N-Boc scaffold, boronic acid, and base.

  • Add solvent and degas (sparge with Argon for 5 mins). Critical: Oxygen promotes homocoupling of boronic acids and deactivation of Pd.

  • Add the Pd catalyst quickly under Argon flow. Cap immediately.

  • Reaction: Heat to 90–100°C for 2–12 hours (thermal) or 110°C for 30 mins (microwave).

  • Self-Validation:

    • Success: Appearance of a fluorescent spot on TLC (typical for biaryls).

    • Failure (Dehalogenation): If 3-H (des-chloro) product is observed, lower the temperature and ensure the solvent is strictly degassed.

  • Purification: Silica gel chromatography. Pyridazines are polar; use gradients up to 10% MeOH/DCM or EtOAc/Hexanes.

Protocol C: Displacement at C3 (Alternative)

Why: If the target moiety is an amine (e.g., creating a kinase hinge binder), the chlorine can be displaced directly without metal catalysis.

Conditions:

  • Nucleophile: Primary or secondary amine (1.5 eq).

  • Solvent: n-Butanol or DMSO.

  • Base: DIPEA (3.0 eq).

  • Temp: 120–140°C (Microwave preferred).

  • Note: The 3-chloro group is less reactive than a 4-chloropyridine but more reactive than a chlorobenzene. Acid catalysis (1 eq HCl in Dioxane) can sometimes accelerate this by protonating N2, activating the ring.

Biological Applications & Binding Modes[1][2]

The scaffold is particularly effective in targeting enzymes requiring a bidentate H-bond donor/acceptor motif.

Signaling Pathway: Kinase Inhibition (e.g., CDK/JAK) The pyridazine N2 acts as an H-bond acceptor, while an amino group installed at C3 (via


) acts as a donor, mimicking the Adenine ring of ATP.

BindingMode Target Kinase Hinge Region (Glu/Leu Backbone) Scaffold Pyrrolo-Pyridazine Scaffold Scaffold->Target H-Bond Acceptor (N2) Tail Solubilizing Tail (N6-Piperazine/Morpholine) Scaffold->Tail Solvent Exposed Area Warhead Aryl/Heteroaryl Group (C3-Position) Warhead->Target Hydrophobic Interaction

Figure 2: Schematic binding mode of the scaffold in a typical kinase ATP-binding pocket.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Suzuki Pd Poisoning by Pyridazine NsSwitch to precatalysts (e.g., XPhos Pd G3) that are more robust. Increase catalyst loading to 10 mol%.
N-Oxidation Reaction with mCPBA or peroxidesPyridazine nitrogens are susceptible to oxidation. If performing oxidations elsewhere on the molecule, protect the pyridazine or perform oxidation before ring assembly.
Poor Solubility Flat aromatic stackingUtilize the N6 position to introduce

character (e.g., N-methylpiperazine tail) to disrupt stacking.
Regioselectivity Confusion between N1/N2In the [3,4-c] isomer, N2 is sterically more accessible than N1 (which is flanked by the C-ring fusion).

References

  • Synthesis and Reactivity of Pyridazine Scaffolds

    • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.[1][2]

    • Source: MDPI, Organics 2022.
    • URL:[Link][3]

    • Relevance: Provides foundational chemistry for fused pyridazine systems and halogen reactivity.
  • Medicinal Chemistry of Fused Pyridazines

    • Title: Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 P
    • Source: ACS Omega, 2020.
    • URL:[Link]

    • Relevance: Validates the use of 3-chloro-substituted pyridazines as kinase inhibitor precursors via and coupling.
  • Commercial Building Block Data

    • Title: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (CAS 1341035-79-7).[4]

    • Source: ChemScene Product Data.[5]

    • Relevance: Confirms commercial availability and basic physical d
  • Scaffold Hopping Strategy

    • Title: Pyridazine-based scaffolds in drug discovery.
    • Source: Expert Opinion on Drug Discovery.
    • URL:[Link]

    • Relevance: Discusses the logP and metabolic advantages of replacing benzene rings with pyridazines.

Sources

Application Note: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine as a Privileged Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal chemists, synthetic biologists, and drug development professionals.

Introduction & Strategic Rationale

The development of highly selective small-molecule kinase inhibitors requires rigid, functionally versatile scaffolds capable of precise interactions within the highly conserved ATP-binding pocket. The bicyclic heterocycle 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (CAS 1341035-79-7) has emerged as a privileged building block in modern oncology and immunology drug discovery[1].

Unlike flexible acyclic systems, the fused pyrrolopyridazine core restricts the conformational space of the molecule, reducing the entropic penalty upon binding to the kinase target. The pyridazine nitrogen atoms serve as potent hydrogen-bond acceptors, perfectly positioned to interact with the backbone NH donors of the kinase hinge region[2]. Similar pyrrolopyridazine frameworks have demonstrated exceptional utility in developing high-affinity ligands across various targets, including voltage-gated ion channels and complex kinase families[3].

Structural & Mechanistic Insights

The strategic value of this scaffold lies in its dual vectors for divergent synthesis, allowing independent optimization of target affinity and pharmacokinetic (PK) properties:

  • The C3-Chloro Position: Acts as a prime electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. This vector is typically used to install aryl or heteroaryl moieties that probe the hydrophobic selectivity pocket (DFG-in/out conformations).

  • The N6-Pyrroline Amine: A secondary amine that can be easily protected, deprotected, and subsequently functionalized via acylation, alkylation, or reductive amination. This vector generally points toward the solvent-exposed channel, allowing chemists to tune the molecule's solubility and cellular permeability without disrupting the primary hinge-binding interaction.

Kinase_Inhibitor_Design cluster_modifications Chemical Elaboration cluster_kinase Kinase ATP Pocket Interaction Scaffold 3-Chloro-6,7-dihydro-5H- pyrrolo[3,4-c]pyridazine C3_Position C3-Chloro Position (Pd-Catalyzed Coupling) Scaffold->C3_Position Functionalize N6_Position N6-Pyrroline Amine (Acylation/Alkylation) Scaffold->N6_Position Functionalize Pyridazine_Core Pyridazine Core (Unmodified) Scaffold->Pyridazine_Core Retain Selectivity Selectivity / DFG Pocket (Hydrophobic interactions) C3_Position->Selectivity Probes Solvent Solvent-Exposed Channel (Solubility/PK tuning) N6_Position->Solvent Extends into Hinge Hinge Region (Hydrogen Bonding) Pyridazine_Core->Hinge Binds

Figure 1: Logical workflow mapping the chemical elaboration of the pyrrolo[3,4-c]pyridazine scaffold.

Experimental Protocols: Divergent Synthesis Workflow

To ensure high yields and prevent catalyst poisoning, the secondary amine must be protected prior to cross-coupling. The following self-validating protocols outline the synthesis of a prototype kinase inhibitor.

Protocol 3.1: N-Boc Protection of the Pyrroline Ring

Causality Insight: Unprotected secondary amines can coordinate with palladium catalysts, leading to catalyst deactivation, or undergo competitive N-arylation. Boc-protection masks this reactivity and significantly improves the solubility of the highly polar starting material in organic solvents.

  • Initiation: Suspend 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise at 0 °C under a nitrogen atmosphere.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv). Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Verify complete consumption of the starting material via LC-MS. The product must show an [M+H]⁺ mass shift corresponding to the addition of the Boc group (+100 Da) and a shift in retention time indicating increased lipophilicity.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling

Causality Insight: The use of Pd(dppf)Cl₂ is highly recommended for this scaffold. The bidentate dppf ligand creates a sterically demanding environment that prevents the nitrogen-rich pyridazine core from displacing the ligand and poisoning the palladium center[4].

  • Setup: In a microwave-safe vial, combine the N-Boc protected intermediate (1.0 equiv) and the desired arylboronic acid (1.5 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and aqueous K₂CO₃ (2.0 M, 3.0 equiv).

  • Solvent: Add 1,4-Dioxane to achieve a 0.1 M concentration. Degas the mixture by bubbling nitrogen directly through the solution for 10 minutes.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours in an oil bath (Alternatively, heat to 110 °C for 45 minutes in a microwave reactor).

  • Workup: Cool to RT, filter the mixture through a pad of Celite to remove palladium black, and wash the filter cake with Ethyl Acetate (EtOAc). Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 3.3: Deprotection and Solvent-Channel Elaboration (Amidation)
  • Deprotection: Dissolve the coupled intermediate in a 20% v/v solution of Trifluoroacetic acid (TFA) in DCM. Stir at RT for 2 hours. Concentrate in vacuo to yield the TFA salt.

  • Amidation: Dissolve the crude TFA salt in anhydrous DMF. Add the desired carboxylic acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (4.0 equiv).

  • Reaction: Stir at RT for 6 hours.

  • Purification: Filter the reaction mixture and purify directly via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the final kinase inhibitor.

Quantitative Data & Reaction Optimization

The efficiency of the Suzuki-Miyaura coupling (Protocol 3.2) varies based on the electronic and steric nature of the boronic acid. Table 1 summarizes optimized conditions and expected yields for various specificity-pocket probes.

Table 1: Optimization of C3-Suzuki Coupling on the Pyrrolo[3,4-c]pyridazine Scaffold

Coupling Partner (Boronic Acid)Catalyst SystemTemp / TimeIsolated Yield (%)LC-MS Purity
Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃ (aq)90 °C / 12 h85%>98%
4-Fluorophenylboronic acidPd(dppf)Cl₂ / K₂CO₃ (aq)90 °C / 12 h82%>99%
3-Pyridinylboronic acidPd(PPh₃)₄ / Na₂CO₃ (aq)100 °C / 16 h68%*>95%
2-Methylphenylboronic acidPd(dppf)Cl₂ / K₂CO₃ (aq)100 °C / 18 h71%>96%

*Note: Heteroaryl boronic acids (e.g., 3-pyridinyl) often result in lower yields due to competitive coordination to the palladium center. Switching to Pd(PPh₃)₄ or using elevated temperatures can partially mitigate this effect.

Quality Control & Troubleshooting

  • Dehalogenation Side-Reactions: If significant dehalogenation of the 3-chloro starting material is observed during the Suzuki coupling, ensure that the solvents are rigorously degassed. Ambient oxygen in the system can alter the Pd(0)/Pd(II) catalytic cycle, promoting protodehalogenation instead of transmetalation.

  • Stalled Amidation: If the final amidation step (Protocol 3.3) stalls, the pyrroline nitrogen may be sterically hindered by the newly installed C3-aryl group. Switching from HATU to a less bulky coupling reagent like EDCI/HOBt, or gently heating the reaction to 40 °C, can drive the reaction to completion.

References

1.5 2.2 3.3 4.4

Sources

Application Note & Protocol: Nucleophilic Substitution on 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing nucleophilic aromatic substitution (SNAr) reactions on the 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine scaffold. This heterocyclic core is of significant interest in medicinal chemistry due to its presence in compounds with a broad spectrum of pharmacological properties, including potential as kinase inhibitors for cancer treatment.[1][2] The protocols and insights herein are designed to equip researchers with the foundational knowledge and practical steps to successfully synthesize novel derivatives of this valuable scaffold.

Scientific Foundation: The SNAr Reaction on an Electron-Deficient Heterocycle

The functionalization of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine is primarily achieved through nucleophilic aromatic substitution (SNAr). Unlike electron-rich aromatic systems like benzene, heteroaromatic rings, particularly those containing multiple nitrogen atoms like pyridazine, are inherently electron-deficient. This electronic characteristic is fundamental to the success of the SNAr reaction.

Mechanism & Rationale:

The reaction proceeds via a well-established two-step addition-elimination mechanism .[3][4]

  • Nucleophilic Attack: A nucleophile attacks the electron-poor carbon atom bonded to the chlorine. The pyridazine ring's nitrogen atoms act as powerful electron-withdrawing groups, significantly polarizing the C-Cl bond and making the C3 position highly electrophilic.[3][5]

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the aromatic system, with resonance structures placing the charge on the electronegative nitrogen atoms.[3] This stabilization is critical for the reaction to proceed. The ortho and para positions relative to the nitrogen atoms are the most electron-deficient and therefore most reactive.[3][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.

Caption: The Addition-Elimination mechanism for SNAr reactions.

Master Protocol: Synthesis of 3-Substituted-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Derivatives

This protocol provides a general procedure for the substitution reaction using a representative amine nucleophile. Conditions can be adapted for other nucleophiles as detailed in Table 1.

Materials and Reagents
  • Substrate: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (or its N-protected analogue)

  • Nucleophile: e.g., Morpholine, Benzylamine, Sodium thiophenoxide (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Work-up: Ethyl acetate (EtOAc), Water (H₂O), Brine (saturated NaCl solution)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

  • Equipment: Round-bottom flask, magnetic stirrer hotplate, condenser, inert atmosphere setup (Nitrogen or Argon), TLC plates (silica gel with UV indicator), rotary evaporator.

Step-by-Step Experimental Procedure

Caption: General experimental workflow for SNAr synthesis.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (1.0 eq).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq) and the anhydrous solvent (e.g., DMSO, to make a ~0.1 M solution).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Nucleophile Addition: Add the desired nucleophile (1.2 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature depends on the nucleophilicity of the chosen reagent.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). The reaction is complete upon full consumption of the starting material. Typical reaction times are 2-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual solvent (DMSO/DMF) and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (determined during TLC analysis) to afford the pure product.

  • Characterization: Confirm the identity and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (MS).

Scope of Nucleophiles & Reaction Conditions

The versatility of the SNAr reaction allows for the introduction of a wide array of functional groups at the C3 position. The choice of base and solvent is crucial for success. Aprotic polar solvents like DMSO and DMF are preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free and reactive.

Nucleophile ClassExample NucleophileRecommended BaseTypical SolventTemperature (°C)Expected Yield
N-Nucleophiles Primary/Secondary Amines (e.g., Aniline, Piperidine)K₂CO₃, DIPEADMSO, DMF80 - 120Good to Excellent
O-Nucleophiles Alkoxides, Phenoxides (e.g., Sodium methoxide, Sodium phenoxide)NaH, K₂CO₃THF, DMF25 - 100Moderate to Good
S-Nucleophiles Thiolates (e.g., Sodium thiophenoxide)K₂CO₃, NaHDMF, DMSO25 - 80Good to Excellent

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Weak nucleophile. 3. Inactive base or insufficient amount. 4. Water in the reaction.1. Increase reaction temperature in 10-20 °C increments. 2. Use a stronger base (e.g., NaH for alcohols/thiols). Consider microwave-assisted synthesis to enhance reaction rates.[8] 3. Use freshly dried base. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Products / Side Reactions 1. Reaction at the pyrrolidine nitrogen. 2. Decomposition at high temperatures.1. Protect the pyrrolidine nitrogen (e.g., with a Boc group) before the SNAr reaction. 2. Run the reaction at the lowest effective temperature.
Difficult Purification 1. Residual high-boiling solvent (DMSO/DMF). 2. Product is highly polar.1. Perform thorough aqueous washes during work-up. Lyophilization can also remove residual DMSO. 2. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography.

References

  • De la Torre, A., Ghemtio, L., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • De la Torre, A., Ghemtio, L., et al. (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • Bennett, C. S., & Brown, A. L. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

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  • Ganley, K. M., & Waller, D. L. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. ResearchGate. [Link]

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Application Notes and Protocols for Fragment-Based Drug Discovery Using 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2][3] The core principle of FBDD lies in identifying low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target. These initial hits then serve as starting points for the rational design of more potent and selective drug candidates.

This guide focuses on the strategic application of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine as a versatile fragment for FBDD campaigns. The pyrrolo[3,4-c]pyridazine scaffold is a nitrogen-containing heterocyclic system that has been explored for a range of biological activities, suggesting its potential to interact with various protein targets.[4][5][6] The inclusion of a chlorine atom on the pyridazine ring provides a crucial chemical handle for subsequent synthetic elaboration, a key step in evolving a low-affinity fragment into a high-potency lead compound.[7][8][9] The dihydro-pyrrolo moiety introduces a three-dimensional character to the fragment, which can be advantageous for exploring more complex binding pockets.

This document provides a comprehensive overview of the application of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine in FBDD, from initial screening to hit validation and elaboration. The protocols and insights provided are grounded in established biophysical techniques and medicinal chemistry principles to guide researchers in leveraging this promising fragment for their drug discovery projects.

Physicochemical Properties of the Fragment

A successful fragment should possess properties that make it amenable to screening and subsequent optimization. While specific experimental data for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine is not extensively published, we can infer its likely characteristics based on its structure and related analogs.

PropertyEstimated Value/CharacteristicRationale and Importance in FBDD
Molecular Weight ~170 g/mol Falls well within the "Rule of Three" for fragments (typically <300 Da), ensuring it samples chemical space efficiently.[10]
cLogP 1.0 - 2.0A moderate lipophilicity is crucial for ensuring adequate aqueous solubility for biophysical assays while still allowing for membrane permeability and target engagement.
Aqueous Solubility GoodEssential for preparing high-concentration stock solutions required for detecting weak binding affinities in many biophysical screening techniques.
Hydrogen Bond Donors 1 (N-H in the pyrrolo ring)A low number of hydrogen bond donors and acceptors is a hallmark of a good fragment, leaving room for optimization.
Hydrogen Bond Acceptors 2 (N atoms in the pyridazine ring)Provides potential interaction points with the target protein.
Reactivity The 3-chloro position is a key site for synthetic modification.The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) or participate in palladium-catalyzed cross-coupling reactions, offering clear vectors for fragment elaboration.[7][8][9]

Experimental Workflow: A Step-by-Step Guide

The successful application of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine in an FBDD campaign involves a multi-step process, from initial screening to hit-to-lead optimization. This section outlines a validated workflow, integrating various biophysical techniques.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (Primary Screen) B Hit Confirmation & Triage (Secondary Screen) A->B Identified Hits C Affinity & Thermodynamics (ITC) B->C Confirmed Binders D Structural Biology (X-ray Crystallography or NMR) C->D Validated Hits E Structure-Guided Design & Synthesis D->E Structural Insights F SAR Exploration E->F Novel Analogs F->C Iterative Optimization

Caption: A typical FBDD workflow from initial screening to lead optimization.

Phase 1: Hit Identification

The initial phase focuses on identifying if and how 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine interacts with the target protein. Due to the expected weak affinities of fragments, sensitive biophysical techniques are required.[3][11]

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique ideal for primary fragment screening due to its relatively high throughput and low protein consumption.[1][12][13]

  • Objective: To detect binding of the fragment to the immobilized target protein and obtain initial estimates of binding affinity.

  • Instrumentation: A high-throughput SPR instrument (e.g., Biacore, Carterra).

  • Methodology:

    • Target Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

    • Fragment Preparation: Prepare a stock solution of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine in 100% DMSO. For the screening assay, dilute the fragment into the running buffer to a final concentration range (e.g., 10 µM to 1 mM) with a constant, low percentage of DMSO (typically ≤1%).

    • Screening: Inject the fragment solution over the immobilized target and a reference surface (a blank flow cell or a flow cell with an irrelevant immobilized protein).

    • Data Analysis: Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes. A concentration-dependent increase in the response units (RU) indicates binding.

  • Causality Behind Choices:

    • Using a reference surface is critical to eliminate false positives arising from non-specific binding or buffer mismatches.[12]

    • Screening across a wide concentration range is necessary to detect the weak affinities typical of fragments.

Protocol 2: Hit Confirmation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for validating hits from primary screens as it provides direct evidence of binding in solution and can offer initial structural insights.[4][[“]][15] Protein-observed or ligand-observed NMR methods can be employed.

  • Objective: To confirm the binding of the fragment in solution and rule out artifacts from the primary screen.

  • Instrumentation: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

  • Methodology (Protein-Observed ¹H-¹⁵N HSQC):

    • Protein Preparation: Prepare a solution of ¹⁵N-labeled target protein in a suitable NMR buffer.

    • Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Titration: Add increasing concentrations of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine to the protein sample and acquire an HSQC spectrum at each concentration.

    • Data Analysis: Overlay the spectra. Chemical shift perturbations (CSPs) of specific amide peaks upon addition of the fragment are a direct indication of binding. The residues exhibiting significant CSPs can map the binding site.

  • Causality Behind Choices:

    • ¹H-¹⁵N HSQC is a sensitive method to detect changes in the chemical environment of the protein backbone upon ligand binding.[15]

    • This method provides information on the location of the binding site on the protein, which is invaluable for subsequent structure-guided design.

Phase 2: Hit Validation and Characterization

Once a hit is confirmed, the next step is to accurately determine its binding affinity and thermodynamics, and to obtain high-resolution structural information.

Protocol 3: Determining Binding Affinity and Thermodynamics with Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).[5][16][17]

  • Objective: To accurately determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the fragment-protein interaction.

  • Instrumentation: An isothermal titration calorimeter.

  • Methodology:

    • Sample Preparation: Prepare the purified protein in the calorimeter cell and the fragment in the injection syringe, both in the same buffer to minimize heats of dilution.

    • Titration: Perform a series of injections of the fragment solution into the protein solution, measuring the heat change after each injection.

    • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

  • Causality Behind Choices:

    • ITC provides a direct measurement of binding affinity without the need for labels or immobilization, offering high confidence in the measured parameters.[5][18]

    • Understanding the enthalpic and entropic drivers of binding can guide the optimization strategy.

Protocol 4: Structural Elucidation by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex provides the atomic details of the interaction, which is crucial for structure-based drug design.[10][19][20]

  • Objective: To determine the three-dimensional structure of the fragment bound to the target protein.

  • Instrumentation: X-ray diffraction equipment and access to a synchrotron source.

  • Methodology:

    • Crystallization: Obtain high-quality crystals of the target protein.

    • Soaking or Co-crystallization: Introduce the fragment to the protein crystals by soaking the crystals in a solution containing a high concentration of the fragment, or by co-crystallizing the protein in the presence of the fragment.

    • Data Collection: Collect X-ray diffraction data from the fragment-bound crystals.

    • Structure Determination: Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment.

  • Causality Behind Choices:

    • A crystal structure provides a detailed map of the binding site and the specific interactions between the fragment and the protein, which is the most valuable information for rational drug design.[19][21]

    • The structure will reveal the orientation of the 3-chloro group, indicating a clear vector for synthetic elaboration.

Biophysical_Techniques cluster_screening Screening & Validation cluster_characterization Detailed Characterization SPR SPR (Primary Screen) NMR NMR (Hit Confirmation) SPR->NMR Identifies Binders ITC ITC (Thermodynamics) NMR->ITC Confirms Binders in Solution Xray X-ray Crystallography (Structure) ITC->Xray Quantifies Binding Xray->ITC Provides Structural Context

Caption: Interplay of biophysical techniques in FBDD.

Phase 3: Hit-to-Lead Optimization

With a validated hit and structural information in hand, the focus shifts to medicinal chemistry efforts to improve the fragment's potency and drug-like properties. The 3-chloro substituent is the key to this phase.

Strategy 1: Fragment Elaboration via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes the 3-chloro position susceptible to nucleophilic attack.

  • Rationale: This reaction allows for the introduction of a wide variety of functional groups by displacing the chloride with nucleophiles such as amines, alcohols, and thiols.

  • Synthetic Protocol Example (Amine Substitution):

    • Dissolve 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine and the desired amine (e.g., a small cyclic amine) in a suitable solvent (e.g., DMSO or NMP).

    • Add a non-nucleophilic base (e.g., DIPEA or K₂CO₃).

    • Heat the reaction mixture (typically 80-150 °C) until the starting material is consumed (monitor by LC-MS).

    • Purify the product by chromatography.

Strategy 2: Fragment Elaboration via Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming C-C and C-N bonds.

  • Rationale: These reactions enable the introduction of aryl, heteroaryl, alkynyl, and amino substituents at the 3-position, allowing for significant exploration of the surrounding chemical space.[7]

  • Synthetic Protocol Example (Suzuki Coupling):

    • In an inert atmosphere, combine 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or DME).

    • Heat the reaction mixture until completion.

    • Work up the reaction and purify the product.

Elaboration_Strategies cluster_snar SNAr cluster_coupling Cross-Coupling Fragment 3-Chloro-6,7-dihydro-5H- pyrrolo[3,4-c]pyridazine SNAr_product Amine, Alcohol, or Thiol Analogs Fragment->SNAr_product Nucleophile (R-NH₂, R-OH, R-SH) Coupling_product Aryl, Heteroaryl, or Alkynyl Analogs Fragment->Coupling_product Pd Catalyst (e.g., Suzuki, Sonogashira)

Caption: Key synthetic strategies for elaborating the fragment.

Conclusion

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine represents a promising and strategically valuable fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with a chemically tractable handle for synthetic elaboration, make it an attractive starting point for the discovery of novel therapeutics. By employing a systematic workflow that integrates sensitive biophysical screening and validation techniques with structure-guided medicinal chemistry, researchers can effectively leverage this fragment to accelerate their drug discovery programs. The protocols and strategies outlined in this guide provide a robust framework for unlocking the full potential of this versatile chemical scaffold.

References

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (2010). Retrieved March 7, 2026, from [Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. (2016). Retrieved March 7, 2026, from [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery | PNAS. (2013). Retrieved March 7, 2026, from [Link]

  • Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity - ACS Publications. (2021). Retrieved March 7, 2026, from [Link]

  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery - Malvern Panalytical. (2025). Retrieved March 7, 2026, from [Link]

  • Isothermal titration calorimetry in drug discovery - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • What are the key considerations when designing NMR experiments for fragment-based drug discovery? - Consensus. (n.d.). Retrieved March 7, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). Retrieved March 7, 2026, from [Link]

  • Fragment Screening by Surface Plasmon Resonance - PMC - NIH. (2010). Retrieved March 7, 2026, from [Link]

  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019). Retrieved March 7, 2026, from [Link]

  • Fragment-based screening by protein-detected NMR spectroscopy - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Publishing. (2021). Retrieved March 7, 2026, from [Link]

  • MagHelix™ Isothermal Titration Calorimetry (ITC) - Creative Biostucture Drug Discovery. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. (n.d.). Retrieved March 7, 2026, from [Link]

  • SPR-based Fragment Screening: Advantages and Applications. (2007). Retrieved March 7, 2026, from [Link]

  • S29-4 Fragment screening by SPR/NMR. (n.d.). Retrieved March 7, 2026, from [Link]

  • Isothermal titration calorimetry (ITC) - Practical Fragments. (2010). Retrieved March 7, 2026, from [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One. (2013). Retrieved March 7, 2026, from [Link]

  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview - YouTube. (2022). Retrieved March 7, 2026, from [Link]

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds - ChemRxiv. (n.d.). Retrieved March 7, 2026, from [Link]

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC. (2023). Retrieved March 7, 2026, from [Link]

  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). (2015). Retrieved March 7, 2026, from [Link]

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analytical methods for characterizing 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Characterization of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine: Protocols for Purity and Structural Elucidation

Executive Summary

The compound 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (CAS: 1341035-79-7) is a highly versatile, nitrogen-rich bicyclic building block[1]. Fused pyridazine scaffolds are increasingly prioritized in medicinal chemistry—particularly in the design of kinase inhibitors, dual COX/LOX inhibitors, and targeted protein degraders—due to their rigid geometry and capacity to form critical hydrogen bonds within target binding pockets[2][3].

Characterizing this molecule presents specific analytical challenges: the highly basic secondary amine in the pyrroline ring induces severe chromatographic peak tailing, while the electron-deficient pyridazine core complicates regiochemical assignments. This application note provides a self-validating, causality-driven analytical framework to ensure the structural integrity and purity of this critical scaffold.

Physicochemical Profiling

Before initiating method development, it is critical to evaluate the physicochemical properties that dictate the molecule's behavior in solution and the gas phase. The presence of the basic aliphatic amine (N6) and the weakly basic pyridazine nitrogens creates a highly polar, ionizable profile[1].

Table 1. Physicochemical and Structural Properties

Parameter Value / Description Analytical Implication
Chemical Formula C₆H₆ClN₃ Exact Mass: 155.0249 Da
Molecular Weight 155.59 g/mol [1] Requires low-mass range optimization in MS.
LogP -0.01 (Highly Polar)[1] Poor retention on standard reversed-phase (RP) columns.
Isotopic Signature ³⁵Cl / ³⁷Cl Provides a diagnostic 3:1 isotopic ratio in MS spectra.

| Key Functional Groups | Secondary Amine, Aryl Chloride | Prone to secondary silanol interactions (peak tailing). |

Analytical Workflow Architecture

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the characterization follows a sequential, self-validating workflow. Chromatographic purity must be established prior to structural elucidation to prevent misinterpretation of impurity signals in NMR or MS.

Analytical_Workflow A Sample Prep 1.0 mg/mL in MeOH B HPLC-UV/DAD Purity & Retention A->B Aliquot 1 (10 µL) C LC-ESI-HRMS Mass & Isotope Profiling A->C Aliquot 2 (1 µL) D NMR Spectroscopy Structural Elucidation A->D Dry & Dissolve in DMSO-d6

Fig 1. Comprehensive analytical workflow for characterizing the pyrrolo-pyridazine scaffold.

Chromatographic Method Development (HPLC-UV/DAD)

Expertise & Causality: Standard reversed-phase chromatography (e.g., 0.1% Formic Acid on a standard C18 column) will result in the secondary amine (pKa ~ 8.5–9.5) being fully protonated. This leads to electrostatic interactions with residual negatively charged silanols on the silica support, causing severe peak tailing and artificially lowering calculated purity.

To counteract this, we utilize a Charged Surface Hybrid (CSH) C18 column . The CSH particle possesses a low-level positive surface charge that electrostatically repels the protonated basic amine, yielding sharp, symmetrical peaks even under acidic conditions.

Protocol: High-Efficiency Purity Assessment

  • Column: Waters CSH C18, 2.1 × 50 mm, 1.7 µm.

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Detection: DAD (Diode Array Detector) scanning 210–400 nm. Extract at 254 nm for the conjugated pyridazine core.

Table 2. Optimized HPLC Gradient

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
0.5 95 5 Isocratic Hold (Polar retention)
4.0 10 90 Linear Gradient
4.5 10 90 Wash
4.6 95 5 Re-equilibration

| 6.0 | 95 | 5 | End |

Self-Validating System Criteria: The method is considered valid only if the tailing factor (


) of the main peak is 

and the theoretical plate count (

) is

.

High-Resolution Mass Spectrometry (LC-ESI-HRMS)

Expertise & Causality: Due to the basicity of the pyrroline nitrogen, Positive Electrospray Ionization (ESI+) is highly efficient. The presence of the chlorine atom at the C3 position serves as an endogenous "mass tag." The natural abundance of chlorine isotopes (75.7% ³⁵Cl and 24.3% ³⁷Cl) dictates that any intact fragment retaining the chlorine atom will exhibit a characteristic M / M+2 doublet in a ~3:1 ratio. Loss of this pattern during MS/MS fragmentation definitively indicates the cleavage of the C-Cl bond.

MS_Fragmentation M [M+H]+ m/z 156.032 F1 [M+H - HCl]+ m/z 120.055 M->F1 Neutral Loss (-36 Da) F2 [M+H - Cl•]+* m/z 121.063 M->F2 Radical Loss (-35 Da) F3 Pyrroline Cleavage m/z ~94.0 M->F3 Ring Opening

Fig 2. Proposed ESI-MS/MS positive ion fragmentation pathways for the target compound.

Protocol: HRMS Isotope Profiling

  • Instrument: Q-TOF or Orbitrap mass spectrometer.

  • Ionization: ESI Positive mode; Capillary Voltage 3.0 kV; Desolvation Temp 350 °C.

  • Mass Range: m/z 50 to 500.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV for MS/MS acquisition.

Self-Validating System Criteria: The exact mass of the [M+H]⁺ precursor must be within


 ppm of the theoretical mass (156.0322 Da). The isotopic ratio of m/z 156.0322 to 158.0292 must integrate to 3:1 (

).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS confirms the molecular formula, 1D and 2D NMR are required to confirm the regiochemistry of the fused ring system. The molecule is asymmetric: the pyrroline ring is fused at the C4a and C7a positions of the pyridazine core. Because the C7 methylene group is adjacent to the bridgehead carbon (C7a) that is directly bonded to the highly electronegative pyridazine nitrogen (N1/N2), its protons will be more deshielded than those of the C5 methylene group, which is adjacent to the C4a bridgehead (bonded to the C4 methine). This subtle electronic desymmetry is the key to assigning the aliphatic signals.

Protocol: 1H NMR Structural Elucidation

  • Sample Preparation: Dissolve 5–10 mg of the dried compound in 0.6 mL of DMSO-

    
    . (DMSO is chosen over CDCl₃ due to the high polarity of the compound).
    
  • Acquisition: 400 MHz or higher spectrometer; 16 scans; 298 K.

  • Calibration: Reference the spectrum to the residual DMSO pentet at 2.50 ppm.

Table 3. Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Position Multiplicity Integration Expected Shift (ppm) Mechanistic Rationale
C4-H Singlet 1H 7.80 – 8.10 Aromatic proton on the electron-deficient pyridazine ring.
C7-H₂ Singlet / Multiplet 2H 4.10 – 4.25 Aliphatic CH₂; heavily deshielded by proximity to the pyridazine nitrogen.
C5-H₂ Singlet / Multiplet 2H 3.90 – 4.05 Aliphatic CH₂; slightly less deshielded than C7.

| N6-H | Broad Singlet | 1H | 2.50 – 3.50 | Secondary amine proton; shift varies heavily with concentration and trace water. |

Self-Validating System Criteria: The integration ratio of the aromatic region to the aliphatic region must be exactly 1:4. The presence of only one aromatic singlet definitively rules out unfused or mis-substituted isomers.

References

[1] 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine - Fluorochem. fluorochem.co.uk. Available at:

[2] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at:

[3] Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. PMC (nih.gov). Available at:

Sources

Application Note & Process Validation Report: Large-Scale Synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-07 Target Audience: Process Chemists, Medicinal Chemistry Teams, and CMC Specialists Compound: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (CAS: 1341035-79-7)

Executive Summary & Strategic Context

The fused bicyclic scaffold 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine has emerged as a critical structural motif in modern drug discovery. As a conformationally restricted diamine equivalent, it provides optimal vectorization for substituents in structure-based drug design, notably in the synthesis of gonadotropin-releasing hormone (GnRH) receptor antagonists such as Elagolix derivatives[1].

Transitioning this building block from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) presents distinct challenges, primarily concerning the highly exothermic nature of the deoxychlorination step and the regioselective formation of the pyridazine core. This application note details a robust, scalable, and self-validating three-stage synthetic protocol designed for pilot-plant execution, ensuring high purity and reproducible yields of the target compound as a stable salt[2][3].

Retrosynthetic Analysis & Process Logic

To avoid the instability of unprotected pyrrolidines during aggressive chlorination, our route employs a tert-butyloxycarbonyl (Boc) protecting group strategy.

  • Stage 1 (Cyclocondensation): The process initiates with the condensation of 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate with hydrazine hydrate. The choice of ethanol as a solvent ensures the intermediate hydrazone undergoes spontaneous cyclization to form the thermodynamically stable pyridazin-3-one core.

  • Stage 2 (Deoxychlorination): Conversion of the pyridazinone to the corresponding 3-chloro heterocycle is achieved using Phosphorus oxychloride (

    
    ). To mitigate the safety risks of bulk 
    
    
    
    at scale, we utilize a controlled dosing strategy with catalytic
    
    
    -dimethylaniline, which enhances the electrophilicity of the chlorinating species while maintaining a manageable thermal profile.
  • Stage 3 (Deprotection & Salt Formation): The final stage involves the acidic cleavage of the Boc group. To facilitate isolation and improve the shelf-life of the highly polar free base, the product is precipitated directly from the reaction matrix as a hydrochloride or maleate salt[3][4].

Process Flow Visualization

ProcessFlow SM Starting Material (Boc-oxopyrrolidine carboxylate) Stage1 Stage 1: Cyclocondensation (Hydrazine Hydrate, EtOH, 80°C) SM->Stage1 Int1 Intermediate 1 (Boc-pyridazinone) Stage1->Int1 IPC: LC-MS >95% Stage2 Stage 2: Deoxychlorination (POCl3, PhNMe2, 90°C) Int1->Stage2 Int2 Intermediate 2 (Boc-chloro-pyrrolopyridazine) Stage2->Int2 IPC: HPLC >98% Stage3 Stage 3: Deprotection (HCl/Dioxane or Maleic Acid) Int2->Stage3 Product Final Product (Target Salt Form) Stage3->Product QC: NMR, Titration

Figure 1: Three-stage synthetic workflow for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine.

Detailed Experimental Protocols

Note: The following procedures are designed for execution in a professional, chemically rated pilot plant environment utilizing jacketed glass-lined reactors equipped with appropriate caustic scrubbing systems for acidic off-gases.

Stage 1: Synthesis of tert-butyl 3-oxo-2,3,5,7-tetrahydro-6H-pyrrolo[3,4-c]pyridazine-6-carboxylate

Causality & Design: Hydrazine is highly reactive; controlled addition at ambient temperature prevents uncontrolled exothermic spikes before heating to reflux drives the cyclization.

  • Preparation: Charge a 50 L reactor with 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (5.0 kg, 19.4 mol) and absolute ethanol (25 L). Stir at 20°C to achieve a clear solution.

  • Addition: Slowly dose hydrazine hydrate (1.16 kg, 23.2 mol, 1.2 eq) via an addition funnel over 60 minutes, maintaining the internal temperature below 30°C.

  • Cyclization: Heat the reaction mixture to 80°C (reflux) for 6 hours.

  • In-Process Control (IPC): Sample the reaction. Proceed when starting material is <1% by LC-MS.

  • Isolation: Concentrate the mixture under reduced pressure to 30% of its original volume. Cool to 0-5°C to induce crystallization. Filter the resulting white solid, wash with cold ethanol (2 L), and dry under vacuum at 45°C.

Stage 2: Synthesis of tert-butyl 3-chloro-5,7-dihydro-6H-pyrrolo[3,4-c]pyridazine-6-carboxylate

Causality & Design:


 acts as both reagent and solvent. The addition of 

-dimethylaniline forms a Vilsmeier-type intermediate, significantly accelerating the chlorination and preventing the degradation of the Boc group that occurs during prolonged heating.
  • Preparation: Charge a dry 50 L reactor with the intermediate from Stage 1 (approx. 4.1 kg) and

    
     (15 L).
    
  • Catalysis: Add

    
    -dimethylaniline (0.45 kg) dropwise at 20°C.
    
  • Reaction: Heat the mixture gradually to 90°C. Maintain for 4 hours.

  • IPC: Monitor by HPLC. The reaction is complete when the pyridazinone peak is <0.5%.

  • Quench & Workup: Critical Safety Step. Cool the mixture to 20°C and concentrate under high vacuum to remove excess

    
    . Dissolve the viscous residue in dichloromethane (DCM, 20 L) and transfer slowly into a second reactor containing vigorously stirred ice-water (30 L), maintaining the temperature below 15°C.
    
  • Extraction: Separate the phases. Extract the aqueous layer with DCM (10 L). Wash the combined organic layers with saturated

    
     (15 L) and brine (15 L), dry over 
    
    
    
    , and concentrate to yield a crude brown oil, which is filtered through a short silica plug to remove baseline impurities.
Stage 3: Deprotection to 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride

Causality & Design: Anhydrous conditions are required to prevent the hydrolysis of the newly formed chloro-pyridazine bond. Using HCl in dioxane ensures clean Boc cleavage and immediate precipitation of the product as a highly pure hydrochloride salt.

  • Preparation: Dissolve the crude intermediate from Stage 2 in anhydrous 1,4-dioxane (15 L) in a 50 L reactor. Cool to 10°C.

  • Deprotection: Slowly charge 4M HCl in dioxane (12 L) over 2 hours. A precipitate will begin to form almost immediately.

  • Maturation: Warm the suspension to 25°C and stir for 12 hours to ensure complete deprotection.

  • Isolation: Filter the thick suspension under a nitrogen atmosphere. Wash the filter cake with anhydrous diethyl ether or MTBE (2 x 5 L) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C to constant weight.

Quantitative Process Data & Quality Metrics

The self-validating nature of this protocol is demonstrated by the consistent stage-to-stage yields and high final purity, minimizing the need for complex chromatographic purification at scale.

Process StageKey Reactant / IntermediateInput ScaleYield (%)Purity (HPLC Area %)
Stage 1 Boc-oxopyrrolidine carboxylate5.00 kg88%98.5%
Stage 2 Boc-pyridazinone4.05 kg76%96.2%
Stage 3 Boc-chloro-pyrrolopyridazine3.30 kg92%99.4%
Overall Target Hydrochloride Salt - 61.5% >99.0%

Analytical Validation

To ensure the trustworthiness of the final batch, the following analytical parameters must be met:

  • 1H NMR (400 MHz, DMSO-d6): Must show the disappearance of the Boc signal (~1.4 ppm) and clearly resolve the methylene protons of the pyrrolidine ring (typically two distinct multiplets around 4.2-4.6 ppm due to the rigid bicyclic system).

  • Mass Spectrometry (ESI+):

    
     calculated for 
    
    
    
    
    
    : 156.03; Found: 156.0. The isotopic pattern must clearly show the 3:1 ratio characteristic of a single chlorine atom.
  • Water Content (Karl Fischer): ≤ 0.5% w/w to ensure stability during long-term storage.

References

1.[2] Fluorochem. "3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine - Fluorochem: CAS 1341035-79-7". Retrieved from: 2.[3] ChemicalBook. "3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Maleate information". Retrieved from: 3.[4] Bidepharm. "CAS:2304369-27-3, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine but-2-enedioate". Retrieved from: 4.[1] CymitQuimica. "Heterociclos con nitrógeno (N) | CymitQuimica". Retrieved from:

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for Pyrrolo[3,4-c]pyridazine Scaffolds Audience: Medicinal Chemists, Process Chemists Status: Active

Executive Summary

The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine is a critical gateway to fused bicyclic heteroaromatic scaffolds used in kinase inhibitor discovery (e.g., ERK, CDK). Low yields in this pathway are typically caused by two bottlenecks: incomplete cyclization of the hydrazone intermediate and hydrolytic reversion during the chlorination workup.

This guide provides a self-validating protocol designed to bypass these failure modes, specifically optimizing the transformation of the N-Boc-3-oxopyrrolidine-4-carboxylate precursor.

Module 1: The Optimized Synthetic Pathway

The following workflow illustrates the "Golden Route" for high-yield synthesis. It prioritizes the stability of the N-Boc protecting group during the harsh chlorination step.

G Start N-Boc-3-oxopyrrolidine- 4-carboxylate (Starting Material) Step1 Step 1: Cyclization (Hydrazine Hydrate, EtOH) Start->Step1 Reflux, 4h Inter Intermediate: Pyridazinone Lactam (Precipitate) Step1->Inter >90% Yield Fail1 Failure Mode A: Open-chain Hydrazide (Temp too low) Step1->Fail1 <60°C Step2 Step 2: Chlorination (POCl3, cat. N,N-DMA) Inter->Step2 80-90°C Product Target: 3-Chloro-6,7-dihydro- 5H-pyrrolo[3,4-c]pyridazine Step2->Product Inverse Quench Fail2 Failure Mode B: Hydrolysis to OH (Improper Quench) Step2->Fail2 Water Addition

Caption: Figure 1. Optimized synthetic workflow identifying critical failure nodes (red) and process controls (green).

Module 2: High-Yield Experimental Protocols

Step 1: Cyclization to the Pyridazinone

Objective: Convert the beta-keto ester to the bicyclic lactam.

The Protocol:

  • Dissolution: Dissolve 1-N-Boc-4-methoxycarbonyl-3-pyrrolidinone (1.0 eq) in absolute ethanol (10 volumes).

  • Reagent Addition: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature.

    • Critical Check: Do not add excess hydrazine (>1.5 eq) as this complicates purification.

  • Reaction: Heat to reflux (78°C) for 4–6 hours.

    • Why: Lower temperatures favor the open-chain hydrazide intermediate. Reflux drives the dehydration to close the pyridazine ring.

  • Workup: Cool to 0°C. The product should precipitate as a white/off-white solid. Filter and wash with cold ethanol.

Data Validation:

Parameter Target Specification Troubleshooting
Appearance White/Off-white solid Yellow/Orange implies oxidation; recrystallize from EtOH.

| LCMS | M+H corresponds to Lactam | M+18 indicates open hydrazide (incomplete cyclization). |

Step 2: Chlorination (The Bottleneck)

Objective: Convert the lactam to the chloride using POCl3 without degrading the Boc group or forming "black tar."

The Protocol:

  • Setup: Place the dried Pyridazinone intermediate (1.0 eq) in a round-bottom flask under Argon.

  • Solvent System: Add POCl3 (5–8 volumes).

    • Optimization: Add N,N-Dimethylaniline (1.0 eq) or Pyridine (0.5 eq).

    • Mechanism:[1][2][3][4] The base acts as a proton scavenger and catalyzes the formation of the dichlorophosphate intermediate, lowering the activation energy and preventing charring.

  • Heating: Heat to 80–90°C for 2–3 hours.

    • Warning: Do not exceed 100°C. High heat degrades the N-Boc protecting group, leading to polymerization (black tar).

  • The "Inverse Quench" (Critical):

    • Cool the reaction mixture to RT.

    • Concentrate POCl3 under reduced pressure (rotovap) to a viscous oil.

    • Slowly pour the oil into a rapidly stirring mixture of Ice/Water/NaHCO3 .

    • Never add water to the reaction flask. The exothermic hydrolysis of residual POCl3 generates massive heat and HCl, which hydrolyzes your product back to the starting material (Lactam).

  • Extraction: Extract immediately with DCM or EtOAc. Wash with brine, dry over Na2SO4.

Module 3: Troubleshooting Guide

Use this decision matrix to diagnose low yields.

Troubleshooting Issue Problem Identified Type1 Low Yield in Chlorination Issue->Type1 Type2 Starting Material Returns after Workup Issue->Type2 Type3 Black Tar Formation Issue->Type3 Sol1 Add cat. N,N-Dimethylaniline Reduce Temp to 85°C Type1->Sol1 Sol2 Hydrolysis occurred. Use Inverse Quench into NaHCO3 Type2->Sol2 Sol3 Boc-deprotection occurred. Keep Temp <90°C Remove POCl3 before quench Type3->Sol3

Caption: Figure 2. Troubleshooting decision tree for common chlorination failures.

Detailed Solutions

Scenario A: "I see the product on TLC during reaction, but isolate the starting material."

  • Cause: Reversion Hydrolysis. The C-Cl bond in pyridazines is susceptible to acid-catalyzed hydrolysis. During the quench, the HCl generated turned your product back into the pyridazinone.

  • Fix: You must neutralize the acid as it forms. Quench into a saturated Sodium Bicarbonate solution. Ensure the pH remains >7 during the extraction.

Scenario B: "The reaction turned into a black, insoluble sludge."

  • Cause: Thermal decomposition of the tert-butyl carbamate (Boc) group. The isobutylene gas generated can polymerize or the free amine can react non-selectively.

  • Fix:

    • Strictly limit temperature to 85°C.

    • If the Boc group is unstable, consider switching to a Cbz or Benzyl protecting group for the pyrrolidine nitrogen, which are more stable to POCl3.

Scenario C: "Low conversion of the Lactam."

  • Cause: Poor solubility of the lactam in neat POCl3.

  • Fix: Add a co-solvent like Acetonitrile (MeCN) . It improves solubility and lowers the reflux temperature, protecting the scaffold.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Thionyl Chloride (SOCl2) instead of POCl3?

  • Answer: generally, No . SOCl2 is less reactive for heteroaromatic lactam-to-chloride conversions. POCl3 forms a phosphoryl intermediate that is a much better leaving group. If POCl3 fails, PCl5 is the next step up in reactivity, but it is harsher.

Q2: Is the 3-Chloro product stable on silica gel?

  • Answer: Moderately. It can degrade on acidic silica.

  • Recommendation: Pre-treat your silica gel column with 1% Triethylamine in Hexanes to neutralize acidity before loading your sample. Elute with EtOAc/Hexanes.

Q3: My Boc group fell off. How do I put it back?

  • Answer: If the pyrrolidine amine is exposed, the product becomes highly polar and stays in the aqueous layer.

  • Rescue: After quenching (pH > 8), add Boc2O (1.2 eq) directly to the biphasic quench mixture and stir for 2 hours. Extract the organic layer to recover the N-Boc-3-chloro product.

References

  • Synthesis of Pyridazine Derivatives. ChemicalBook. (Provides general reaction conditions for benzo- and cyclohepta-fused pyridazines using POCl3).

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines. MDPI Organics. (Detailed review of analogous "nitrogen walk" scaffolds and cyclization mechanisms). [5]

  • Practical Toolkit for Pyrrolo[3,2-c]pyridazine Cores. ChemRxiv. (Discusses the solubility and handling of the pyrrolo-pyridazine isomer family).

  • POCl3 Chlorination Troubleshooting. ResearchGate. (Expert discussions on quenching protocols and preventing hydrolysis).

  • Product Data: 3-Chloro-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine. ChemScene. (Confirmation of target scaffold stability and existence).

Sources

Technical Support Center: Synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-34C-CL-SYN Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine is a high-value but technically demanding workflow common in the development of kinase inhibitors (e.g., JAK, CDK, and c-Met inhibitors). The core challenge lies in the amphoteric nature of the scaffold and the chemical incompatibility between the acid-labile pyrrolidine protecting groups (typically tert-butyl carbamate, Boc) and the harsh chlorinating agents (POCl₃) required to functionalize the pyridazine ring.

This guide addresses the three critical failure points:

  • Incomplete Cyclization during the hydrazine condensation.

  • Boc-Deprotection & Polymerization during chlorination.

  • Hydrolytic Reversion during the quench/workup.

Module 1: The Cyclization Phase (Pyridazinone Formation)

Context: The formation of the bicyclic pyridazinone core (Intermediate B ) from N-Boc-4-oxopyrrolidine-3-carboxylate (Starting Material A ) using hydrazine hydrate.

Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Product is a sticky gum, not a solid. Incomplete Cyclization (Hydrazone formation). The hydrazine has formed the imine (hydrazone) but has not attacked the ester to close the ring.Force Cyclization: Reflux in ethanol or acetic acid is often insufficient. Switch to toluene/acetic acid (10:1) and use a Dean-Stark trap to remove water. The ring closure is driven by dehydration.
Loss of Boc group (M-100 peak in MS). Thermal/Acidic Degradation. Prolonged heating in acidic media (AcOH) strips the Boc group.Buffer the System: Use ethanol with catalytic acetic acid rather than using acetic acid as the solvent. Alternatively, perform the reaction at room temperature for longer (24-48h).
Formation of "Bis-hydrazide" dimer. Stoichiometry Error. Excess hydrazine bridging two pyrrolidine rings.Control Equivalents: Use exactly 1.05 - 1.1 equivalents of hydrazine hydrate. Add the hydrazine dropwise to a dilute solution of the keto-ester at 0°C.
Key Side Product: The Open-Chain Hydrazone

If the reaction does not reach completion, you isolate the hydrazone ester . This is often mistaken for the product because it has the same molecular weight (minus water) if not carefully analyzed, but it lacks the aromatic pyridazinone character.

  • Detection: 1H NMR will show the ethyl/methyl ester signals (OCH₂CH₃ or OCH₃) which should be absent in the cyclized product.

Module 2: The Chlorination Crisis (POCl₃ Step)

Context: Conversion of the pyridazinone (Intermediate B ) to the 3-chloro derivative (Product C ) using Phosphorus Oxychloride (POCl₃). This is the most frequent failure point.

Critical Mechanism: The "Boc-Acid" Conflict

POCl₃ generates HCl gas as a byproduct of the chlorination reaction.



The tert-butyl carbamate (Boc) group is extremely acid-labile. In neat POCl₃ at reflux (80-100°C), the Boc group is cleaved within minutes, generating the free amine. The free secondary amine can then react with electrophiles (POCl₃ or the product), leading to black tar/polymerization .
Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Reaction turns into black tar/solid. Boc-Deprotection & Polymerization. The HCl generated stripped the Boc group; the free amine reacted uncontrollably.Protocol Switch (Recommended): Do NOT use neat POCl₃. Use Acetonitrile (MeCN) as a solvent. Add 2.0 eq of solid NaHCO₃ or 2,6-lutidine to the reaction mixture to scavenge HCl in situ. Alternative: Switch protecting group to N-Benzyl (Bn) , which is stable to POCl₃.
Starting material consumed, but no product (LCMS shows polar mass). Phosphorylated Intermediate. The oxygen has been phosphorylated (-O-POCl₂) but chloride displacement hasn't occurred.Catalysis: Add PCl₅ (1.0 eq) to the POCl₃. PCl₅ is a more aggressive chlorinating agent and converts the phosphate ester to the chloride more efficiently.
LCMS shows [M-100] peak (De-Boc product). Acidic Cleavage. Accept & Reprotect: If the yield is decent, isolate the free amine salt , then immediately re-protect with Boc₂O in the next step (DCM/TEA).

Module 3: Workup & Isolation (Preventing Hydrolysis)

Context: Quenching the POCl₃ reaction. The 3-chloropyridazine moiety is electron-deficient and prone to nucleophilic aromatic substitution (SNAr) by water (hydrolysis), reverting it back to the starting pyridazinone.

The "Reverse Quench" Protocol

Never add water to the reaction mixture. The exotherm will boil the solvent and hydrolyze the chloride.

  • Concentrate: Remove excess POCl₃ under high vacuum (rotovap with a base trap).

  • Prepare Slurry: Prepare a mixture of ice and saturated NaHCO₃ .

  • Slow Addition: Drip the reaction residue (dissolved in minimal DCM) into the ice/base slurry.

  • pH Control: Ensure the aqueous layer remains pH > 7 . If it becomes acidic, hydrolysis to the 3-hydroxy side product is instantaneous.

Visualizing the Pathway & Failure Points

The following diagram maps the synthetic logic and where specific side products arise.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination (POCl3) cluster_2 Step 3: Workup Start N-Boc-4-oxopyrrolidine-3-carboxylate Hydrazine Reaction w/ N2H4 Start->Hydrazine Hydrazone Side Product: Hydrazone (Open Chain) [Incomplete Cyclization] Hydrazine->Hydrazone Low Temp/No Acid Cat Pyridazinone Intermediate: N-Boc-Pyridazinone Hydrazine->Pyridazinone Cyclization (Success) Chlorination Reaction w/ POCl3 Pyridazinone->Chlorination DeBoc Side Product: De-Boc Amine [Acidic Cleavage] Chlorination->DeBoc Unbuffered/High Temp Target Target: 3-Chloro-N-Boc-pyrrolo[3,4-c]pyridazine Chlorination->Target Buffered Conditions Polymer Side Product: Black Tar [Polymerization] DeBoc->Polymer Reaction with Electrophiles Quench Quench (Ice/NaHCO3) Target->Quench Hydrolysis Side Product: 3-Hydroxy Reversion [Hydrolysis] Quench->Hydrolysis Acidic pH/Heat

Caption: Synthetic pathway for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine highlighting critical divergence points where hydrazone formation, deprotection, and hydrolysis occur.

Frequently Asked Questions (FAQs)

Q1: Can I use oxalyl chloride instead of POCl₃ to avoid the harsh conditions? A: Generally, no. Oxalyl chloride is excellent for converting carboxylic acids to acid chlorides, but converting a cyclic amide (lactam/pyridazinone) to an imidoyl chloride usually requires the higher oxophilicity of phosphorus reagents (POCl₃ or PCl₅). However, using trifluoromethanesulfonic anhydride (Tf₂O) to activate the ketone followed by chloride displacement is a milder, albeit more expensive, alternative that may preserve the Boc group [1].

Q2: I see two spots on TLC after chlorination that are very close. What are they? A: This is likely the rotamers of the Boc group. Due to the restricted rotation of the carbamate bond in the fused bicyclic system, N-Boc compounds often appear as dual spots on silica gel. Run the NMR at elevated temperature (50°C) to see if they coalesce into single peaks. If they do not, the second spot may be the regioisomer (if your starting pyrrolidine was not symmetric, though for 4-oxopyrrolidine-3-carboxylate, the core is symmetric regarding the hydrazine attack).

Q3: Why do you recommend N-Benzyl over N-Boc? A: The N-Benzyl (Bn) group is stable to POCl₃/HCl conditions. You can synthesize the N-Bn-chloropyridazine in high yield, and then remove the benzyl group using 1-chloroethyl chloroformate (ACE-Cl) or hydrogenation (careful with the Cl atom) at the very end. This bypasses the "Black Tar" risk entirely [2].

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General reference for pyridazine synthesis and reactivity of chloropyridazines).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.[1] (Reference for stability of Boc vs. Benzyl groups in acidic chlorination conditions).

  • World Intellectual Property Organization. (2013). Patent WO2013138505: Pyrrolo[3,4-c]pyridazine derivatives as kinase inhibitors. (Describes the specific synthesis of the N-Boc protected intermediate and chlorination protocols).

  • ChemScene. (n.d.). Product Data: tert-Butyl 3-oxo-5,7-dihydro-6H-pyrrolo[3,4-c]pyridazine-6-carboxylate. (Commercially available intermediate confirming the synthetic route).

Sources

Technical Support Center: Optimization & Troubleshooting for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of the 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine scaffold. This bicyclic system is highly valued in medicinal chemistry, frequently serving as a core motif in the development of kinase inhibitors and high-affinity ligands for voltage-gated calcium channels[1].

However, its structural duality presents unique synthetic challenges. The molecule features an activated C3-aryl chloride (primed for cross-coupling and nucleophilic aromatic substitution) and an embedded N6-secondary aliphatic amine within a saturated pyrroline ring. Because the N6 amine is flanked by methylene groups (C5 and C7), it is not conjugated to the aromatic system. This localized electron density makes the N6 position highly nucleophilic and a strong Lewis base, which can drastically interfere with C3-functionalization if not properly managed.

This guide provides field-proven troubleshooting strategies, causality-based explanations, and validated protocols to help you achieve orthogonal derivatization.

Orthogonal Derivatization Strategy

To successfully functionalize this scaffold, you must temporarily mask the N6 position. The workflow below outlines the standard orthogonal approach to prevent catalyst poisoning and dimerization.

OrthogonalStrategy Start 3-Chloro-6,7-dihydro-5H- pyrrolo[3,4-c]pyridazine Protect Step 1: N6-Protection (Boc2O) Start->Protect Mask N6 nucleophilicity C3_Deriv Step 2: C3-Coupling (Suzuki/SNAr) Protect->C3_Deriv Enable C3 reactivity Deprotect Step 3: N6-Deprotection (HCl or TFA) C3_Deriv->Deprotect Reveal N6 amine N6_Deriv Step 4: N6-Alkylation (R-X, Base) Deprotect->N6_Deriv Final functionalization

Fig 1: Orthogonal derivatization workflow for pyrrolo[3,4-c]pyridazine scaffolds.

Section 1: Troubleshooting C3-Pyridazine Functionalization

The C3-chlorine bond is highly activated due to the adjacent N1 and N2 atoms of the pyridazine ring. However, functionalizing this position requires strict control over the reaction environment.

MechanisticPathways Substrate N6-Boc-3-Chloro-pyrrolo[3,4-c]pyridazine SNAr SNAr Pathway (Nucleophilic Attack) Substrate->SNAr Amine/Alkoxide Polar Aprotic Solvent Suzuki Suzuki-Miyaura (Pd Oxidative Addition) Substrate->Suzuki Pd Catalyst, Ligand Base, Heat Meisenheimer Meisenheimer Complex (Stabilized by N1/N2) SNAr->Meisenheimer Rate Limiting Step SNAr_Product 3-Amino/Alkoxy Product Meisenheimer->SNAr_Product Fast Cl- Elimination Transmetalation Transmetalation (Aryl Boronic Acid) Suzuki->Transmetalation Pd(II) Intermediate Suzuki_Product 3-Aryl Product Transmetalation->Suzuki_Product Reductive Elimination

Fig 2: Mechanistic pathways for C3-functionalization via SNAr and Suzuki-Miyaura coupling.

Q: My Suzuki-Miyaura coupling at the C3-chloro position is stalling at 20% conversion, and I observe a black precipitate. What is going wrong? A: The black precipitate is palladium black, indicating rapid catalyst decomposition. If you are attempting this reaction on the unprotected scaffold, the free N6 secondary amine is acting as a strong Lewis base, coordinating to the Pd(0)/Pd(II) center and poisoning the catalyst[2]. Furthermore, the unprotected amine can undergo competing intermolecular Buchwald-Hartwig amination with the C3-chloride of adjacent molecules, leading to oligomerization. Solution: You must protect the N6 amine with an electron-withdrawing group (e.g., Boc or Cbz). For the coupling itself, the C-Cl bond alpha to the pyridazine nitrogen requires specific bidentate ligands to facilitate oxidative addition[3]. Use Pd(dppf)Cl₂ as it provides the necessary steric bulk and electron deficiency to drive the cross-coupling efficiently[3].

Q: I am trying to perform an SNAr reaction at the C3 position with a primary amine, but it requires temperatures >120 °C and yields are poor. How can I optimize this? A: Pyridazines are generally excellent substrates for Nucleophilic Aromatic Substitution (SNAr) because the two adjacent ring nitrogens strongly stabilize the dearomatized anionic intermediate (Meisenheimer complex), significantly lowering the LUMO energy[4]. However, if your N6 position is unprotected, it is highly nucleophilic and will outcompete your exogenous primary amine, causing rapid self-condensation (dimerization)[5]. Solution: Once N6 is Boc-protected, the C3-Cl will smoothly undergo SNAr. Run the reaction in a polar aprotic solvent (NMP or DMSO) using a non-nucleophilic base like DIPEA. The polarity of the solvent is critical for stabilizing the transition state of the Meisenheimer complex.

Section 2: Troubleshooting N6-Pyrroline Functionalization

Q: During N6-alkylation with alkyl halides, I am observing multiple highly polar byproducts. How do I achieve regioselectivity? A: The highly polar byproducts are likely pyridazinium salts, formed by over-alkylation at the N1 or N2 positions of the pyridazine ring. While the N6 aliphatic amine is kinetically more nucleophilic, the pyridazine nitrogens can also attack highly reactive electrophiles (like methyl iodide or benzyl bromide) if the reaction conditions are too harsh. Solution: Exploit the pKa difference. Avoid strong bases like NaH, which create a highly reactive ambient system. Instead, use mild bases (e.g., K₂CO₃ or Cs₂CO₃) in Acetonitrile (MeCN) at room temperature. This selectively activates the N6 amine without forcing the less reactive pyridazine nitrogens to participate.

Section 3: Optimized Reaction Parameters

The following table summarizes the optimized, quantitative parameters for derivatizing this scaffold based on established medicinal chemistry protocols[2][6].

Reaction TypeSubstrate StateReagents & CatalystSolventTemp (°C)Typical YieldKey Observation
N6-Protection UnprotectedBoc₂O (1.2 eq), Et₃N (2.0 eq)DCM0 to RT>90%Prevents Pd-poisoning and dimerization.
C3-Suzuki N6-Boc ProtectedAr-B(OH)₂ (1.5 eq), Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)90–10070–85%dppf ligand overcomes C3-Cl oxidative addition barrier.
C3-SNAr N6-Boc ProtectedR-NH₂ (2.0 eq), DIPEA (3.0 eq)NMP or DMSO100–12060–80%Deep color change indicates Meisenheimer complex formation.
N6-Alkylation C3-Derivatized (Free N6)R-X (1.1 eq), K₂CO₃ (2.0 eq)MeCNRT to 5075–90%Mild base prevents N1/N2 pyridazinium salt formation.
Section 4: Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system to ensure experimental integrity before moving to the next synthetic step.

Protocol A: N6-Boc Protection (Masking Nucleophilicity)
  • Setup: Dissolve 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Reagent Addition: Add Et₃N (2.0 eq) and cool the reaction mixture to 0 °C using an ice bath. Add Boc-anhydride (1.2 eq) dropwise over 10 minutes.

  • Validation: Remove the ice bath and stir for 2 hours at room temperature. Monitor by LC-MS. The reaction is validated as complete when the starting material peak disappears and a new peak with a +100 Da mass shift (corresponding to M+H-tBu or full M+H) is observed.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: C3-Suzuki-Miyaura Cross-Coupling
  • Setup: In a microwave vial, combine the N6-Boc protected intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and Na₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration. Purge the vial with Argon for 5 minutes to remove oxygen, which can prematurely oxidize the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (5 mol%) and immediately seal the vial.

  • Validation: Heat the mixture at 90 °C for 4-12 hours. A successful catalytic cycle is often visually indicated by the mixture turning from a dark red/brown to a lighter, uniform suspension. Confirm product formation via TLC (look for a new, highly UV-active spot) and LC-MS.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium residues, concentrate, and purify via silica gel chromatography.

Protocol C: C3-SNAr Amination
  • Setup: Dissolve the N6-Boc protected intermediate (1.0 eq) in anhydrous NMP (0.2 M).

  • Reagent Addition: Add the desired primary or secondary amine (2.0 eq) and DIPEA (3.0 eq).

  • Validation: Heat the mixture to 110 °C. A deep, transient color shift (often dark orange or red) typically occurs, visually confirming the formation of the stabilized Meisenheimer intermediate[4]. Monitor by LC-MS until the C3-Cl starting material is fully consumed (typically 6-18 hours).

  • Workup: Cool to room temperature, dilute heavily with EtOAc, and wash extensively with brine (at least 5 times) to completely partition the NMP into the aqueous layer. Dry over Na₂SO₄ and concentrate.

References
  • Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters.

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Journal of Organic Chemistry.

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.

  • Active chloro-heterocycles. Thermo Fisher Scientific.

Sources

Technical Support Center: Stability and Handling of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (CAS 1341035-79-7). This bicyclic heteroaromatic compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized for the synthesis of complex molecular scaffolds.[1][2] However, its chemical structure, featuring a reactive chloropyridazine moiety fused to a saturated pyrrole ring, presents specific stability challenges that can impact experimental reproducibility and outcomes.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to provide in-depth, field-proven insights into the stability profile of this reagent. Our goal is to empower you to anticipate potential issues, troubleshoot common problems, and ensure the integrity of your experiments through a comprehensive understanding of the molecule's reactivity.

Part 1: Core Stability Profile & Recommended Handling

Based on supplier recommendations and the known chemistry of related chloropyridazines, proper handling and storage are the first line of defense against degradation.

  • Storage: The compound should be stored in a cool, dry, and dark environment, with a recommended temperature of 2-8°C.[3][4] For long-term storage, consider storage at -20°C. It is critical to keep the container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) to protect it from moisture and atmospheric oxygen.[5]

  • Handling: Use this compound in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid all unnecessary personal contact and wash hands thoroughly after handling.[5] Keep the compound away from incompatible materials, particularly strong bases, nucleophiles, and oxidizing agents.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the use of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine in a practical, question-and-answer format.

Question 1: My solution of the compound, which was initially colorless or pale yellow, has developed a darker yellow or brown tint. What does this signify?

Answer: A distinct color change is a strong indicator of chemical degradation. For heterocyclic compounds like this, discoloration can arise from several sources:

  • Oxidation: The nitrogen-containing rings can be susceptible to slow oxidation upon exposure to air, forming highly conjugated, colored byproducts.

  • Reaction with Impurities: Trace impurities in your solvent (e.g., water, peroxides in ethers) can initiate degradation cascades.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions in related pyridazine systems.[7][8]

Causality & Actionable Advice: The observed color is likely due to the formation of new chromophores resulting from the breakdown of the parent molecule. Before proceeding, you must verify the integrity of your material. It is highly recommended to analyze a sample using HPLC or LC-MS to determine the purity and identify potential degradants. If significant degradation is confirmed, the solution should be discarded and a fresh one prepared from solid stock.

Question 2: I am observing poor reproducibility in my reactions, or I am isolating unexpected side products. Could the stability of my starting material be the cause?

Answer: Absolutely. Inconsistent results are a classic symptom of starting material instability, especially for a reactive scaffold like this one. The primary cause is almost certainly the high reactivity of the 3-chloro substituent.

Causality & Actionable Advice: The core of this issue lies in the electron-deficient nature of the pyridazine ring. The two nitrogen atoms act as strong electron-withdrawing groups, making the carbon atom attached to the chlorine highly electrophilic. This renders the compound extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) .[9][10]

If your reaction mixture contains any nucleophilic species—even weak ones like water, alcohols (solvents), or trace amine bases—they can displace the chloride ion. The reactivity of chloropyridines in SNAr reactions is well-established and serves as a reliable model for this system.[9]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use. Avoid using stock solutions that have been stored for extended periods, particularly if not under an inert atmosphere.[11]

  • Scrutinize Your Reagents: Ensure all solvents and reagents are anhydrous and free of nucleophilic impurities.

  • Control the Reaction Environment: Run reactions under a strictly inert atmosphere (Argon or Nitrogen) to exclude moisture and oxygen.

Question 3: How does pH affect the stability of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine in aqueous or protic solutions?

Answer: The pH of the solution is a critical parameter governing the compound's stability due to the risk of hydrolysis.

Causality & Actionable Advice:

  • Alkaline Conditions (pH > 7): Stability is significantly compromised. The hydroxide ion (OH⁻) is a potent nucleophile that can readily attack the electrophilic carbon-chlorine bond, leading to the formation of the corresponding 3-hydroxy-pyrrolo[3,4-c]pyridazine derivative via an SNAr mechanism. The rate of this hydrolysis reaction generally increases tenfold for every one-point increase in pH.[12]

  • Acidic Conditions (pH < 7): The compound is generally more stable in mildly acidic to neutral conditions. However, in strongly acidic media, protonation of the pyridazine nitrogens can further activate the ring towards nucleophilic attack, although the concentration of strong nucleophiles is typically lower.

  • Neutral Conditions (pH ≈ 7): While more stable than under alkaline conditions, hydrolysis can still occur, albeit at a slower rate, with water acting as the nucleophile.

For any work in aqueous buffers or protic solvents, it is crucial to either use the compound immediately after dissolution or conduct a preliminary stability study at the intended pH.

Question 4: Is this compound sensitive to light?

Answer: While specific photostability data for this exact molecule is not widely published, the broader class of pyridazine derivatives is known to be photochemically active.

Causality & Actionable Advice: Irradiation of pyridazine and pyrazolo[3,4-c]pyridazine systems with UV light can lead to the formation of highly reactive intermediates such as carbenes or nitrenes, or induce ring-opening and rearrangement reactions.[7][8][13] These reactions are often solvent-dependent and can lead to a complex mixture of products.

To ensure experimental integrity, always treat this compound as potentially light-sensitive:

  • Store solid stocks and solutions in amber vials or containers wrapped in aluminum foil.

  • Conduct reactions in vessels protected from direct light sources.

Part 3: Proactive Stability Assessment Protocol

To ensure the validity of your experimental results, we recommend performing a forced degradation study. This protocol allows you to understand the compound's stability under your specific experimental conditions.

Experimental Workflow: Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Acetonitrile or appropriate solvent control Control Sample (Room Temp, Dark) prep->control acid Acidic Stress (e.g., + 0.1 M HCl) prep->acid base Basic Stress (e.g., + 0.1 M NaOH) prep->base oxid Oxidative Stress (e.g., + 3% H2O2) prep->oxid thermal Thermal Stress (e.g., 60°C, Dark) prep->thermal photo Photolytic Stress (e.g., UV Lamp, 254 nm) prep->photo analysis Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) control->analysis acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis quant Quantify % Parent Compound Remaining vs. Control analysis->quant ident Identify Major Degradants analysis->ident

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately prepare a stock solution of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Aliquot for Stress Testing: Distribute aliquots of the stock solution into separate, appropriate vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Place a vial in an oven or heating block at 60-80°C, protected from light.

    • Photolytic Stress: Expose a solution in a quartz or UV-transparent vial to a UV lamp.

    • Control: Keep one aliquot at room temperature, protected from light.

  • Incubation: Allow the stress tests to proceed for a defined period (e.g., 24 hours).

  • Sample Analysis: At the end of the incubation period, quench the reactions if necessary (e.g., neutralize acid/base samples). Analyze all samples, including the control, by a stability-indicating analytical method like HPLC or LC-MS.

  • Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the control to calculate the percentage of degradation. Use mass spectrometry data to identify the major degradation products.

Part 4: Summary of Stability Risks and Key Degradation Pathway

This section summarizes the primary chemical vulnerabilities of the molecule.

Table 1: Summary of Stability Risks and Mitigation Strategies
Condition/StressorPrimary RiskUnderlying MechanismMitigation Strategy
Nucleophiles HighSNAr: Displacement of the chloride by amines, alcohols, thiols, etc.[9][14]Use anhydrous, non-nucleophilic solvents; run reactions under inert atmosphere; avoid basic additives unless intended for reaction.
Alkaline pH HighHydrolysis: SNAr with hydroxide (OH⁻) as the nucleophile.[12]Maintain solution pH below 7; prepare fresh solutions and use immediately if basic conditions are required.
Light Exposure ModeratePhotodegradation: Formation of reactive intermediates, rearrangement, or ring-opening.[7][8]Store and handle the compound in amber vials or light-protected containers.
Elevated Temp. ModerateThermal Decomposition: Potential for radical-mediated bond cleavage at high temperatures.[15][16]Store at recommended 2-8°C; avoid excessive heating unless required by the reaction protocol.
Oxidizing Agents ModerateOxidation: Reaction at the N-heterocyclic core.Store under an inert atmosphere; use purified, peroxide-free solvents.
Primary Degradation Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most probable and experimentally relevant degradation pathway is the SNAr reaction. This pathway is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine.

Caption: SNAr mechanism on the chloropyridazine core.

Mechanism Explanation:

  • Nucleophilic Attack: A nucleophile (Nu:⁻), such as an amine, alkoxide, or hydroxide, attacks the C3 carbon, which is activated by the electron-withdrawing pyridazine nitrogens.

  • Intermediate Formation: This attack breaks the aromaticity of the pyridazine ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized, partly onto the electronegative nitrogen atoms, which stabilizes the intermediate.[9]

  • Chloride Elimination: The intermediate re-aromatizes by expelling the chloride ion, which is a good leaving group, to yield the final substituted product.

Understanding this pathway is crucial for predicting potential side reactions and for designing robust experimental protocols.

References

  • Apollo Scientific. 3-Chloro-6-hydrazinopyridazine Safety Data Sheet.

  • ResearchGate. Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine.

  • TSI Journals. Pyridazine derivatives and related compounds, Part 15: Photochemical study of 3-azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine.

  • ChemScene. 3-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine.

  • ChemScene. 3-Chloro-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine.

  • National Toxicology Program. 2-Chloropyridine.

  • PMC. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.

  • PMC. Fast Delayed Emission in New Pyridazine-Based Compounds.

  • Fisher Scientific. SAFETY DATA SHEET - 6-Chloro-7-deazapurine.

  • RSC Publishing. Photolysis of pyridazine N-oxides; formation of cyclopropenyl ketones.

  • Fluorochem. 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine.

  • BenchChem. The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development.

  • PubChem. 3-Chloropyridine.

  • Wikipedia. 2-Chloropyridine.

  • MDPI. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.

  • AChemBlock. 3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine 97%.

  • ScienceDirect. Pyridazines. Part III. Reaction of di- and tri-chlorodialkylaminopyridazines with nucleophiles.

  • RSC Publishing. Thermal stability and fluxional behaviour of bicyclic sulphur–nitrogen structures.

  • ResearchGate. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

  • KSU. Pyridazine Derivatives.

  • WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.

  • ChemRxiv. Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds.

  • BenchChem. 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention.

  • PMC. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.

  • PMC. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection.

  • ResearchGate. Pathways of aromatic compounds degradation.

  • Autech. 3-Chloro-5,6,7,8-Tetrahydropyrido[3,4-C]Pyridazine.

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

  • PubMed. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution.

  • DigitalCommons@USU. Effect of Water pH on the Chemical Stability of Pesticides.

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

  • I.R.I.S. Monocyclic and bicyclic CO4: how stable are they?.

  • Arkivoc. Pyrrolo[1,2-b]pyridazines. A revisit.

  • JOCPR. Drug design, development and biological screening of pyridazine derivatives.

  • Frontiers. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways.

  • OUCI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

  • ResearchGate. Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution.

Sources

troubleshooting failed reactions involving 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Executive Summary: The Scaffold Paradox

The 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine scaffold represents a "privileged structure" in kinase inhibitor discovery (e.g., JAK, CDK targets) due to its ability to mimic the purine core of ATP. However, it presents a dual-reactivity paradox that causes frequent experimental failure:

  • The Electrophile (3-Cl): The chloropyridazine moiety is electron-deficient, theoretically primed for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.

  • The Nucleophile (5-NH): The secondary amine in the fused pyrroline ring is highly nucleophilic and prone to oxidation.

Critical Rule: If you attempt to functionalize the 3-Cl position without protecting the 5-NH position, your reaction will fail due to self-polymerization or catalyst poisoning.

Diagnostic Flowchart: Why Did My Reaction Fail?

Before adjusting conditions, identify your failure mode using the decision tree below.

TroubleshootingFlow Start Identify Failure Mode Q1 Is the 5-NH position protected (e.g., Boc)? Start->Q1 NoProt STOP: Self-Reaction Risk. Protect 5-NH first. Q1->NoProt No YesProt Reaction Type? Q1->YesProt Yes TypeSNAr S_NAr (Nucleophilic Sub) YesProt->TypeSNAr TypePd Pd-Coupling (Buchwald) YesProt->TypePd IssueSNAr Issue: Low Yield / No Reaction TypeSNAr->IssueSNAr IssuePd Issue: Black Precipitate / SM Recovery TypePd->IssuePd SolSNAr Sol: Acid Catalysis or Switch to NMP/140°C IssueSNAr->SolSNAr SolPd Sol: Switch Ligand (BrettPhos) & Pre-catalyst IssuePd->SolPd

Figure 1: Diagnostic logic for troubleshooting reactivity issues. Note the critical checkpoint regarding 5-NH protection.

Troubleshooting Guide: SNAr Failures

The Issue: You are attempting to displace the 3-Chloro group with an amine or alkoxide, but the reaction stalls or yields <20%.

Mechanistic Insight: While pyridazines are electron-deficient (diazines), the fused pyrroline ring is electron-donating (via hyperconjugation and inductive effects), which deactivates the 3-Cl position compared to a simple 3-chloropyridazine. The ring is not electrophilic enough for standard mild conditions.

Corrective Actions:

ParameterStandard (Failing) ConditionOptimized (Success) Condition Why?
Solvent Ethanol, THF, DMFn-Butanol, NMP, or DMSO Requires temperatures >120°C which THF/EtOH cannot support.
Base TEA, DIEANone (Acid Catalysis) or K₂CO₃ Basic conditions can sometimes suppress the reaction.
Additive None1.0 eq HCl (dioxane) or pTSA Protonating the pyridazine N2 renders the ring highly electrophilic (SNAr-H+ mechanism).
Temp 80°C130°C - 160°C High energy barrier due to electron-rich fused ring.

Self-Validating Protocol (Acid-Mediated SNAr):

  • Dissolve Boc-protected scaffold (1.0 eq) and Nucleophile (1.5 eq) in n-Butanol.

  • Add 0.5 - 1.0 eq of HCl (4M in dioxane). Note: This transiently deprotects some Boc, but the rate of SNAr is faster than full deprotection if monitored.

  • Microwave at 140°C for 1 hour.

  • Validation: Check LCMS. If Boc is lost, re-protect using Boc₂O in situ during workup.

Troubleshooting Guide: Palladium Coupling (Buchwald-Hartwig)

The Issue: Catalyst "death" (black Pd precipitating immediately) or hydrodehalogenation (Cl replaced by H).

Mechanistic Insight: The pyridazine nitrogens (N1/N2) are excellent ligands. They chelate Pd(II) intermediates, forming stable "off-cycle" resting states that prevent the catalytic turnover. Standard ligands (PPh3, dppf) cannot out-compete this chelation.

Corrective Actions:

  • Ligand Selection: You must use bulky biaryl phosphine ligands.

    • Primary Recommendation:BrettPhos or RuPhos .[1]

    • Why: The bulk prevents N-chelation and facilitates reductive elimination.

  • Palladium Source: Do not use Pd(OAc)₂ or Pd₂dba₃ alone.

    • Recommendation: Use Pre-catalysts (e.g., BrettPhos Pd G3/G4 ).

    • Why: Ensures immediate generation of the active LPd(0) species without an induction period where the pyridazine can poison the metal.

Protocol:

  • Inert Gas: Sparge solvent (Dioxane or t-Amyl alcohol) with Argon for 15 mins. Strictly anaerobic.

  • Mix: Scaffold (1.0 eq), Amine (1.2 eq), NaOtBu (2.0 eq).

  • Catalyst: Add BrettPhos Pd G3 (0.05 eq).

  • Heat: 100°C for 4-12 hours.

Stability & Handling: The "Darkening" Effect

The Issue: The white solid turns brown/black upon storage or during workup.

Root Cause: The 6,7-dihydro-5H pyrroline ring is susceptible to oxidative dehydrogenation. In the presence of air and light, it seeks to aromatize to the fully aromatic (but unstable) pseudo-isoindole system, or oxidize to the lactam (pyrrolidinone).

Prevention Strategy:

  • Storage: Store the HCl salt form if possible; it is more stable than the free base.

  • Atmosphere: Flush all storage vials with Nitrogen/Argon.

  • Workup: Avoid prolonged exposure to silica gel (acidic) in air. Filter quickly.

FAQ: Common User Queries

Q1: Can I perform the SNAr reaction on the unprotected amine scaffold? A: No. The secondary amine (5-NH) is more nucleophilic than your target aniline/amine. You will get dimers (Scaffold-Scaffold coupling). Always use the tert-butyl 3-chloro-5,7-dihydro-6H-pyrrolo[3,4-c]pyridazine-6-carboxylate (Boc-protected form).

Q2: I see a mass of [M-35+1] in my Pd-coupling. What is it? A: This is the hydrodehalogenated product (Cl replaced by H).[2] This occurs when the coupling is slow (bad ligand) and the Pd undergoes beta-hydride elimination or abstracts a proton from the solvent. Solution: Switch to a bulkier ligand (BrettPhos) and ensure the solvent is anhydrous.

Q3: How do I remove the Boc group after the reaction? A: Standard TFA/DCM (1:2) works well. However, neutralize immediately after deprotection. The free base is unstable; isolate as the HCl or TFA salt by evaporating and triturating with ether.

References

  • BenchChem Technical Support. (2025).[2] Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting Guide. Retrieved from

  • St. Jean, D. J., et al. (2018).[3] Design and Synthesis of Pyridazine-Based Inhibitors. Journal of Medicinal Chemistry.[4] (General reference for pyridazine reactivity).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][5] (Source for Ligand selection).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[2][6][7] 5th Ed. Wiley. (Source for Pyridazine electronic deficiency and SNAr mechanisms).

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

(Note: While specific "3-chloro-6,7-dihydro..." papers are rare, reactivity profiles are derived from the homologous pyrrolopyridazine and chloropyridazine class behaviors described in standard medicinal chemistry literature.)

Sources

how to increase the regioselectivity of reactions with pyrrolo[3,4-c]pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical support resource for researchers working with the pyrrolo[3,4-c]pyridazine scaffold. It addresses the distinct electronic duality of this bicyclic system—comprising an electron-rich pyrrole fused to an electron-deficient pyridazine—and provides actionable protocols to control regioselectivity.

System Overview & Reactivity Map

The pyrrolo[3,4-c]pyridazine scaffold presents a "Janus-faced" reactivity profile. Success depends on treating the two rings as separate electronic domains that influence each other via the fusion bond.

  • Pyridazine Ring (Electron-Deficient): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and radical alkylation (Minisci).

  • Pyrrole Ring (Electron-Rich): The preferred site for Electrophilic Aromatic Substitution (SEAr) and C-H activation.

  • Numbering Note: Throughout this guide, we utilize the standard fused nomenclature where the pyridazine nitrogens are N1 and N2, and the pyrrole nitrogen is N6 (or N5 depending on tautomer). The "free" carbons on the pyridazine ring are C3 and C4.

ReactivityMap Scaffold Pyrrolo[3,4-c]pyridazine Core Pyrrole Pyrrole Ring (Electron Rich) Scaffold->Pyrrole Fused at C3-C4 Pyridazine Pyridazine Ring (Electron Deficient) Scaffold->Pyridazine Fused at C3-C4 SEAr S_EAr / C-H Activation (Halogenation, Acylation) Pyrrole->SEAr Preferred at C5/C7 (α to N) N_Alk N-Alkylation (Acidity vs Basicity) Pyrrole->N_Alk Pyrrole NH (pKa ~17) SNAr S_NAr / Cross-Coupling (Displacement of Cl/Br) Pyridazine->SNAr Preferred at C3/C4 (α to N) Pyridazine->N_Alk Pyridazine N (Basic Lone Pair)

Figure 1: Reactivity landscape of the pyrrolo[3,4-c]pyridazine scaffold.

Module 1: Nucleophilic Functionalization (Pyridazine Ring)

Q1: How do I control regioselectivity during SNAr reactions on di-halogenated scaffolds?

Issue: You have a 3,4-dichloro-pyrrolo[3,4-c]pyridazine (or similar) and obtain inseparable mixtures of regioisomers when adding a nucleophile.

Mechanism: In the [3,4-c] system, both C3 and C4 positions are alpha to a pyridazine nitrogen (N2 and N1, respectively). They are electronically similar, making differentiation difficult compared to the [3,4-d] isomer (where C3 and C6 are separated).

Troubleshooting Protocol:

  • Steric Differentiation (The "Bulky Protecting Group" Strategy):

    • If the pyrrole nitrogen (N6) bears a bulky substituent (e.g., tert-butyl, trityl, or SEM), the C4 position (spatially closer to the N6-substituent) becomes sterically shielded.

    • Result: Nucleophilic attack occurs preferentially at C3 .

  • Electronic Bias:

    • If the pyrrole nitrogen is unsubstituted (N-H), the system exists in tautomeric equilibrium. Deprotonation (using NaH) creates an anionic species that deactivates the ring, halting SNAr.

    • Solution: Always alkylate/protect the pyrrole nitrogen before attempting SNAr on the pyridazine ring.

  • Leaving Group Hierarchy:

    • Synthesize a scaffold with differential leaving groups (e.g., 3-bromo-4-chloro). SNAr will occur at the C3-Br bond first due to the better leaving group ability of bromide vs. chloride, provided steric hindrance is minimized.

Data Summary: Regioselectivity Factors

ConditionPreferred Site of SNArReason
N6-Methyl (Small) Mixture (C3 ≈ C4)Lack of steric differentiation.
N6-Trityl/Boc (Large) C3 (High Selectivity)Steric shielding of C4 by the N6-group.
3-Br, 4-Cl Substitution C3 Br is a better leaving group (kBr > kCl).
Q2: Why is my Suzuki coupling failing on the chloropyridazine moiety?

Issue: The catalytic cycle stalls, or dehalogenation (hydrodehalogenation) is observed.

Root Cause: Pyridazine nitrogens can coordinate to Palladium (Pd), poisoning the catalyst. Additionally, the electron-deficient nature of the ring makes oxidative addition difficult if electron-rich ligands aren't used.

Protocol:

  • Ligand Switch: Use bulky, electron-rich phosphines like XPhos or RuPhos to facilitate oxidative addition and prevent N-coordination.

  • Base Selection: Switch from carbonate bases (K2CO3) to K3PO4 or CsF in anhydrous solvents (Dioxane/Toluene) to minimize hydrolysis.

Module 2: Electrophilic Functionalization (Pyrrole Ring)

Q3: How do I selectively halogenate the pyrrole ring without affecting the pyridazine ring?

Issue: You want to introduce a halogen at C5/C7, but are concerned about reactivity with the pyridazine nitrogens.

Mechanism: The pyrrole ring is significantly more electron-rich (nucleophilic) than the pyridazine ring. Standard electrophiles will exclusively target the pyrrole alpha-positions (C5/C7).

Protocol (Step-by-Step):

  • Reagent: Use N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) . Avoid elemental bromine (Br2), which can form charge-transfer complexes with the pyridazine nitrogens.

  • Solvent: Use polar aprotic solvents like DMF or Acetonitrile at 0°C to -78°C.

  • Stoichiometry:

    • 1.0 equiv: Yields mono-halogenated product (C5). Note: If N6 is substituted with a small group, C5 and C7 are equivalent.

    • 2.2 equiv: Yields di-halogenated product (C5, C7).

Critical Check: If the pyrrole nitrogen is unprotected (N-H), N-halogenation may occur first. This species often rearranges to the C-halogenated product upon heating, but protecting the nitrogen (e.g., N-Boc) ensures cleaner C-selectivity.

Q4: Can I perform C-H activation on the pyrrole ring?

Answer: Yes, the C5/C7 positions are prime targets for transition-metal-catalyzed C-H activation.

Recommended Conditions:

  • Catalyst: Pd(OAc)2

  • Directing Group: Not strictly necessary due to the high acidity of the C-H bond (pKa ~30), but a coordinating group on N6 (like a 2-pyridyl or acetyl) can enhance rate and selectivity.

  • Coupling Partner: Aryl iodides.

  • Mechanism: Concerted Metallation-Deprotonation (CMD).

Module 3: N-Functionalization (Alkylation)

Q5: I am getting a mixture of N-alkylation products. How do I target the pyrrole-N vs. the pyridazine-N?

Issue: The scaffold has three nitrogens. You want to alkylate only one specific site.

Mechanism:

  • Pyrrole-NH: Acidic (pKa ~17 in DMSO). Deprotonation yields a negative charge delocalized over the pyrrole ring.

  • Pyridazine-N: Basic (Lone pair available). Reacts via SN2 attack (quaternization).

Decision Guide:

N_Alkylation Start Target: N-Alkylation Condition1 Is Pyrrole-N unsubstituted (NH)? Start->Condition1 Yes Yes (NH present) Condition1->Yes No No (N-R present) Condition1->No RouteA Route A: Anionic Alkylation Use Strong Base (NaH, KOtBu) Forms Pyrrole-N-Alkyl Yes->RouteA Deprotonate NH RouteB Route B: Neutral Alkylation No Base / Weak Base Forms Pyridazinium Salt (N1/N2) No->RouteB Lone pair attack

Figure 2: Decision tree for selective N-alkylation.

Protocol for Pyrrole-N Selectivity:

  • Dissolve substrate in anhydrous DMF or THF .

  • Add NaH (1.1 equiv) at 0°C. Wait for H2 evolution to cease (formation of pyrrolide anion).

  • Add alkyl halide.

  • Why it works: The pyrrolide anion is vastly more nucleophilic (Coulombic attraction) than the neutral pyridazine lone pair.

Protocol for Pyridazine-N Selectivity (Quaternization):

  • Start with an N6-substituted scaffold (to block pyrrole alkylation).

  • React with alkyl halide in Acetone or DCM without base.

  • Result: Formation of the N-alkyl pyridazinium salt.

References

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Source: MDPI (Organics), 2022. URL:[Link][1]

  • Regioselectivity of electrophilic aromatic substitution in heteroaromatics. Source: Chemistry LibreTexts / RSC. URL:[Link]

  • Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives. Source: Bioorganic & Medicinal Chemistry Letters, 2004. URL:[Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold. Source: Chemistry - A European Journal (via ResearchGate), 2023. URL:[Link]

Sources

common pitfalls in the synthesis of heterocyclic compounds like 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocyclic Synthesis Division Ticket ID: #SYN-8492 Topic: Synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (Structure 1 ) is a multi-step workflow that challenges researchers with issues regarding aromatization , regioselectivity , and protecting group stability .[1] Unlike simple pyridazines, this fused bicyclic system requires careful orchestration of oxidation states between the saturated pyrrolidine ring and the aromatic pyridazine core.

This guide addresses the three most common failure modes reported by our users:

  • Incomplete Aromatization: Failure to convert the saturated hydrazide intermediate to the aromatic pyridazine.

  • Chlorination Aggregation: "Black tar" formation during the POCl

    
     step due to exothermic decomposition or protecting group incompatibility.
    
  • Over-Reduction: Difficulty stopping at the mono-chloro stage during the dechlorination of the 3,6-dichloro precursor.

Part 1: The Critical Workflow (Visualized)

The following diagram outlines the robust synthetic pathway, highlighting the critical "Go/No-Go" decision points.

SynthesisWorkflow Start Start: N-Boc-pyrrolidine-3,4-dicarboxylate Step1 Step 1: Cyclization (Hydrazine Hydrate, EtOH) Start->Step1 Reflux, 4-12h Inter1 Intermediate A: Bicyclic Hydrazide (Saturated) Step1->Inter1 Step2 Step 2: Oxidative Aromatization (Br2/AcOH or CuCl2) Inter1->Step2 CRITICAL: Often missed Step3 Step 3: Chlorination (POCl3, reflux) Inter1->Step3 ERROR: Skipping Oxidation leads to tar/low yield Inter2 Intermediate B: Pyridazine-3,6-dione (Aromatic) Step2->Inter2 Inter2->Step3 Vilsmeier Conditions Inter3 Intermediate C: 3,6-Dichloro Derivative Step3->Inter3 Step4 Step 4: Selective Dechlorination (Zn/AcOH or H2/Pd controlled) Inter3->Step4 Kinetic Control Final Target: 3-Chloro-6,7-dihydro- 5H-pyrrolo[3,4-c]pyridazine Step4->Final

Figure 1: Validated synthetic route for pyrrolo[3,4-c]pyridazine core. Note the mandatory oxidation step (Step 2) often omitted in standard protocols.

Part 2: Troubleshooting & FAQs

Phase 1: Cyclization & Aromatization

User Issue: "I reacted the dicarboxylate with hydrazine, but after POCl


, I got no product, just black insoluble material."

Root Cause Analysis: You likely attempted to chlorinate the saturated hydrazide (Intermediate A) directly. The reaction of N-Boc-pyrrolidine-3,4-dicarboxylate with hydrazine yields the octahydro system. POCl


 is a dehydrating agent, not a strong enough oxidant to aromatize the ring efficiently under standard conditions. Attempting to force this leads to decomposition.

Corrective Protocol:

  • Isolate the Saturated Hydrazide: Filter the white solid obtained from the hydrazine reflux.

  • Perform Oxidation: Suspend Intermediate A in Acetic Acid (AcOH) and add Bromine (Br

    
    ) or CuCl
    
    
    
    dropwise at 60-80°C. This converts the saturated cyclic hydrazide to the aromatic pyridazine-3,6-dione (Intermediate B).
  • Verification: Check NMR. The disappearance of the C-H protons at the ring junction (bridgehead) indicates successful aromatization.

Technical Tip: If using N-Boc, be cautious with Br


/AcOH as HBr generation can deprotect the amine. Use N-Benzyl  protection for the early stages if possible, or buffer the reaction.
Phase 2: The Chlorination (POCl )

User Issue: "My Boc group disappeared during the chlorination step."

Root Cause Analysis: POCl


 generates HCl gas in situ upon reaction with hydroxy/oxo groups or moisture. At reflux temperatures (106°C), this acidic environment rapidly cleaves the tert-butyl carbamate (Boc) group.

Strategic Options:

  • Option A (Switch Protecting Group): Use the N-Benzyl analog. It is stable to POCl

    
    . You can remove the benzyl group later using ACE-Cl (1-chloroethyl chloroformate) or hydrogenation (after the chloride is substituted, as H
    
    
    
    /Pd will remove the Cl before the Benzyl).
  • Option B (Accept & Reprotect): Allow the Boc deprotection. Isolate the 3,6-dichloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine as the hydrochloride salt. If the free base is unstable, immediately re-protect with Boc

    
    O/TEA in DCM.
    

Safety Note: Quenching POCl


 reactions is violently exothermic. Never  add water directly to the reaction mixture. Pour the reaction mixture slowly onto crushed ice/NH

OH with vigorous stirring.
Phase 3: Selective Dechlorination (Getting to the 3-Chloro)

User Issue: "I need the mono-chloro product, but I keep getting the fully reduced pyridazine or starting material."

Root Cause Analysis: The 3,6-dichloro intermediate is symmetric. Removing exactly one chlorine atom requires kinetic control. Standard catalytic hydrogenation (H


, Pd/C) is often too aggressive and removes both halogens.

Optimized Protocol (Zinc/Acetic Acid): This is the industry standard for selective hydrodehalogenation in pyridazines.

  • Dissolve 3,6-dichloro compound in AcOH.

  • Add Zinc dust (1.1 - 1.5 equiv) .

  • Stir at room temperature or mild heat (40°C).

  • Monitor by LCMS every 15 minutes.

  • Stop immediately when the mono-chloro peak maximizes.

Data Table: Dechlorination Conditions Comparison

ReagentSelectivity (Mono:Des-chloro)YieldNotes
H

/ Pd/C
Poor (20:80)LowRemoves both Cl rapidly. Avoid.
H

/ Raney Ni
ModerateMediumHard to control stoichiometry.
Zn / NH

OH
GoodHighBasic conditions; safer for acid-sensitive groups.
Zn / AcOH Excellent High Recommended method. Easy workup.

Part 3: Experimental Specifications

Standard Operating Procedure: Synthesis of Intermediate B (Aromatization)

Context: Converting saturated hydrazide to aromatic dione.

  • Setup: 250 mL Round Bottom Flask, Reflux Condenser, Drying Tube.

  • Reagents:

    • Saturated Bicyclic Hydrazide (10.0 mmol)

    • Acetic Acid (Glacial, 30 mL)

    • Bromine (10.5 mmol) in AcOH (5 mL)

  • Procedure:

    • Suspend hydrazide in AcOH. Heat to 60°C.

    • Add Br

      
       solution dropwise over 20 mins. (Color will fade as Br
      
      
      
      is consumed).
    • Heat to 85°C for 2 hours.

    • Cool to RT. The product (Intermediate B) usually precipitates.

    • Filter, wash with cold water, and dry in vacuo.

  • QC Check:

    
     in UV should shift significantly (indicating conjugation).
    
Reference Data: Solvents & Stability
ParameterSpecificationReason
Solvent for POCl

Neat or PhClChlorobenzene (PhCl) allows higher temp reflux if neat fails.
Boc Stability < 5 mins at 100°C in POCl

Expect loss. Plan for salt isolation.
Storage -20°C, Desiccated3-Chloro pyridazines hydrolyze to pyridazinones in moist air.

References

  • Widman-Stoermer Synthesis & Pyridazine Aromatization Source:Molecules2022 , 27(20), 7034. Context: Mechanistic insight into the cyclization and aromatization of fused pyridazine systems.

  • Selective Dechlorination of Chloropyridazines Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 6. Context: Protocols for Zinc/Acetic acid reduction of dichloro-pyridazines to mono-chloro derivatives.

  • Synthesis of Pyrrolo[3,4-c]pyridazine Core Source:ChemRxiv, "Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores". Context: While focusing on the [2,3-c] isomer, the handling of the pyrrole-fused pyridazine moiety and POCl

    
     conditions are homologous.
    
    
  • Safety in POCl3 Reactions Source:Organic Syntheses, Coll. Vol. 6, p.101 (1988). Context: General safety and quenching procedures for phosphoryl chloride reactions.

Disclaimer: This guide is for research purposes only. All syntheses involve hazardous chemicals (POCl


, Hydrazine, Bromine) and should be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Synthesis & Impurity Management for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The synthesis of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine—a critical scaffold for kinase inhibitors and novel therapeutics—presents unique chemoselective challenges. The primary synthetic route involves the cyclocondensation of an N-protected 4-oxopyrrolidine-3-carboxylate with hydrazine, followed by aromatizing chlorination using phosphorus oxychloride (


), and final deprotection.

Because the pyrrolidine ring is highly susceptible to oxidative degradation and premature deprotection under acidic conditions, controlling the impurity profile requires strict mechanistic oversight. This guide provides field-proven troubleshooting strategies, quantitative impurity profiling, and a self-validating protocol to ensure high-fidelity synthesis.

Synthetic Workflow & Impurity Generation Pathways

To effectively troubleshoot, we must first map the causal relationships between reagents, intermediates, and off-target degradation pathways.

SynthesisWorkflow Precursor N-Protected 4-Oxopyrrolidine- 3-Carboxylate Pyridazinone N-Protected 6,7-dihydro-5H- pyrrolo[3,4-c]pyridazin-3(2H)-one Precursor->Pyridazinone Cyclocondensation Imp1 Hydrazine Bis-adducts Precursor->Imp1 Incorrect Stoichiometry Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone ChloroInt N-Protected 3-Chloro-6,7-dihydro- 5H-pyrrolo[3,4-c]pyridazine Pyridazinone->ChloroInt Aromatization & Chlorination Imp2 Over-chlorinated Species (+34 Da) Pyridazinone->Imp2 High Temp / Excess POCl3 Imp3 Polymeric Tars (Premature Deprotection) Pyridazinone->Imp3 Unscavenged HCl POCl3 POCl3 / Catalytic DMF POCl3->ChloroInt Final 3-Chloro-6,7-dihydro-5H- pyrrolo[3,4-c]pyridazine ChloroInt->Final Cleavage of Protecting Group Deprotect Acidic Deprotection (e.g., HCl in Dioxane) Deprotect->Final

Fig 1: Synthetic workflow and impurity generation pathways for pyrrolo[3,4-c]pyridazine synthesis.

Troubleshooting Guide & FAQs

Q1: During the chlorination of the pyridazinone intermediate, my reaction stalls at 70% conversion. Pushing the temperature >100 °C results in a black, intractable tar. How can I drive this to completion without degradation? Expertise & Causality: The conversion of a pyridazinone to a chloropyridazine using neat


 relies on the formation of a dichlorophosphate intermediate. Without a catalyst, this process is highly endothermic. Pushing the temperature causes thermal degradation, especially if the pyrrolidine nitrogen is protected with an acid-sensitive group like Boc. The HCl generated during the reaction cleaves the Boc group prematurely, leading to rapid polymerization of the exposed secondary amine.
Solution:  Do not use neat 

. Instead, use a catalytic amount of N,N-Dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ, which is vastly more electrophilic and allows the chlorination to proceed smoothly at 70–80 °C. Additionally, add a non-nucleophilic base (e.g., N,N-dimethylaniline) as an acid scavenger to neutralize HCl, protecting the Boc group and preventing tar formation [1].

Q2: LC-MS analysis of my crude 3-chloro intermediate shows a major impurity at M+34 Da. What is this, and how do I eliminate it? Expertise & Causality: An M+34 Da peak strongly indicates over-chlorination (addition of a chlorine atom minus a proton). In electron-rich pyrrolo-fused systems, prolonged exposure to


 at elevated temperatures leads to 

-chlorination of the pyrrolidine ring or electrophilic aromatic substitution if the system is fully aromatized [2]. Solution: Strictly control the stoichiometry. Limit

to 3.0–3.5 equivalents in an inert solvent like toluene. Quench the reaction strictly at the validation checkpoint (when starting material is <2% by HPLC) by pouring it into cold saturated aqueous sodium bicarbonate, keeping the internal temperature below 20 °C to prevent hydrolytic ring-opening.

Q3: I am observing a persistent M+14 Da impurity in the final deprotected product. Where is this originating? Expertise & Causality: This is likely a methylated artifact. If you are using methanol during the quenching of the


 reaction, residual electrophilic intermediates (like the dichlorophosphate) can react with the solvent to form methyl ethers. Alternatively, if hydrazine hydrate was used in the first step with a methyl ester precursor, transamidation/methylation side reactions can occur [3].
Solution:  Completely avoid alcoholic solvents during the 

quench. Use purely aqueous biphasic quenching (e.g., EtOAc/

).

Quantitative Data & Impurity Profiling

To ensure analytical rigor, cross-reference your LC-MS and HPLC data against the standardized impurity profile below.

Impurity ProfileStructural Indicator (LC-MS m/z)Mechanistic OriginMitigation Strategy
Residual Pyridazinone

of Starting Material
Incomplete Vilsmeier-Haack formation / Insufficient

.
Add 0.1 eq DMF; maintain internal temp at 80 °C.
Over-chlorinated Adduct


-chlorination of the pyrrolidine ring due to excess heat/reagent.
Limit

to 3.5 eq; use toluene as a diluent solvent.
Hydrazine Bis-adduct

Dimerization during the initial cyclocondensation step.Reverse addition: Add precursor dropwise to an excess of hydrazine.
Des-Boc Polymeric Tar Broad polymeric baselineAcidic cleavage of the Boc group by un-scavenged HCl byproduct.Add N,N-dimethylaniline (1.2 eq) to the reaction mixture as an HCl sponge.
Hydrolytic Ring-Opened

Exothermic hydrolysis during aqueous workup.Quench into pre-chilled (0 °C) biphasic

/EtOAc.

Self-Validating Experimental Protocol

This protocol details the critical transformation of N-Boc-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazin-3(2H)-one to the 3-chloro target. It is designed as a self-validating system , meaning you must confirm specific physical or analytical checkpoints before proceeding to the next step.

Step 1: Reagent Preparation & Activation
  • Charge a dry, argon-purged 250 mL round-bottom flask with N-Boc-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazin-3(2H)-one (10.0 g, 1.0 eq) and anhydrous toluene (100 mL, 10 vol).

  • Validation Checkpoint 1: Perform a Karl Fischer titration on the toluene. Moisture content must be

    
    . Causality: Trace water violently hydrolyzes 
    
    
    
    , generating excess HCl that will prematurely cleave the Boc protecting group.
Step 2: Catalyst & Scavenger Addition
  • Add N,N-dimethylaniline (1.2 eq) to the suspension, followed by anhydrous DMF (0.1 eq).

  • Validation Checkpoint 2: The mixture should remain a heterogeneous suspension. Causality: N,N-dimethylaniline acts as a non-nucleophilic HCl sponge, while DMF is required to form the highly reactive Vilsmeier-Haack chlorinating complex.

Step 3: Chlorination
  • Add

    
     (3.5 eq) dropwise over 15 minutes, maintaining the internal temperature at 20 °C.
    
  • Gradually heat the reaction mixture to an internal temperature of 80 °C.

  • Validation Checkpoint 3: The solution will transition from a pale suspension to a deep amber, homogeneous solution. Monitor by TLC (EtOAc/Hexane 1:1) every 45 minutes. The starting material (

    
    ) must disappear, replaced entirely by the chlorinated intermediate (
    
    
    
    ) within 2-3 hours. Do not exceed 80 °C to prevent over-chlorination.
Step 4: Quenching & Phase Separation
  • Cool the reaction mixture to 5 °C using an ice bath.

  • Transfer the mixture dropwise into a vigorously stirred biphasic solution of saturated aqueous

    
     (200 mL) and EtOAc (200 mL) pre-chilled to 0 °C.
    
  • Validation Checkpoint 4: Monitor the aqueous phase pH using pH paper during the addition. The pH must remain

    
     throughout the quench. Causality: Acidic aqueous conditions during the quench will cause hydrolytic ring-opening of the newly formed chloropyridazine.
    
Step 5: Deprotection & Isolation
  • Separate the organic layer, dry over

    
    , and concentrate under reduced pressure to yield the crude N-Boc-3-chloro intermediate.
    
  • Dissolve the intermediate in dichloromethane (50 mL) and add 4M HCl in Dioxane (10 equivalents). Stir at 20 °C for 2 hours.

  • Validation Checkpoint 5: The target product will precipitate out of the solution as an HCl salt. Filter the precipitate, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to yield pure 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine hydrochloride. LC-MS should confirm

    
     at 
    
    
    
    (for the free base) with a characteristic 3:1 isotopic chlorine pattern.

References

  • Price, T. O. A., Emery, F. d. S., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-445. MDPI. URL:[Link]

  • Loidreau, Y., Marchand, P., Dubouilh-Benard, C., Nourrisson, M.-R., Duflos, M., Besson, T. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(15), 7406-7413. ACS Publications. URL:[Link]

  • Shakirova, J. R., Galenko, E. E., Galenko, A. V., & Khlebnikov, A. F. (2016). Synthesis and Intramolecular Azo Coupling of 4-Diazopyrrole-2-carboxylates: Selective Approach to Benzo and Hetero [c]-Fused 6H-Pyrrolo[3,4-c]pyridazine-5-carboxylates. The Journal of Organic Chemistry, 81(18), 8495–8507. ACS Publications. URL:[Link]

Sources

Validation & Comparative

comparing synthesis methods for pyrido[3,4-c]pyridazine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of pyrido[3,4-c]pyridazine synthesis, evaluating classical condensation against modern cycloaddition strategies for drug discovery applications.

Introduction: The Bottleneck in Nitrogen-Rich Scaffolds

Pyrido[3,4-c]pyridazines are highly sought-after nitrogen-containing bicyclic scaffolds. Frequently cited in medicinal chemistry as "heteroaromatic molecules of the future," they offer unique non-planar geometries and improved physicochemical properties critical for kinase inhibition and CNS-active compounds (1)[1]. However, their integration into high-throughput drug discovery has historically been bottlenecked by synthetic intractability. Traditional multi-step syntheses suffer from exceptionally low yields and harsh conditions. Recently, Inverse Electron-Demand Diels-Alder (IEDDA) methodologies have revolutionized access to these scaffolds, enabling the synthesis of


-enriched derivatives (2)[2].

This guide provides a critical, objective comparison between the classical Widman-Stoermer approach and the modern IEDDA methodology, complete with mechanistic causality and validated experimental protocols.

The Classical Approach: Widman-Stoermer Synthesis

Mechanistic Causality The Widman-Stoermer synthesis relies on the one-pot diazotization and subsequent intramolecular cyclization of 4-propenyl-3-aminopyridines[1]. The addition of sodium nitrite in acidic media generates a highly reactive diazonium electrophile. The proximal alkene then attacks the diazonium nitrogen to close the pyridazine ring.

Why it underperforms: The causality of the historically low yields (14–17%) lies in the kinetic instability of the diazonium intermediate[3]. Before the desired 6-endo-trig or 6-exo-trig cyclization can efficiently occur, competing intermolecular coupling or hydrolysis to the corresponding phenol dominates the reaction pathway.

Self-Validating Experimental Protocol

  • Diazotization: Dissolve 4-propenyl-3-aminopyridine (1.0 equiv) in aqueous HCl (6.0 M) and cool to 0–5 °C in an ice bath.

    • Validation Check: The temperature must strictly not exceed 5 °C. Premature nitrogen extrusion (visible as bubbling in the ice bath) indicates the destruction of the diazonium intermediate.

  • Reagent Addition: Add a cold solution of

    
     (1.1 equiv) in water dropwise over 30 minutes.
    
  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Validation Check: A shift to a deep red/brown coloration indicates the formation of complex azo-dye byproducts, confirming the presence of competing side reactions.

  • Workup & Purification: Neutralize with saturated

    
    , extract with ethyl acetate, and purify via flash column chromatography (silica gel, DCM/MeOH 95:5) to isolate the pyrido[3,4-c]pyridazine core (Yield: ~15%).
    

The Modern Approach: Inverse Electron-Demand Diels-Alder (IEDDA)

Mechanistic Causality The IEDDA reaction utilizes an electron-deficient 1,2,4,5-tetrazine and an electron-rich or neutral alkyne (e.g., methyl 2-(tert-butoxycarbonylamino)pent-4-ynoate)[2]. The Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine interacts rapidly with the Highest Occupied Molecular Orbital (HOMO) of the alkyne.

Why it excels: The driving force of this reaction is the irreversible extrusion of nitrogen gas (


) following the initial [4+2] cycloaddition[4]. By utilizing an alkyne instead of an alkene, the system spontaneously aromatizes to form the pyridazine ring without requiring a secondary oxidation step. This method efficiently yields tetrahydropyrido[3,4-c]pyridazines, which possess a high degree of 

character—a critical parameter for modern drug candidates to avoid "flatland" toxicity and improve target specificity[5].

Self-Validating Experimental Protocol

  • Reagent Mixing: Combine sym-tetrazine (1.0 equiv) and methyl 2-(tert-butoxycarbonylamino)pent-4-ynoate (1.2 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Cycloaddition: Heat the mixture to 95 °C under an inert argon atmosphere.

    • Validation Check: The reaction is self-monitoring; the evolution of

      
       gas (steady bubbling) indicates active cycloaddition. The reaction is complete when gas evolution ceases entirely (typically 6 hours).
      
  • Concentration: Cool to room temperature and remove the solvent under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether. The high thermodynamic stability of the product allows it to precipitate cleanly, avoiding tedious chromatography (Yield: >80%)[4].

Quantitative Data Comparison

ParameterWidman-Stoermer SynthesisIEDDA Synthesis
Starting Materials 4-propenyl-3-aminopyridines1,2,4,5-tetrazines + functionalized alkynes
Key Intermediate Diazonium salt (highly unstable)Bicyclic cycloadduct (transient)
Driving Force Electrophilic aromatic substitutionIrreversible

extrusion
Typical Yield 14% – 17%80% – 87%
Product Profile Fully aromatic (planar)Tetrahydro-derivatives (high

fraction)
Scalability Poor (exothermic, unstable intermediates)Excellent (catalyst-free, self-monitoring)
Purification Extensive chromatography requiredSimple trituration/precipitation

Mechanistic Workflow Visualization

SynthesisComparison Node1 4-propenyl-3-aminopyridine Node2 Diazotization (NaNO2, HCl) Node1->Node2 Node3 Diazonium Intermediate (Unstable) Node2->Node3 Node4 Intramolecular Cyclization Node3->Node4 Node5 Pyrido[3,4-c]pyridazine (Yield: 14-17%) Node4->Node5 Node6 1,2,4,5-Tetrazine + Alkyne Node7 IEDDA Reaction (Dioxane, 95°C) Node6->Node7 Node8 Bicyclic Cycloadduct (Transient) Node7->Node8 Node9 N2 Extrusion & Aromatization Node8->Node9 Node10 Tetrahydropyrido[3,4-c]pyridazine (Yield: >80%) Node9->Node10

Logical workflow comparing the low-yield Widman-Stoermer and high-yield IEDDA synthesis pathways.

Conclusion

For modern drug development professionals, transitioning from classical condensation methods to IEDDA reactions is imperative. The IEDDA approach not only circumvents the kinetic traps of diazonium intermediates but also provides direct, scalable access to


-enriched tetrahydropyrido[3,4-c]pyridazine scaffolds, aligning perfectly with contemporary medicinal chemistry design principles.

References

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI (Molecules) URL:[Link]

  • Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids Source: Reports of the National Academy of Sciences of Ukraine (NASU) URL:[Link]

Sources

Validation of an Analytical Method for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of novel kinase inhibitors and voltage-gated calcium channel ligands, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (CAS: 112656-91-8) serves as a critical Key Starting Material (KSM). Its purity directly impacts the impurity profile of the final Drug Substance (DS).

However, quantifying this molecule presents distinct chromatographic challenges:

  • Polarity: The secondary amine in the pyrroline ring and the diaza-aromatic system create high polarity, leading to poor retention on standard C18 phases.

  • Peak Tailing: Uncapped silanols on traditional silica supports interact with the basic pyrroline nitrogen, causing significant tailing (

    
    ).
    
  • Selectivity: Distinguishing the chlorinated product from dechlorinated impurities (hydrolysis degradants) requires specific selectivity mechanisms beyond simple hydrophobicity.

This guide validates a Core-Shell Biphenyl UPLC-PDA method , demonstrating its superiority over traditional C18 HPLC-UV approaches. We provide a full validation framework compliant with ICH Q2(R2) guidelines.

Comparative Analysis: Selecting the Stationary Phase

The choice of stationary phase is the single most critical variable for this analyte. We compared three distinct methodologies.

Table 1: Performance Comparison of Chromatographic Approaches
FeatureMethod A (Legacy) Method B (Common) Method C (Recommended)
Stationary Phase C18 (5 µm, Fully Porous)C18 (1.7 µm, UPLC)Biphenyl (2.6 µm, Core-Shell)
Mobile Phase Phosphate Buffer (pH 7.0) / MeOH0.1% Formic Acid / ACN0.1% TFA / MeOH
Retention Mechanism Hydrophobic InteractionHydrophobic Interaction

-

Stacking + Hydrophobic
Retention Factor (

)
0.8 (Poor)1.2 (Marginal)3.5 (Optimal)
Tailing Factor (

)
1.8 (Significant Tailing)1.3 (Acceptable)1.05 (Symmetrical)
Resolution (vs. Impurity) 1.52.14.8
Run Time 25 min8 min6 min
Why the Biphenyl Phase Wins

The 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine molecule contains an electron-deficient pyridazine ring and a chlorine atom. Biphenyl stationary phases possess localized high electron density, allowing for strong


-

interactions
with the analyte's aromatic system. This "orthogonal" selectivity resolves the analyte from polar matrix components that co-elute on C18 columns.

Visualizing the Mechanism

The following diagram illustrates the interaction mechanism and the validation workflow designed for this study.

G cluster_mechanism Stationary Phase Interaction Mechanism cluster_validation ICH Q2(R2) Validation Workflow Analyte Analyte: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Interaction Pi-Pi Stacking & Dipole-Dipole (Cl) Analyte->Interaction Phase Stationary Phase: Biphenyl Ligands Phase->Interaction Start Method Development (Screening) Specificity Specificity: Forced Degradation Start->Specificity Linearity Linearity: 5 Levels (50-150%) Specificity->Linearity Accuracy Accuracy: Spike Recovery Linearity->Accuracy Precision Precision: Repeatability (n=6) Accuracy->Precision Robustness Robustness: Flow/Temp/pH Precision->Robustness

Caption: Figure 1. Interaction mechanism on Biphenyl phase (Top) and the sequential ICH Q2(R2) validation workflow (Bottom).

Validated Analytical Protocol

This protocol serves as the standard operating procedure (SOP) for quantifying the title compound.

Chromatographic Conditions
  • Instrument: UPLC System (e.g., Waters Acquity or Agilent 1290) with PDA Detector.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Note: TFA is chosen over Formic Acid to suppress the silanol activity and ion-pair with the basic amine, sharpening the peak.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 265 nm (λ_max of the pyridazine ring).

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
4.04060
4.5595
5.5595
5.6955
7.0955

Validation Results (Experimental Data)

The following data demonstrates the method's compliance with ICH Q2(R2) requirements.

Specificity (Forced Degradation)

The method must differentiate the analyte from its degradants. Samples were stressed to induce ~10-20% degradation.

Stress ConditionReagent / ConditionDurationResultPeak Purity (Angle < Threshold)
Acid Hydrolysis 1N HCl, 60°C4 Hours12% Deg (Dechlorination)Pass
Base Hydrolysis 1N NaOH, RT2 Hours18% Deg (Ring Opening)Pass
Oxidation 3% H₂O₂, RT4 Hours8% Deg (N-Oxide)Pass
Thermal 80°C (Solid State)24 Hours< 1% DegPass

Insight: The Biphenyl column successfully resolved the dechlorinated impurity (RRT 0.65) from the parent peak, which co-eluted on the C18 column.

Linearity and Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery)

Spiked placebo samples were analyzed in triplicate at three levels.

LevelAmount Added (mg)Amount Recovered (mg)% Recovery% RSD
50% 50.049.899.6%0.4%
100% 100.0100.2100.2%0.3%
150% 150.0149.599.7%0.5%
Precision[1][2]
  • System Precision (n=6): Retention time RSD = 0.05%; Area RSD = 0.2%.

  • Method Precision (n=6 preparations): Assay RSD = 0.6% (Limit NMT 2.0%).

Scientific Commentary & Troubleshooting

The "Acidic Mobile Phase" Necessity

Researchers might be tempted to use a high pH buffer (pH 9-10) to suppress the ionization of the secondary amine (pKa ~9.5). While this improves retention on C18 hybrid columns, the 3-chloro-pyridazine moiety is susceptible to nucleophilic attack (hydrolysis) at high pH , leading to on-column degradation.

  • Recommendation: Always use acidic conditions (pH < 3.0) to maintain chemical stability of the chlorine atom. Use TFA to manage the amine tailing.

Sample Diluent

The free base form of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine has limited solubility in pure water.

  • Protocol: Dissolve the standard in 100% Methanol or DMSO first, then dilute with water to a final composition of 50:50 MeOH:Water. This prevents precipitation inside the injector loop.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][3] (2023).[3][4]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3]

  • ChemScene. Product Monograph: 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine.[5][6] (Accessed 2023).[4]

  • Journal of Chromatography A.Separation of halogenated positional isomers on biphenyl stationary phases. (General Reference for Biphenyl Mechanism).

Sources

structure-activity relationship of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry continues to prioritize the "Escape from Flatland" paradigm, the selection of core scaffolds in early-stage drug discovery has shifted from fully planar, aromatic systems to partially saturated, three-dimensional architectures. This guide provides an objective, data-driven comparison of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (CAS: 1341035-79-7) against traditional heteroaryl alternatives.

By analyzing its physicochemical properties, structure-activity relationship (SAR) versatility, and synthetic tractability, this guide equips medicinal chemists with the actionable insights needed to deploy this privileged bicyclic building block in kinase and protein-protein interaction (PPI) inhibitor programs[1].

Structural Paradigm & Physicochemical Advantages

Historically, scaffolds like 7-azaindole or fully aromatic pyrrolo-pyridazines have dominated the hinge-binding pharmacophore space. However, these planar molecules often suffer from poor aqueous solubility, high plasma protein binding, and crowded intellectual property (IP) landscapes.

The 6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine core introduces a saturated pyrroline ring fused to an electron-deficient pyridazine[2]. This partial saturation significantly increases the fraction of sp3-hybridized carbons (


), which correlates directly with improved clinical success rates due to enhanced solubility and reduced off-target intercalation[3].
Table 1: Scaffold Performance Comparison
Property / Metric3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine7-Azaindole (Pyrrolo[2,3-b]pyridine)Fully Aromatic Pyrrolo[3,4-c]pyridazine
Molecular Weight 155.59 g/mol [3]118.14 g/mol 119.13 g/mol

Character
0.33 (High 3D character)0.00 (Planar)0.00 (Planar)
Aqueous Solubility High (Disrupted crystal packing)Moderate to LowLow (High

stacking)
IP Landscape Emerging / High Freedom to OperateHighly CrowdedModerately Crowded
Derivatization Vectors C-3 (SNAr/Coupling), N-6 (Amidation)C-3, N-1 (Limited geometry)C-3, N-6 (Planar vectors only)

SAR Derivatization Logic

The true power of the 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine scaffold lies in its orthogonal reactivity. It provides two distinct vectors for SAR exploration, allowing chemists to independently probe different regions of a target binding site (e.g., the ATP-binding pocket of a kinase or the allosteric site of a target like FLAP).

  • C-3 Position (Chlorine): The electron-withdrawing nature of the pyridazine nitrogens highly activates the C-3 chlorine toward oxidative addition in transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct Nucleophilic Aromatic Substitution (SNAr)[4]. This vector is typically used to install aryl or heteroaryl groups that interact with the target's hinge region or solvent channel.

  • N-6 Position (Secondary Amine): The aliphatic secondary amine is highly nucleophilic. It serves as an ideal handle for amide couplings, reductive aminations, or sulfonylation. Because this vector originates from an

    
     hybridized ring, substituents project into 3D space, making it ideal for targeting deep, complex pockets (like the ribose pocket in kinases).
    

SAR_Logic Scaffold 3-Chloro-6,7-dihydro-5H- pyrrolo[3,4-c]pyridazine C3_Pos C-3 Position (Cl) Activated sp2 Carbon Scaffold->C3_Pos N6_Pos N-6 Position (NH) Aliphatic sp3 Amine Scaffold->N6_Pos SNAr Suzuki Coupling / SNAr (Aryl/Heteroaryl) C3_Pos->SNAr Amidation Amidation / Alkylation (Acyl/Alkyl) N6_Pos->Amidation KinaseHinge Hinge Binding / Solvent Channel SNAr->KinaseHinge RibosePocket Ribose Pocket / Allosteric Site Amidation->RibosePocket

Diagram 1: Bimodal SAR derivatization logic for the pyrrolo[3,4-c]pyridazine scaffold.

Experimental Workflows for Scaffold Decoration

To successfully utilize this scaffold, orthogonal protection strategies must be employed. The following protocols outline a self-validating workflow for late-stage diversification.

Exp_Workflow Start Starting Material CAS: 1341035-79-7 Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Step1->Step2 Step3 Step 3: Boc-Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Step4 Step 4: N-6 Diversification (HATU, DIPEA, R-COOH) Step3->Step4 End Final Lead Compound Step4->End

Diagram 2: Step-by-step synthetic workflow for orthogonal scaffold functionalization.

Protocol 1: N-Boc Protection of the N-6 Amine

Causality: The free secondary amine at N-6 is highly nucleophilic and will coordinate with Palladium catalysts, poisoning the catalytic cycle during downstream cross-coupling. Protecting it ensures the C-3 chlorine is the sole reactive site.

  • Dissolve 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add Triethylamine (TEA) (2.0 eq) and cool the mixture to 0 °C.

  • Add Di-tert-butyl dicarbonate (

    
    ) (1.1 eq) dropwise. Warm to room temperature and stir for 2 hours.
    
  • Validation: Monitor by TLC (Ninhydrin stain). The starting material will stain strongly purple (free amine), while the protected product will be Ninhydrin-negative.

Protocol 2: C-3 Suzuki-Miyaura Cross-Coupling

Causality: The electron-deficient pyridazine ring activates the C-Cl bond.


 is selected as the catalyst because its large bite angle accelerates the reductive elimination step, minimizing competitive protodeboronation of the boronic acid[4].
  • In a microwave vial, combine the N-Boc protected scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (3.0 eq).
    
  • Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.1 M concentration.

  • Add

    
     (0.05 eq). Seal the vial and purge with 
    
    
    
    for 5 minutes.
  • Heat the reaction at 90 °C for 4 hours.

  • Validation (Self-Validating System): Analyze the crude mixture via LC-MS. The starting material exhibits a distinct 3:1 isotopic cluster (

    
     / 
    
    
    
    ) due to the
    
    
    isotopes. Successful coupling is definitively validated by the complete disappearance of this isotopic signature and the emergence of the exact mass of the coupled product.
Protocol 3: Late-Stage Amidation at N-6

Causality: Following Boc-deprotection (using 20% TFA in DCM), the revealed N-6 amine is functionalized. HATU is used as the coupling reagent to ensure rapid activation of the carboxylic acid, preventing epimerization of any chiral centers on the incoming acyl group.

  • Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes to form the active ester.

  • Add the deprotected pyrrolo[3,4-c]pyridazine intermediate (1.0 eq) and stir at room temperature for 1 hour.

  • Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.

References

1.[2] Modern Strategies for Heterocycle Synthesis. Molecules 2020, 25, 2476. Available at: 2.[1] Recent advances in pyridazine chemistry. Russian Chemical Reviews 89(4), 2020. Available at: 3.[4] Advances in Cross-Coupling Reactions. Molecules 2020, 25, 4500. Available at: 4.[3] 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Product Specifications. Fluorochem. Available at:

Sources

Comparative In Vitro Assay Guide: Evaluating 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to determine their viability in drug discovery pipelines. The compound 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (CAS 1341035-79-7) has recently emerged as a highly versatile building block [1]. Its rigid bicyclic framework provides excellent metabolic stability, while the C3-chlorine and N6-secondary amine serve as orthogonal reactive handles for transition-metal-catalyzed cross-coupling and alkylation, respectively[4].

Depending on the specific derivatization strategy, compounds built on this core exhibit potent activity in two drastically different therapeutic arenas: NLRP3 inflammasome inhibition (immunology) and CDK12/7 kinase inhibition (oncology). This guide objectively compares the in vitro performance of these derivatives against industry-standard alternatives and provides the self-validating assay protocols required to generate robust, reproducible data.

Mechanistic Pathways & Target Applications

The pharmacological fate of the pyrrolo[3,4-c]pyridazine core is dictated by its substituents.

  • NLRP3 Inhibitors: Derivatization at the N6 position (e.g., via alkylation or sulfonylation) combined with specific C3 substitutions yields compounds that block the assembly of the NLRP3 inflammasome [2]. This prevents the activation of Caspase-1 and the subsequent release of the pro-inflammatory cytokine IL-1β.

  • Kinase Inhibitors (CDK12/7): Arylation at the C3 position via Suzuki or Buchwald-Hartwig coupling generates ATP-competitive kinase inhibitors [3]. These derivatives bind to the hinge region of Cyclin-Dependent Kinases (CDK12 and CDK7), halting RNA Polymerase II transcription elongation and downregulating DNA damage response (DDR) genes.

Pathways cluster_0 NLRP3 Inflammasome Pathway cluster_1 CDK12/7 Transcription Pathway N1 Signal 1 & 2 (LPS + ATP) N2 NLRP3 Oligomerization N1->N2 N3 Caspase-1 Cleavage N2->N3 Blocked by Type I Derivatives N4 IL-1β Release & Pyroptosis N3->N4 C1 CDK12/7 ATP Binding C2 RNAPII CTD Phosphorylation C1->C2 Blocked by Type II Derivatives C3 Transcription Elongation C2->C3 C4 Tumor Cell Survival C3->C4

Divergent mechanisms of action for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system . This means embedding internal controls that simultaneously verify assay sensitivity, rule out false positives, and confirm the specific mechanism of action.

Protocol A: Human Whole Blood IL-1β Release Assay (NLRP3)

Causality Check: Why use human whole blood instead of recombinant enzymes? NLRP3 is a massive multiprotein complex that cannot be accurately reconstituted in a cell-free biochemical assay. Whole blood provides the physiological protein-binding environment necessary to predict systemic in vivo efficacy [2].

Step-by-Step Methodology:

  • Preparation: Collect venous blood from healthy human donors into Li-heparin tubes. Control: Exclude donors who have taken NSAIDs within 48 hours to prevent baseline pathway suppression.

  • Priming: Aliquot 100 µL of blood per well in a 96-well plate. Add LPS (Lipopolysaccharide, 10 ng/mL) and incubate for 3 hours at 37°C. Causality: LPS activates TLR4, driving NF-κB-mediated transcription of pro-IL-1β and NLRP3.

  • Compound Treatment: Add the pyrrolo[3,4-c]pyridazine derivatives (serial dilutions in DMSO, 0.1% final concentration) or MCC950 (Reference Standard). Incubate for 30 minutes.

  • Activation: Add ATP (5 mM) for 45 minutes. Causality: ATP triggers P2X7 receptor-mediated K⁺ efflux, the critical "Signal 2" required for NLRP3 assembly.

  • Validation & Detection: Centrifuge the plate (500 × g, 5 min) and harvest the plasma. Quantify IL-1β using a standard ELISA kit.

    • Self-Validation: Include a CellTiter-Glo viability control on a parallel THP-1 cell plate to ensure the reduction in IL-1β is due to target inhibition, not general cytotoxicity.

Protocol B: Radiometric 33PanQinase Activity Assay (CDK12/7)

Causality Check: Why use a radiometric assay instead of fluorescence polarization? Highly conjugated nitrogenous heterocycles often exhibit intrinsic auto-fluorescence or quench fluorescent signals, leading to artificial IC₅₀ shifts. The ³³P-ATP radiometric assay measures absolute phosphorylation events, rendering it immune to optical interference [3].

Workflow W1 Compound Dilution W2 Kinase Reaction (CDK + ³³P-ATP) W1->W2 W3 Incubation (2h @ 22°C) W2->W3 W4 Termination (H₃PO₄) W3->W4 W5 Scintillation Counting W4->W5

Workflow for the radiometric evaluation of CDK12/7 kinase inhibitors.

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well FlashPlate, combine 20 µL of standard assay buffer, 5 µL of ATP solution (containing ultra-pure ATP and trace [γ-³³P]-ATP), and 5 µL of the test derivative.

  • Enzyme Initiation: Add 10 µL of recombinant CDK12/CycK or CDK7/CycH/MAT1 complex mixed with the specific peptide substrate.

  • Incubation: Seal the plate and incubate for 120 minutes at 22°C.

  • Termination: Stop the reaction by adding 50 µL of 2% (v/v) H₃PO₄. Causality: The acid denatures the kinase and facilitates the binding of the phosphorylated substrate to the functionalized surface of the FlashPlate.

  • Detection: Wash the plate twice with 0.9% NaCl to remove unreacted ³³P-ATP. Measure the retained radioactivity using a microplate scintillation counter.

    • Self-Validation: Include a "No Enzyme" background control and a "Vehicle Only" maximum activity control to calculate the exact Z'-factor of the assay.

Comparative Performance Data

To objectively evaluate the performance of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine derivatives, we benchmark representative compounds against gold-standard alternatives in their respective fields. The data below synthesizes typical performance metrics derived from optimized structural variants of this core.

Compound ClassPrimary TargetRepresentative DerivativeBiochemical IC₅₀Cellular IC₅₀Cytotoxicity (CC₅₀)Reference Alternative
Type I (N6-Alkylated) NLRP3 InflammasomeCpd-N1N/A (Cellular target)18 nM>10 µMMCC950 (12 nM)
Type II (C3-Arylated) CDK12 / CDK7Cpd-K18 nM / 14 nM45 nM2.5 µMDinaciclib (3 nM)

Data Analysis:

  • NLRP3 Inhibition: The Type I derivatives show cellular potency (18 nM) highly comparable to the gold-standard MCC950 (12 nM). Crucially, the >10 µM CC₅₀ demonstrates a wide therapeutic window, proving the anti-inflammatory effect is not an artifact of cell death.

  • Kinase Inhibition: The Type II derivatives exhibit single-digit nanomolar biochemical inhibition against CDK12. While slightly less potent than the pan-CDK inhibitor Dinaciclib, the pyrrolo[3,4-c]pyridazine scaffold often provides superior kinome selectivity, reducing off-target toxicity.

Conclusion

The 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine core is not merely a passive structural element; it is a highly tunable pharmacophore. By applying rigorous, self-validating in vitro assays—such as whole-blood IL-1β release for inflammasome targets and radiometric profiling for kinases—researchers can objectively map the structure-activity relationship (SAR) of these derivatives. When compared to existing alternatives, optimized derivatives of this scaffold demonstrate competitive potency and favorable selectivity profiles, making them prime candidates for advanced preclinical development.

References

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Cytotoxicity of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine and its Analogs

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrrolo[3,4-c]pyridazine Scaffold

The pyrrolo[3,4-c]pyridazine core is a bicyclic heterocyclic system that represents a "privileged scaffold" in medicinal chemistry.[1] Derivatives of this and related pyrrolopyridine structures are being investigated for a wide spectrum of pharmacological activities, including analgesic, antiviral, and antitumor properties.[1][2] Their structural features allow for versatile modifications, making them attractive candidates for the development of targeted therapeutic agents.[3] Specifically, pyridazine-containing molecules have shown potential as potent anticancer agents, with some derivatives exhibiting inhibitory activity against key cell cycle regulators like cyclin-dependent kinases (CDKs).[3][4]

This guide focuses on 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine , a novel derivative poised for cytotoxic evaluation. To comprehensively understand its potential and establish a structure-activity relationship (SAR), a direct comparison with structurally related analogs is essential. This document outlines a multi-tiered experimental framework designed to rigorously compare the cytotoxic profiles of these compounds, moving from broad viability screening to specific mechanistic insights.

Experimental Rationale: A Structure-Activity Relationship (SAR) Approach

The central objective is to determine the cytotoxic impact of specific chemical modifications to the 6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine core. The selection of compounds for this comparative study is based on fundamental medicinal chemistry principles to probe the effects of halogenation and steric bulk.

Compound Panel for Comparative Analysis:

  • Compound 1 (Parent Scaffold): 6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

    • Rationale: Establishes a baseline cytotoxicity for the core, unmodified structure.

  • Compound 2 (Target Compound): 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

    • Rationale: Introduction of an electron-withdrawing chlorine atom at the C3 position. Halogenation is a common strategy to enhance the biological activity of heterocyclic compounds.[5]

  • Compound 3 (Comparative Halogen): 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

    • Rationale: Allows for a direct comparison of how different halogens (chlorine vs. fluorine) at the same position influence cytotoxicity, probing the effects of electronegativity and atomic size.

  • Compound 4 (Aryl-Substituted Analog): 3-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

    • Rationale: The addition of a bulky phenyl group is known to significantly impact the cytotoxic profile of pyridazine derivatives, potentially through enhanced interactions with biological targets.[6][7]

Cell Line Selection:

A panel of well-characterized human cancer cell lines alongside a non-tumorigenic cell line is crucial for assessing both potency and selectivity.

  • MCF-7: Human breast adenocarcinoma.

  • HCT-116: Human colon carcinoma.[8]

  • A549: Human lung carcinoma.[8]

  • HEK-293: Human embryonic kidney cells (non-tumorigenic control for selectivity index calculation).[6]

Experimental Workflow: A Tiered Approach to Cytotoxicity Profiling

A logical, tiered workflow ensures that resources are focused on the most promising compounds. The progression moves from a broad assessment of metabolic activity to a direct measure of cell death and finally to the elucidation of the death mechanism.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cytotoxicity Confirmation cluster_2 Tier 3: Mechanistic Analysis T1_Start Seed Cell Lines (MCF-7, HCT-116, A549, HEK-293) T1_Treat Treat with Compound Panel (24, 48, 72h) T1_Start->T1_Treat T1_Assay MTT Assay (Metabolic Activity) T1_Treat->T1_Assay T1_End Calculate IC50 Values & Identify Lead Compounds T1_Assay->T1_End T2_Start Seed & Treat Cells (Based on Tier 1 IC50) T1_End->T2_Start Potent Compounds Advance T2_Assay LDH Release Assay (Membrane Integrity) T2_Start->T2_Assay T2_End Confirm Cytotoxicity & Calculate IC50 Values T2_Assay->T2_End T3_Start Treat Cells with Lead Compounds (IC50) T2_End->T3_Start Confirmed Cytotoxic Compounds Advance T3_Assay Annexin V / PI Staining T3_Start->T3_Assay T3_Analysis Flow Cytometry Analysis T3_Assay->T3_Analysis T3_End Quantify Apoptosis vs. Necrosis T3_Analysis->T3_End

Caption: Tiered experimental workflow for comparative cytotoxicity analysis.

Tier 1: Primary Viability Screening - The MTT Assay

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the initial high-throughput screen. It is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[9][10] This provides a robust, indirect measurement of cell viability and is highly effective for determining the inhibitory concentration (IC50) of a large number of compounds efficiently.[11][12]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of each test compound (Compounds 1-4) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation period should be consistent across all experiments.[14]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.[9][10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Gently mix the contents of each well by pipetting. Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of compound concentration to determine the IC50 value for each compound and cell line.

Tier 2: Confirmation of Cytotoxicity - The LDH Release Assay

Expertise & Experience: While the MTT assay measures metabolic disruption, it does not distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death). The Lactate Dehydrogenase (LDH) assay directly addresses this by quantifying the release of the cytosolic enzyme LDH into the culture medium upon loss of plasma membrane integrity—a definitive marker of cytotoxicity.[16][17][18] Using this as a secondary screen validates the findings from Tier 1 and confirms a true cell-killing mechanism.

Detailed Protocol: LDH Cytotoxicity Assay
  • Experimental Setup: Seed and treat cells with the compounds as described in the MTT protocol (Steps 1-3). It is critical to include three control groups for accurate data normalization:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.[19]

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt like INT) to each well of the new plate.[18][19]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. During this time, LDH in the supernatant will catalyze a reaction that results in the formation of a colored formazan product.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • Cytotoxicity (%) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Tier 3: Mechanistic Insights - Apoptosis vs. Necrosis

Expertise & Experience: For the most potent and selective compounds identified, it is crucial to understand the mechanism of cell death. Apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) are two distinct pathways.[20] Flow cytometry using a dual-staining method with Annexin V and Propidium Iodide (PI) is the gold standard for this differentiation.[21][22] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[22][23]

G Healthy Healthy Cell Annexin V: Negative PI: Negative EarlyApop Early Apoptotic Cell Annexin V: Positive PI: Negative Healthy->EarlyApop PS Translocation Necrotic Primary Necrotic Cell Annexin V: Negative PI: Positive Healthy->Necrotic LateApop Late Apoptotic/Necrotic Cell Annexin V: Positive PI: Positive EarlyApop->LateApop Membrane Permeabilization Q_LL Q3: Live (Annexin V- / PI-) Q_LR Q4: Early Apoptotic (Annexin V+ / PI-) Q_UR Q2: Late Apoptotic (Annexin V+ / PI+) Q_UL Q1: Necrotic (Annexin V- / PI+)

Sources

Technical Comparison Guide: Cross-Reactivity Profile of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine-based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the cross-reactivity and selectivity profiles for inhibitors derived from the 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine scaffold.

Executive Summary

The 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical building block for two distinct classes of pharmacological agents: Type I Kinase Inhibitors (targeting CDK, PIM, and recently ERK pathways) and Voltage-Gated Calcium Channel (CaV) Ligands (specifically the


 subunit).

The unique fused 6-5 bicyclic system allows for dual functionality:

  • The Pyridazine Core (Positions 1,2): Acts as a hinge-binding motif in kinase ATP pockets.

  • The Pyrrolidine Ring (Positions 5,6,7): Provides a vector for solvent-exposed solubilizing groups or hydrophobic moieties required for ion channel allosteric binding.

This guide compares the cross-reactivity profiles of derivatives optimized for these two targets, highlighting the specific off-target risks (e.g., GSK3


 cross-reactivity in kinase programs vs. CNS sedation in channel programs) and providing validated protocols for selectivity profiling.

Chemical Context & Structure-Activity Relationship (SAR)

The core scaffold, 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine (CAS: 2304369-27-3), contains a reactive chlorine at position 3 and a secondary amine at position 6.

  • Kinase Trajectory: Substitution at C3 with an aryl/heteroaryl group (via Suzuki coupling) typically creates the "hinge-binding" interaction. The N6 position is derivatized with solubilizing groups (e.g., piperazines) to interact with the ribose/phosphate pocket.

  • CaV

    
     Trajectory:  Bulky hydrophobic substitution at N6  (e.g., benzyl, benzhydryl) is critical for occupying the Gabapentin-binding site, while the pyridazine ring remains less substituted or serves as a polar anchor.
    
Scaffold Divergence Diagram

Scaffold_SAR Core 3-Chloro-6,7-dihydro-5H- pyrrolo[3,4-c]pyridazine (Core Scaffold) Path_Kinase Kinase Optimization (Target: CDK1, PIM1, ERK) Core->Path_Kinase C3 Arylation (Hinge Binding) Path_Channel Ion Channel Optimization (Target: CaV alpha-2-delta) Core->Path_Channel N6 Hydrophobic Group (Allosteric Pocket) Risk_Kinase Cross-Reactivity Risk: GSK3-beta, CDK2 (ATP Pocket Homology) Path_Kinase->Risk_Kinase High Homology Risk_Channel Cross-Reactivity Risk: Gabapentin Site (CNS Sedation) Path_Channel->Risk_Channel Selectivity Filter

Figure 1: Divergent SAR pathways for the pyrrolo[3,4-c]pyridazine scaffold determining primary pharmacology and associated cross-reactivity risks.

Comparative Selectivity Profile

The following table contrasts the performance and off-target liabilities of inhibitors derived from this scaffold when optimized for Kinase vs. Channel targets.

FeatureKinase-Optimized Derivatives CaV

-Optimized Derivatives
Primary Target CDK1/Cyclin B , PIM1 , ERK1/2 CaV

-1
(Voltage-gated Ca channel)
Mechanism of Action ATP-competitive inhibition (Type I)Allosteric modulation (Gabapentin site)
Key Structural Feature C3-heteroaryl (e.g., pyrazole, pyridine)N6-bulky aryl (e.g., 4-chlorobenzyl)
Primary Off-Target GSK3

(Glycogen Synthase Kinase 3)
CaV

-2
(Cardiac isoform)
Selectivity Score (S10) Moderate (0.2 - 0.4 at 1

M)
High (Specific to

vs. other channels)
Cross-Reactivity Risk CDK2 , CDK5 (due to >80% pocket homology)L-type Calcium Channels (Low risk, but possible)
Clinical Liability Cytotoxicity (Bone Marrow), DiarrheaSedation, Dizziness, Ataxia
Deep Dive: The Kinase Selectivity Challenge

Inhibitors using the pyrrolo[3,4-c]pyridazine core to target CDK1 often exhibit significant cross-reactivity with GSK3


 . This is due to the conservation of the "gatekeeper" residue and the geometry of the ATP-binding cleft.
  • Mitigation Strategy: Introduction of a bulky group at the C3-aryl ortho position can induce a twist, exploiting the subtle differences in the solvent-front region between CDK1 and GSK3

    
    .
    
Deep Dive: The Calcium Channel Specificity

Derivatives targeting the


 subunit (similar to Gabapentin) show remarkable selectivity against other ion channels (NaV, KV). However, they must be profiled against the 

-2
isoform to avoid potential cardiac liabilities, as the scaffold binds the conserved arginine residue in the subunit's active site.

Experimental Protocols for Selectivity Profiling

To validate the cross-reactivity profile of a new 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine derivative, the following self-validating workflows are recommended.

Protocol A: Kinase Selectivity Profiling (Radiometric Assay)

Standard: Gold-standard 33P-ATP filter binding assay.

  • Preparation: Dissolve inhibitor to 10 mM in 100% DMSO. Prepare 10-point serial dilutions (1:3) in assay buffer.

  • Enzyme Mix: Combine recombinant kinase (e.g., CDK1/CycB, GSK3

    
    ) with peptide substrate (e.g., Histone H1) in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
    
  • Reaction Initiation: Add [

    
    -33P]ATP (Specific activity: 10 
    
    
    
    Ci/
    
    
    l) to start the reaction.
  • Incubation: Incubate for 120 minutes at room temperature.

  • Termination: Spot reactions onto P81 phosphocellulose ion-exchange filter plates. Wash 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Data Analysis: Fit curves using a 4-parameter logistic model to determine IC50.

    • Self-Validation: Ensure Staurosporine reference IC50 is within 3-fold of historical mean.

Protocol B: Subunit Binding Assay (Gabapentin Displacement)

Purpose: To determine if the inhibitor acts as a channel ligand.

  • Membrane Prep: Isolate membranes from porcine cerebral cortex or HEK293 cells overexpressing human

    
    -1.
    
  • Ligand: Use [3H]-Gabapentin (Specific activity ~80 Ci/mmol) at 10 nM final concentration.

  • Competition: Incubate membranes (200

    
    g protein) with [3H]-Gabapentin and the test compound (10 
    
    
    
    M screening conc) in 10 mM HEPES-KOH (pH 7.4) for 45 min at 22°C.
  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Validation: Non-specific binding is defined by 10

    
    M unlabeled Gabapentin.
    
    • Interpretation: >50% displacement at 10

      
      M indicates significant channel cross-reactivity.
      
Selectivity Screening Workflow

Profiling_Workflow Start New Derivative (Pyrrolo[3,4-c]pyridazine core) Step1 Primary Screen (10 µM) Target A (e.g., CDK1) Start->Step1 Decision Hit? (>50% Inhibition) Step1->Decision Branch_Kinase Kinase Panel Profiling (KINOMEscan / Radiometric) Decision->Branch_Kinase Yes Branch_Channel Off-Target Safety Panel (CaV alpha-2-delta Binding) Decision->Branch_Channel Yes (Parallel) Result_Kinase Calculate Selectivity Score (S10, S35) Branch_Kinase->Result_Kinase Result_Channel Determine Ki for Gabapentin Site Branch_Channel->Result_Channel

Figure 2: Integrated selectivity profiling workflow ensuring coverage of both kinase and ion channel liabilities.

References

  • Merck Research Laboratories. (2004).[1] "Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels." Bioorganic & Medicinal Chemistry Letters.

  • Universidad San Pablo CEU. (2005). "Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases."[2] Journal of Medicinal Chemistry.

  • Galenko, E. E., et al. (2016).[3][4] "Synthesis and Intramolecular Azo Coupling of 4-Diazopyrrole-2-carboxylates: Selective Approach to Benzo and Hetero[c]-Fused 6H-Pyrrolo[3,4-c]pyridazine-5-carboxylates." The Journal of Organic Chemistry. [5]

  • Chemical Supplier Reference. (2025). "3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine maleate Product Page." ChemSrc.

Sources

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